molecular formula C8H10N2O B1444715 2-(Azetidin-3-yloxy)pyridine CAS No. 897086-94-1

2-(Azetidin-3-yloxy)pyridine

Cat. No.: B1444715
CAS No.: 897086-94-1
M. Wt: 150.18 g/mol
InChI Key: QQMCPYJKGBZIMO-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-4-10-8(3-1)11-7-5-9-6-7/h1-4,7,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMCPYJKGBZIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731932
Record name 2-[(Azetidin-3-yl)oxy]pyridine
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897086-94-1
Record name 2-(3-Azetidinyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897086-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Azetidin-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(azetidin-3-yloxy)pyridine, a valuable building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details a reliable synthetic pathway, explains the rationale behind the experimental choices, and presents a thorough characterization of the target compound.

Introduction: The Significance of the Azetidine Moiety in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in medicinal chemistry.[1] Its unique structural properties, including ring strain and a three-dimensional conformation, can impart favorable physicochemical and pharmacokinetic characteristics to drug candidates.[1] The incorporation of an azetidine scaffold can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased solubility.[1] this compound, in particular, combines the desirable features of the azetidine ring with the versatile pyridine moiety, a common pharmacophore in numerous approved drugs.[2] This combination makes it a sought-after intermediate for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to this compound points to two key precursors: a protected 3-hydroxyazetidine and 2-hydroxypyridine. The central transformation is the formation of the ether linkage between these two fragments. A subsequent deprotection step would then yield the final product.

Retrosynthesis target This compound deprotection Deprotection target->deprotection protected_ether N-Protected this compound deprotection->protected_ether etherification Etherification (e.g., Mitsunobu) protected_ether->etherification precursors N-Protected-3-hydroxyazetidine + 2-Hydroxypyridine etherification->precursors

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a robust two-step synthetic sequence is proposed:

  • Mitsunobu Reaction: Coupling of N-Boc-3-hydroxyazetidine with 2-hydroxypyridine to form the protected intermediate, tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate. The Mitsunobu reaction is a reliable method for forming ether bonds from alcohols and acidic pronucleophiles with inversion of stereochemistry.[3]

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound, which can be isolated as its hydrochloride salt.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of this compound.

Synthesis of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate (Protected Intermediate)

The formation of the ether linkage is achieved via a Mitsunobu reaction. This reaction offers mild conditions and is generally high-yielding.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Protected_Ether tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate N-Boc-3-hydroxyazetidine->Protected_Ether + 2-Hydroxypyridine 2-Hydroxypyridine 2-Hydroxypyridine PPh3 Triphenylphosphine (PPh₃) PPh3->Protected_Ether DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Protected_Ether THF Tetrahydrofuran (THF) THF->Protected_Ether Solvent

Caption: Mitsunobu reaction for the synthesis of the protected intermediate.

Protocol:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 2-hydroxypyridine (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate.

Causality behind Experimental Choices:

  • Anhydrous THF: The use of an anhydrous solvent is crucial as the reagents in the Mitsunobu reaction are sensitive to water.

  • Nitrogen Atmosphere: This prevents the oxidation of triphenylphosphine.

  • Excess Reagents: A slight excess of 2-hydroxypyridine and an excess of the Mitsunobu reagents (PPh₃ and DIAD) are used to ensure complete consumption of the starting alcohol.

  • Column Chromatography: This is a standard and effective method for purifying the product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Synthesis of this compound Hydrochloride (Final Product)

The final step involves the removal of the Boc protecting group under acidic conditions. Treatment with hydrogen chloride in dioxane is a common and effective method for this transformation, yielding the hydrochloride salt of the desired amine.[4][5]

Deprotection Protected_Ether tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate Product This compound Hydrochloride Protected_Ether->Product + Reagent HCl in Dioxane Reagent->Product

Caption: Acid-mediated deprotection to yield the final product.

Protocol:

  • Dissolve tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate (1.0 eq.) in a 4 M solution of hydrogen chloride in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration to give this compound hydrochloride as a solid.

Causality behind Experimental Choices:

  • HCl in Dioxane: This reagent provides a strong acidic environment necessary for the cleavage of the acid-labile Boc group.[4] The use of a non-nucleophilic solvent like dioxane prevents unwanted side reactions.

  • Trituration with Diethyl Ether: This step is used to wash away any non-polar impurities and to induce the precipitation of the hydrochloride salt, which is typically insoluble in diethyl ether.

Comprehensive Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

Table 1: Expected ¹H and ¹³C NMR Data

CompoundAnalysisExpected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate¹H NMR (CDCl₃)~8.1 (d, 1H, pyridine), ~7.5 (t, 1H, pyridine), ~6.8 (t, 1H, pyridine), ~6.7 (d, 1H, pyridine), ~5.2 (m, 1H, azetidine CH-O), ~4.3 (m, 2H, azetidine CH₂), ~4.0 (m, 2H, azetidine CH₂), 1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃)~163 (C=O, pyridine), ~156 (C=O, Boc), ~147 (CH, pyridine), ~139 (CH, pyridine), ~117 (CH, pyridine), ~111 (CH, pyridine), ~80 (quaternary C, Boc), ~70 (CH-O, azetidine), ~55 (CH₂, azetidine), 28.4 (CH₃, Boc)
This compound Hydrochloride¹H NMR (D₂O)~8.0 (d, 1H, pyridine), ~7.9 (t, 1H, pyridine), ~7.1 (t, 1H, pyridine), ~7.0 (d, 1H, pyridine), ~5.6 (m, 1H, azetidine CH-O), ~4.5 (m, 2H, azetidine CH₂), ~4.3 (m, 2H, azetidine CH₂)
¹³C NMR (D₂O)~162 (C=O, pyridine), ~145 (CH, pyridine), ~142 (CH, pyridine), ~119 (CH, pyridine), ~113 (CH, pyridine), ~72 (CH-O, azetidine), ~53 (CH₂, azetidine)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

Table 2: Expected Mass Spectrometry Data

CompoundIonization ModeExpected m/z
tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylateESI+[M+H]⁺: 251.14
This compoundESI+[M+H]⁺: 151.09
Purity Analysis

The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single major peak.

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis of this compound. The described protocol, employing a Mitsunobu reaction followed by an acidic deprotection, provides a practical route to this valuable building block. The comprehensive characterization data provided serves as a benchmark for researchers to validate their synthetic outcomes. The insights into the rationale behind the experimental choices aim to empower scientists to adapt and troubleshoot the synthesis as needed, fostering a deeper understanding of the underlying chemical principles.

References

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules2023 , 28(3), 1163. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters2021 , 10(2), 147-154. [Link]

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  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances2022 , 12(40), 26035-26039. [Link]

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  • CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

Compound Identity and Structure

Systematic Name: 2-(Azetidin-3-yloxy)pyridine

Molecular Formula: C₈H₁₀N₂O

Molecular Weight: 150.18 g/mol

Chemical Structure:

Chemical structure of this compound

The structure features a pyridine ring linked via an ether to a four-membered azetidine ring. This combination of an aromatic, weakly basic pyridine and a saturated, more basic azetidine imparts distinct physicochemical characteristics to the molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, obtained using the SwissADME web tool.[1][3][4][5] It is imperative to note that these are computationally derived values and should be confirmed by experimental determination.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (most basic) 8.78Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
logP (lipophilicity) 0.59Influences solubility, permeability across biological membranes, and potential for off-target effects.
Aqueous Solubility Moderately SolubleAffects dissolution rate, bioavailability, and formulation strategies.
Topological Polar Surface Area (TPSA) 37.56 ŲCorrelates with passive molecular transport through membranes.
Hydrogen Bond Acceptors 3Influences solubility and binding interactions.
Hydrogen Bond Donors 1Affects solubility and binding interactions.

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The pKa of a compound is the pH at which it is 50% ionized. For this compound, two nitrogen atoms can be protonated: the pyridine nitrogen and the azetidine nitrogen. The predicted most basic pKa of 8.78 is likely associated with the more basic azetidine ring. This value suggests that at physiological pH (approximately 7.4), a significant portion of the molecule will exist in its protonated, charged form. This has profound implications for its biological activity, as the charged form will exhibit higher aqueous solubility but lower passive diffusion across cell membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust method for the experimental determination of the pKa of this compound.

Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • pH buffers (pH 4, 7, and 10) for calibration

  • Potentiometer with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard pH buffers at pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a 1-5 mM solution in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring the solution and purge with nitrogen to prevent CO₂ absorption. Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading stabilizes. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is more relevant. The predicted logP of 0.59 suggests a relatively hydrophilic character.[6]

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method remains the gold standard for experimental logP determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is then determined, and the partition coefficient is calculated.

Materials and Reagents:

  • This compound sample

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

  • Centrifuge

  • Vortex mixer

  • Shaker bath

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol saturated with PBS and PBS saturated with n-octanol by vigorously mixing equal volumes of each and allowing them to separate overnight.

  • Sample Partitioning: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a centrifuge tube.

  • Equilibration: Vortex the mixture for several minutes and then place it in a shaker bath at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method like HPLC-UV.

  • Calculation: The logP is calculated as: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The predicted moderate solubility of this compound is a favorable characteristic.[7][8][9][10]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the compound.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Reagents:

  • Solid this compound

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC or other suitable analytical instrumentation

  • Shaker incubator

  • Filtration device (e.g., syringe filters)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension to remove the undissolved solid. It is crucial to ensure the filter does not adsorb the compound.

  • Quantification: Analyze the clear filtrate using a calibrated HPLC method to determine the concentration of the dissolved compound.

  • Result Expression: The solubility is typically expressed in µg/mL or µM.

Spectral Characterization (Data Gap)

As of the date of this guide, publicly available experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound could not be located. The acquisition of such data is a critical step in confirming the structure and purity of the compound.

  • ¹H and ¹³C NMR spectroscopy would be essential for confirming the connectivity of the atoms within the molecule.[11]

  • Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern.

  • Infrared (IR) spectroscopy would identify the presence of key functional groups, such as the C-O-C ether linkage and the aromatic C-H bonds of the pyridine ring.[12][13][14][15]

The synthesis and characterization of related azetidinylmethoxy pyridine derivatives have been reported in the literature, which could serve as a reference for expected spectral features.[16]

Visualization of Experimental Workflows

To aid in the practical application of the described protocols, the following diagrams illustrate the key experimental workflows.

Diagram 1: Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare 1-5 mM Sample Solution titrate Titrate Sample with Acid/Base prep_sample->titrate prep_titrant Standardize 0.1 M HCl/NaOH prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate 1st Derivative plot->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Diagram 2: Workflow for logP Determination

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-Octanol and Buffer mix Mix Stock with Saturated n-Octanol saturate->mix prep_stock Prepare Stock Solution in Buffer prep_stock->mix equilibrate Equilibrate via Shaking mix->equilibrate separate Separate Phases by Centrifugation equilibrate->separate quantify Quantify Compound in Each Phase (HPLC) separate->quantify calculate Calculate logP quantify->calculate

Caption: Shake-flask method workflow for logP determination.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and detailed protocols for their experimental determination. The in-silico data suggests that this compound possesses a drug-like profile with moderate solubility and lipophilicity. However, it is crucial to underscore that these are predictions. The true physicochemical nature of this molecule can only be definitively established through rigorous experimental work. The protocols provided herein offer a clear path for researchers to obtain these vital data points. Future work should focus on the synthesis and purification of this compound, followed by a complete experimental characterization of its physicochemical properties and full spectral analysis. This will provide a solid foundation for any further investigation into its potential as a lead compound in drug discovery programs.

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  • Ishiuchi, S., et al. (2012). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 14(38), 13329-13336. Retrieved from [Link]

  • Tetko, I. V. (2006). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 2-(Azetidin-3-yloxy)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for a class of compounds typified by the 2-(azetidinylmethoxy)pyridine scaffold, potent modulators of nicotinic acetylcholine receptors (nAChRs). While the specific isomeric nomenclature "2-(Azetidin-3-yloxy)pyridine" is not extensively documented, the core structural motif is central to a well-established family of nAChR ligands, most notably A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]. This document will delve into the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate the pharmacological profile of these compounds. We will explore their high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 subtype, which is a key target in various neurological and psychiatric disorders.

Introduction: The Azetidinyl-Pyridine Scaffold and its Significance

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity and unique physicochemical properties to bioactive molecules.[1] When incorporated into a pyridine ether structure, specifically as a 2-(azetidinylmethoxy)pyridine moiety, it gives rise to a class of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[2][3] Their dysregulation is implicated in a spectrum of pathologies including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a critical focus for therapeutic intervention.[1][2]

A seminal compound in this class is A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine.[4] Its discovery and characterization have paved the way for the development of numerous analogs, including halogenated derivatives, which have been instrumental as pharmacological probes and potential therapeutic agents.[5] This guide will dissect the mechanism of action of this compound class, providing a foundational understanding for researchers engaged in the design and development of novel nAChR modulators.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary mechanism of action for 2-(azetidinylmethoxy)pyridine analogs is their direct interaction with nAChRs. These receptors are pentameric structures composed of various α and β subunits that form a central ion channel.[2]

High Affinity and Selectivity for the α4β2 Subtype

A defining characteristic of A-85380 and its close analogs is their exceptional affinity and selectivity for the human α4β2 nAChR subtype.[4][6] Radioligand binding studies have demonstrated that A-85380 exhibits a subnanomolar inhibition constant (Ki) for the α4β2 subtype, indicating a very strong binding interaction.[4]

CompoundnAChR SubtypeBinding Affinity (Ki)Reference
A-85380human α4β20.05 ± 0.01 nM[4]
human α7148 ± 13 nM[4]
muscle α1β1δγ314 ± 12 nM[4]
F-A-85380human α4β246-48 pM[6]

Table 1: Comparative binding affinities of A-85380 and its fluoro-derivative for different nAChR subtypes.

This selectivity is crucial for minimizing off-target effects, as different nAChR subtypes are distributed throughout the nervous system and mediate distinct physiological functions. For instance, the α7 nAChR is also a significant target for cognitive enhancement, but ligands that indiscriminately activate all nAChR subtypes can lead to undesirable side effects.[7]

Agonist and Partial Agonist Activity

Functionally, these compounds act as agonists or partial agonists at the α4β2 nAChR.[4][8] Upon binding to the receptor, they induce a conformational change that opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+.[2][9] This influx of positive ions depolarizes the neuronal membrane, leading to an excitatory postsynaptic potential and subsequent neuronal firing.

The level of receptor activation distinguishes full agonists from partial agonists. Partial agonists produce a submaximal response even at saturating concentrations, which can be therapeutically advantageous in preventing overstimulation of the receptor system.[8]

Downstream Signaling and Neurotransmitter Release

The activation of nAChRs by 2-(azetidinylmethoxy)pyridine analogs has profound effects on downstream signaling and neurotransmitter release. The influx of Ca2+ through the nAChR channel acts as a second messenger, triggering various intracellular signaling cascades.

One of the most significant downstream effects is the modulation of neurotransmitter release. nAChRs are located on presynaptic terminals and their activation can enhance the release of several key neurotransmitters, including:

  • Dopamine: A-85380 is a potent stimulator of dopamine release, with an EC50 value in the low nanomolar range.[4] This action is particularly relevant to the potential therapeutic applications in conditions like Parkinson's disease and depression.

  • Acetylcholine: The activity of these compounds can be modulated by the synaptic concentration of the endogenous ligand, acetylcholine.[6]

The signaling cascade initiated by nAChR activation is depicted in the following diagram:

nAChR_Signaling Ligand 2-(Azetidinylmethoxy)pyridine Analog (e.g., A-85380) nAChR α4β2 nAChR Ligand->nAChR Binds to Orthosteric Site Channel_Opening Ion Channel Opening nAChR->Channel_Opening Induces Conformational Change Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal AP Action Potential Generation Depolarization->AP NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Signal->NT_Release Triggers Vesicular Fusion Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Provides Affinity Data Biodistribution Biodistribution Studies (Brain Penetration) Functional_Assay->Biodistribution Confirms Functional Activity PET_Imaging PET Imaging (Receptor Occupancy) Biodistribution->PET_Imaging Informs Imaging Protocol Behavioral_Models Behavioral Models (e.g., Antidepressant-like effects) PET_Imaging->Behavioral_Models Links Target Engagement to Functional Outcome

Experimental workflow for characterizing nAChR modulators.

In Vivo Characterization
  • Objective: To assess the brain penetration of the compound and its in vivo binding to nAChRs.

  • Methodology:

    • Radiolabel the compound with a positron-emitting isotope, such as Fluorine-18, to create a PET tracer (e.g., [18F]F-A-85380). [6] 2. Administer the radiotracer to an animal model (e.g., rats or non-human primates). [6][10] 3. Perform PET scans to visualize the distribution of the radiotracer in the brain over time. [6] 4. The regional uptake of the radiotracer should correlate with the known density of nAChRs, with high uptake in areas like the thalamus. [6][10] 5. Pre-treatment with unlabeled compound or other nAChR ligands should block the uptake of the radiotracer, demonstrating specific binding. [10]* Rationale: These studies are critical for confirming that the compound can cross the blood-brain barrier and engage its target in a living organism.

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-(azetidinylmethoxy)pyridine analogs is highly dependent on their chemical structure. SAR studies have revealed several key insights:

  • Halogenation of the Pyridine Ring: The position of halogen substituents on the pyridine ring significantly impacts binding affinity. Halogenation at the 2-, 5-, or 6-positions can result in subnanomolar affinity for nAChRs. [5]However, bulky substituents at the 2-position, such as chloro, bromo, and iodo, can lead to a substantial decrease in affinity, likely due to steric hindrance. [5]* Azetidine Moiety: The azetidine ring is a critical pharmacophoric element, providing a constrained conformation that is favorable for binding to the nAChR.

Conclusion

The 2-(azetidinylmethoxy)pyridine scaffold represents a cornerstone in the development of selective α4β2 nAChR modulators. Their mechanism of action is centered on their high-affinity binding to this specific receptor subtype, leading to its activation and subsequent modulation of neuronal excitability and neurotransmitter release. A thorough understanding of their pharmacology, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics targeting the nicotinic cholinergic system for the treatment of a wide range of neurological and psychiatric disorders.

References

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  • Koren, A. O., Horti, A. G., Mukhin, A. G., Gundisch, D., Kimes, A. S., Dannals, R. F., & London, E. D. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698.
  • Biton, B., Bergis, O. E., Galli, F., Nedelec, A., Lochead, A. W., Jegham, S., & Hubert, P. (2014). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Pharmacology Research & Perspectives, 2(2), e00026.
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From Curiosity to Cornerstone: An In-depth Technical Guide to the Discovery and History of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has journeyed from a position of relative obscurity to that of a privileged scaffold in modern medicinal chemistry.[1] Initially considered a synthetic curiosity due to its inherent ring strain, the discovery of naturally occurring azetidines unveiled its biological relevance and spurred decades of research into its synthesis and application.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of azetidine-based compounds, detailing the evolution of synthetic methodologies and the strategic application of this unique motif in drug design. We will delve into the causality behind experimental choices in synthetic protocols and highlight the physicochemical properties that render azetidines attractive for overcoming contemporary challenges in drug development.

The Genesis of a Strained Ring: Early Discovery and a Natural Awakening

The story of azetidine begins in the late 19th century. The first synthesis of the parent azetidine ring was achieved in 1888 by Gabriel and Weiner.[1] For a considerable period, the strained four-membered ring was largely viewed as a synthetic challenge rather than a valuable molecular building block.[1] The inherent ring strain, approximately 25.4 kcal/mol, positioned it in a unique chemical space between the highly reactive aziridines and the more stable pyrrolidines, presenting both synthetic hurdles and opportunities.[2]

A paradigm shift occurred in 1955 with the isolation and characterization of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[1] This discovery was a pivotal moment, demonstrating that the azetidine motif was not merely a laboratory creation but a component of natural products, hinting at its potential biological significance.[1][2] This naturally occurring, non-proteinogenic amino acid was found to be a toxic mimic of proline, providing early clues to the potential of azetidines to interact with biological systems.[3]

The Synthetic Challenge: Taming the Four-Membered Ring

The journey to harness the synthetic potential of azetidines has been marked by the development of diverse and increasingly sophisticated methodologies. The inherent ring strain makes their synthesis challenging, often requiring specific strategies to favor the formation of the four-membered ring over other potential products.[4]

Intramolecular Cyclization: A Foundational Approach

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a bond between the nitrogen atom and the γ-carbon, displacing a leaving group.

Experimental Protocol: Couty's Azetidine Synthesis

A highly efficient method for the synthesis of enantiopure azetidines from β-amino alcohols is the Couty synthesis.[5] This protocol involves the activation of the hydroxyl group, followed by a base-induced 4-exo-trig ring closure.[5]

Step-by-Step Methodology:

  • N-Functionalization: The starting β-amino alcohol is first N-functionalized with an electron-withdrawing group, such as a cyanomethyl group. This is crucial for activating the N-H bond for deprotonation in the subsequent step.

  • Hydroxyl Group Activation: The hydroxyl group is converted into a good leaving group, typically by mesylation or tosylation.

  • Cyclization: The N-functionalized γ-amino alcohol derivative is treated with a strong base (e.g., sodium hydride) to deprotonate the nitrogen, which then acts as a nucleophile to displace the leaving group, forming the azetidine ring.

Causality Behind Experimental Choices:

  • Electron-Withdrawing Group: The choice of an electron-withdrawing group on the nitrogen is critical. It increases the acidity of the N-H proton, facilitating deprotonation and subsequent intramolecular cyclization.

  • Leaving Group: A good leaving group (e.g., mesylate, tosylate) is essential for an efficient SN2 reaction to close the ring.

  • Base: A strong, non-nucleophilic base is required to deprotonate the nitrogen without competing in side reactions.

Cycloaddition Reactions: Building the Ring in One Step

[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core.[2] The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, is a notable example, though its development has lagged behind its all-carbon counterpart.[6] More recent advances have utilized visible-light-mediated cycloadditions, enhancing the accessibility and utility of this approach.[7]

Diagram: Aza-Paternò-Büchi Reaction

G Imine Imine ExcitedImine Excited Imine* Imine->ExcitedImine Alkene Alkene Azetidine Azetidine Alkene->Azetidine ExcitedImine->Azetidine [2+2] Cycloaddition

Caption: The aza-Paternò-Büchi reaction for azetidine synthesis.

Ring Expansion and Contraction Strategies

Alternative strategies to construct the azetidine scaffold involve the manipulation of existing ring systems. These include the ring expansion of aziridines and the ring contraction of pyrrolidines.[1] For instance, rhodium-catalyzed ring expansion of aziridines with diazo compounds has emerged as a powerful method.[8]

Modern Synthetic Innovations

The 21st century has witnessed a surge in innovative methods for azetidine synthesis, driven by the increasing demand for these scaffolds in drug discovery.[2] These include:

  • C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring allows for the late-stage introduction of molecular complexity.[2]

  • Strain-Release Methodologies: Leveraging the inherent ring strain of azabicyclo[1.1.0]butanes allows for their ring-opening to generate functionalized azetidines.[2][9]

  • Stereoselective Synthesis: The development of stereoselective methods has been crucial for accessing enantiomerically pure azetidine derivatives, which is paramount for their use in pharmaceuticals.[10][11][12]

The Rise of a Privileged Scaffold in Medicinal Chemistry

The unique structural and physicochemical properties of the azetidine ring have propelled it to the forefront of medicinal chemistry.[7][13] Its incorporation into drug candidates can offer several advantages:

  • Three-Dimensionality: The non-planar, puckered nature of the azetidine ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding to biological targets.[1][14]

  • Improved Physicochemical Properties: Azetidines can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties.[1][7]

  • Bioisosterism: The azetidine ring serves as a versatile bioisostere for other cyclic amines like pyrrolidine and piperidine, as well as for acyclic fragments and even aromatic rings.[1][15][16] This allows for the fine-tuning of a molecule's properties to overcome challenges in drug development.[15]

Azetidine-Containing FDA-Approved Drugs

The successful application of the azetidine motif in drug design is evidenced by the growing number of FDA-approved drugs that incorporate this scaffold.[7]

Drug NameTherapeutic AreaRole of the Azetidine Moiety
Baricitinib Rheumatoid ArthritisEnhances selectivity and pharmacokinetic properties.[7]
Cobimetinib MelanomaImproves metabolic stability and receptor binding.[7][17]
Azelnidipine HypertensionActs as a calcium channel blocker.[7][17][18]
Sarolaner Veterinary ParasiticideContributes to the molecule's overall structure and activity.[7]
Diverse Pharmacological Activities

Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive for a wide range of therapeutic targets.[7][13] These activities include:

  • Anticancer[19][20]

  • Antibacterial[21]

  • Central Nervous System (CNS) modulation[7][22]

  • Anti-inflammatory[13]

  • Antiviral[13]

Diagram: Azetidine as a Bioisostere

G cluster_0 Common Scaffolds Pyrrolidine Pyrrolidine Piperidine Piperidine AcyclicFragment Acyclic Fragment Azetidine Azetidine Azetidine->Pyrrolidine Bioisosteric Replacement Azetidine->Piperidine Bioisosteric Replacement Azetidine->AcyclicFragment Bioisosteric Replacement

Caption: Azetidine as a versatile bioisostere in drug design.

Future Perspectives

The journey of azetidine-based compounds from a synthetic curiosity to a cornerstone of medicinal chemistry is a testament to the continuous evolution of the field.[1] The ongoing development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of azetidine-containing molecules, promises to further expand their role in addressing unmet medical needs.[1] For researchers and drug development professionals, the azetidine ring represents a compelling and fertile area of exploration with the potential to yield the next generation of innovative medicines.[7]

References

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A Technical Guide to the Spectroscopic Signature of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 2-(Azetidin-3-yloxy)pyridine. As direct, compiled experimental data for this specific molecule is not widely published, this document serves as an in-depth theoretical framework for its structural characterization. By dissecting the molecule into its constituent functional groups (a pyridine ring, an ether linkage, and a strained azetidine ring), we can reliably predict its spectral features. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to verify the structure and purity of novel heterocyclic compounds. Detailed, field-proven protocols for data acquisition are provided, alongside explanations of the causal relationships between molecular structure and spectral output.

Introduction: The Structural Context

This compound is a molecule of interest in medicinal chemistry, combining three key structural motifs: a pyridine ring, an azetidine ring, and an ether linkage. The pyridine moiety is a common feature in pharmaceuticals, prized for its hydrogen bonding capabilities and metabolic stability. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity and a unique three-dimensional vector for substituent placement, which can be critical for optimizing ligand-receptor interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. The trifecta of modern analytical techniques—NMR, IR, and MS—provides orthogonal and complementary information, allowing for a complete and confident elucidation of the molecular structure. This guide will detail the expected spectroscopic signature of this compound, providing a benchmark for scientists synthesizing or working with this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule.[1][2] For this compound, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra, reflecting the molecule's asymmetry.

Rationale for NMR Analysis

The choice of NMR experiments is dictated by the need to unambiguously assign each proton and carbon. A standard 1D ¹H spectrum will reveal proton environments and their coupling patterns, while a proton-decoupled ¹³C spectrum will identify all unique carbon atoms. To definitively link protons to their directly attached carbons and establish proton-proton connectivities, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) are indispensable.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are based on established ranges for substituted pyridines, ethers, and azetidine derivatives.[3][4][5][6][7][8] The molecule has 9 unique carbon environments and 9 unique proton environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom(s)Predicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Predicted ¹H MultiplicityRationale for Prediction
Pyridine Ring
C2~163Attached to two electronegative atoms (N and O), resulting in significant deshielding.
C3~108~6.85ddShielded by the ether oxygen; coupled to H4 and H5.
C4~139~7.55dddTypical aromatic proton chemical shift, coupled to H3, H5, and H6.
C5~114~6.95dddShielded relative to C4 and C6; coupled to H3, H4, and H6.
C6~148~8.15ddDeshielded due to proximity to the ring nitrogen; coupled to H4 and H5.
Azetidine Ring
C3' (CH-O)~70~5.10quintetDeshielded by the directly attached ether oxygen. Coupled to the four protons on C2' and C4'.
C2'/C4' (CH₂)~55~4.00t (app)Deshielded by the adjacent nitrogen atom. Appears as an apparent triplet due to coupling with C3'-H and the other CH₂ protons.
C2'/C4' (CH₂)~55~3.80t (app)Diastereotopic protons may have slightly different shifts.
N-H~2.5-3.5br sBroad signal due to quadrupolar relaxation and potential exchange; solvent-dependent.

Note: 'dd' = doublet of doublets, 'ddd' = doublet of doublet of doublets, 'quintet' = quintet, 't (app)' = apparent triplet, 'br s' = broad singlet.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.[9][10][11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure no solid particulates are transferred.[11]

  • Instrument Setup:

    • Insert the NMR tube into the spinner and adjust the depth using the sample gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire a standard 1D proton spectrum using a 90° pulse. A typical experiment involves 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

    • 2D NMR (Optional but Recommended):

      • Run a COSY experiment to establish ¹H-¹H coupling networks.

      • Run an HSQC experiment to correlate each proton with its directly attached carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12][13][14] For this compound, the key absorptions will arise from the pyridine ring, the C-O-C ether linkage, and the N-H bond of the azetidine.

Rationale for IR Analysis

The primary goal is to confirm the presence of the core functional groups. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) is equally informative, ruling out alternative structures like alcohols or ketones.[15][16]

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350Medium, sharpN-H stretchSecondary Amine (Azetidine)
~3050Medium-WeakC-H stretchAromatic (Pyridine)
~2950MediumC-H stretchAliphatic (Azetidine)
~1600, ~1470Strong-MediumC=C, C=N stretchAromatic Ring (Pyridine)
~1240StrongAsymmetric C-O-C stretchAryl Ether
~1040StrongSymmetric C-O-C stretchAryl Ether

Rationale: Aryl alkyl ethers typically show two characteristic C-O stretching bands: a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[17][18][19][20] The N-H stretch of a secondary amine in a non-hydrogen-bonded state is expected as a sharp peak around 3350 cm⁻¹. The aromatic C=C and C=N stretches of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

This protocol describes the use of a modern Attenuated Total Reflectance (ATR) accessory, which is common for rapid, high-quality analysis of solid or liquid samples.[21]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid sample or a single drop of the liquid sample directly onto the center of the ATR crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[22][23][24] For this compound, we will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules.[25][26][27]

Rationale for MS Analysis

The primary objective is to confirm the molecular weight via the molecular ion peak. Tandem MS (MS/MS) experiments can then be used to induce fragmentation, and the resulting fragment ions help to piece together the molecular structure, confirming the connectivity of the pyridine and azetidine moieties through the ether linkage.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₈H₁₀N₂O. Its monoisotopic mass is 150.0793 Da.

  • Molecular Ion: In positive ion ESI mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 151.0866 .

  • Fragmentation: The molecule is expected to fragment at its weakest points, primarily the C-O ether bonds and the strained azetidine ring.[28][29][30][31][32][33]

Table 3: Predicted Key Fragments in ESI-MS/MS

m/z (Predicted)Fragment Ion StructureLoss From [M+H]⁺
95.0498[C₅H₅NO]⁺ (Hydroxypyridine cation)C₃H₆N
79.0550[C₅H₅N]⁺ (Pyridine radical cation)C₃H₅NO
57.0573[C₃H₇N]⁺ (Protonated azetidine)C₅H₄NO
56.0495[C₃H₆N]⁺ (Azetidinyl cation)C₅H₅NO

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Sample Purified Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analyze IR FTIR-ATR Spectroscopy Sample->IR Analyze MS LC-ESI-MS (MS & MS/MS) Sample->MS Analyze NMR_Data Connectivity Stereochemistry (δ, J-coupling) NMR->NMR_Data IR_Data Functional Groups (N-H, C-O-C, C=N) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation MS->MS_Data Validation Structure Confirmed? NMR_Data->Validation Integrate Data IR_Data->Validation Integrate Data MS_Data->Validation Integrate Data

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Key Fragmentation Pathways in Mass Spectrometry

The following diagram illustrates the two most probable fragmentation pathways initiated by cleavage of the ether bonds.

Fragmentation_Pathway cluster_path1 Pathway A cluster_path2 Pathway B Parent [M+H]⁺ m/z = 151.09 FragA1 Fragment m/z = 95.05 (Pyridin-2-ol ion) Parent->FragA1 Cleavage α to Azetidine FragB1 Fragment m/z = 56.05 (Azetidinyl cation) Parent->FragB1 Cleavage α to Pyridine LossA - C₃H₆N (Azetidine neutral loss) LossB - C₅H₅NO (Pyridin-2-ol neutral loss)

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol for Mass Spectrometry Analysis

This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.[34][35]

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform a serial dilution to create a working solution of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS Method:

    • LC: Use a C18 column. A typical gradient might run from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes to ensure the compound elutes as a sharp peak.

    • MS: Set the ESI source to positive ion mode.

    • Scan Mode: Perform a full scan from m/z 50 to 500 to detect the [M+H]⁺ ion.

    • MS/MS Mode: Set up a data-dependent acquisition to trigger fragmentation of the most intense ion from the full scan (which should be m/z 151.1). Set collision energy (e.g., 15-30 eV) to induce fragmentation.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Verify the m/z of the parent ion matches the expected [M+H]⁺ value.

    • Analyze the MS/MS spectrum to identify fragment ions and match them to the predicted structures.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. This guide outlines the expected spectroscopic fingerprint: ¹H NMR signals characteristic of a 2,3-disubstituted pyridine and an azetidine ring, key IR absorptions confirming the N-H and aryl ether functionalities, and a mass spectrum showing the correct molecular ion with logical fragmentation patterns. By following the detailed protocols and using the predicted data as a reference, researchers can efficiently and accurately validate the synthesis and purity of this valuable heterocyclic building block.

References

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Sources

in silico modeling of 2-(Azetidin-3-yloxy)pyridine receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(Azetidin-3-yloxy)pyridine Receptor Binding

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions between the novel ligand, this compound, and its putative receptor targets. As professionals in drug development, our goal transcends simple prediction; we seek to build a robust, self-validating computational model that yields actionable insights into binding affinity, selectivity, and mechanism of action. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each decision and empowering the researcher to adapt these principles to their specific scientific questions.

Introduction: The Scientific Imperative

The compound this compound belongs to a class of molecules with significant therapeutic potential, largely due to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its structural analog, 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), is a well-documented high-affinity agonist for the α4β2 nAChR subtype, a key player in cognitive processes and a target for neurological disorders.[3][4][5] The α7 nAChR, another crucial subtype involved in cognition and inflammation, also shows affinity for these ligands.[3][6][7]

Given the challenge of developing subtype-selective nAChR modulators, in silico modeling provides an indispensable toolkit.[8] High-resolution structures for most human nAChR subtypes remain elusive, making techniques like homology modeling, molecular docking, and molecular dynamics (MD) simulations essential for navigating the complexities of ligand-receptor recognition.[8][9][10] This guide details an integrated computational strategy to elucidate the binding landscape of this compound, moving from initial pose prediction to a dynamic understanding of the molecular interactions.

Section 1: Building the Arena - System Preparation

The fidelity of any in silico model is contingent upon the meticulous preparation of its constituent parts: the ligand and the receptor. Errors introduced at this stage will invariably propagate through the entire simulation cascade, rendering the results unreliable.

Ligand Preparation: Defining the Challenger

The ligand must be represented as a chemically accurate, three-dimensional structure with appropriate stereochemistry and a valid force field topology.

Rationale: The ligand's conformation, charge distribution, and energetic parameters directly dictate its interaction with the receptor's binding pocket. An improperly parameterized ligand will lead to artifactual binding poses and inaccurate energy calculations.

Experimental Protocol: Ligand Parameterization

  • Generate 3D Coordinates: Using a molecular editor (e.g., Avogadro, ChemDraw), draw the this compound structure. Generate a low-energy 3D conformation using a suitable method like the Merck Molecular Force Field (MMFF94).

  • Assign Partial Charges: Employ a quantum mechanical approach for accurate charge calculation. The Restrained Electrostatic Potential (RESP) fitting method, following an initial geometry optimization with a program like Gaussian at the HF/6-31G* level, is the gold standard.

  • Generate Force Field Parameters: Use a tool like antechamber from the AMBER suite to assign atom types and parameters from the General Amber Force Field (GAFF), which is specifically designed for drug-like small molecules.

  • Output: The final products are a molecule definition file (e.g., .mol2) and a force field parameter file (e.g., .frcmod) that are compatible with simulation software.

Receptor Preparation: Characterizing the Target

Neuronal nAChRs are complex pentameric, ligand-gated ion channels embedded in the cell membrane.[9][11] The absence of a complete experimental structure for the human α4β2 or α7 receptor necessitates a hybrid approach.

Rationale: The receptor's structural integrity, protonation states of titratable residues, and the definition of the binding site are critical for a meaningful simulation. For nAChRs, the binding site is located at the interface between two subunits in the extracellular domain (ECD).[12][13]

Experimental Protocol: Receptor Structure & Homology Modeling

  • Template Identification: Since a direct crystal structure of human α4β2 or α7 is unavailable, we use a high-resolution structure of a homologous protein as a template. The Acetylcholine Binding Protein (AChBP) is a commonly used and well-validated surrogate for the nAChR extracellular domain due to its high structural similarity.[12][14] Structures of humanized AChBP or cryo-EM structures of related nAChRs (e.g., α3β4) can also serve as excellent templates.[12][15]

  • Sequence Alignment: Perform a sequence alignment between the target human nAChR subunit (e.g., α4 and β2) and the template structure using a tool like ClustalW.

  • Model Building: Utilize a homology modeling program such as MODELLER or SWISS-MODEL. The program will construct the 3D model of the target receptor's ECD based on the aligned template structure. For a heteropentamer like α4β2, this involves assembling the subunits in the correct stoichiometry, typically (α4)2(β2)3.

  • Model Refinement & Validation:

    • Loop Refinement: Model and refine any regions that were not present in the template (loops).

    • Protonation: Use software like H++ or PROPKA to predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4).

    • Structural Validation: Assess the stereochemical quality of the model using a Ramachandran plot analysis via a tool like PROCHECK. Verify that the majority of residues are in favored regions.

  • Final Output: A validated, protonated PDB file of the receptor's extracellular domain ready for docking and simulation.

Section 2: The Initial Handshake - Molecular Docking

Molecular docking serves as the first computational assay, predicting the preferred binding orientation (pose) of the ligand within the receptor's active site and providing a preliminary estimate of binding affinity.[16][17]

Rationale: Docking algorithms systematically sample a ligand's conformational and orientational space, evaluating each pose with a scoring function that approximates the free energy of binding. This allows for the rapid screening of potential binding modes and the identification of key interacting residues.[16][18]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking Execution cluster_analysis Analysis P_Ligand Prepared Ligand (.mol2, .pdbqt) Define_Grid Define Grid Box (Center on Binding Site) P_Ligand->Define_Grid P_Receptor Prepared Receptor (.pdb, .pdbqt) P_Receptor->Define_Grid Run_Vina Run Docking Algorithm (e.g., AutoDock Vina) Define_Grid->Run_Vina Analyze_Poses Analyze Poses (Clustering, Scoring) Run_Vina->Analyze_Poses Select_Pose Select Best Pose(s) (Score, Biological Sense) Analyze_Poses->Select_Pose Visualize Visualize Interactions (H-bonds, Hydrophobic) Select_Pose->Visualize

Caption: Molecular Docking Workflow.

Experimental Protocol: Docking with AutoDock Vina

  • File Preparation: Convert the prepared ligand and receptor PDB files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions.

  • Grid Box Definition: Define a search space (a "grid box") that encompasses the entire binding site at the subunit interface. For nAChRs, this site is characterized by key aromatic residues (the "aromatic box"). The center of the grid should be based on the position of known co-crystallized ligands or key conserved residues identified from literature.[19]

  • Configuration: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the desired exhaustiveness of the search (a parameter controlling computational effort).

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[20]

  • Analysis of Results: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9 or 10) along with their corresponding binding affinity scores in kcal/mol.

Data Presentation: Docking Results

Pose IDBinding Affinity (kcal/mol)Interacting Residues (α4 subunit)Interacting Residues (β2 subunit)Key Interactions
1-9.8Trp149, Tyr198Tyr93, Trp55π-cation with Trp149, H-bond with Tyr93 backbone
2-9.5Tyr190, Cys192Leu119Hydrophobic contact, H-bond with Cys192
3-9.1Trp149Val109, Thr57π-stacking with Trp149

Note: Data is illustrative. Residue numbering may vary based on the specific model.

Trustworthiness: The best pose is not always the one with the absolute lowest energy score. The choice should be validated by biological context. Does the pose align with known structure-activity relationships? Does the protonated azetidine nitrogen form a key cation-π interaction with a tryptophan residue, a hallmark of nAChR agonist binding?[14] The selected pose should be the most energetically favorable and chemically sensible candidate for further analysis.

Section 3: The Dynamic Dance - Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, the receptor-ligand complex is a dynamic entity. MD simulation allows us to observe the time-evolution of the system at an atomic level, assessing the stability of the binding pose and characterizing the nuanced interplay of forces.[21]

Rationale: MD simulations solve Newton's equations of motion for all atoms in the system, revealing how the ligand and protein adapt to each other. This is crucial for verifying the stability of the docked pose, identifying key stable interactions (like hydrogen bonds), and observing conformational changes that are invisible to docking.[8]

Workflow for MD Simulation

G Start Start: Docked Protein-Ligand Complex Topology Generate Topology (AMBER, CHARMM FF) Start->Topology Solvate Solvate System (Add Water Box) Topology->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize Minimize Energy Minimization (Remove Steric Clashes) Ionize->Minimize Equilibrate Equilibration (NVT then NPT) Minimize->Equilibrate Production Production MD Run (Collect Trajectory) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: MD Simulation Workflow.

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Merge Coordinates: Combine the PDB files of the receptor and the selected ligand pose into a single complex file.

    • Force Field & Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein (e.g., using the AMBER ff14SB force field). Combine this with the ligand topology generated in Section 1.1.[22]

    • Solvation: Define a simulation box (e.g., cubic) and fill it with a pre-equilibrated water model, such as TIP3P.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and approximate a physiological salt concentration (e.g., 0.15 M).

  • Minimization & Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.

    • NVT Equilibration: Equilibrate the system for a short period (e.g., 100 ps) at a constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to settle around the protein while the protein and ligand are position-restrained.

    • NPT Equilibration: Follow with a longer equilibration (e.g., 1 ns) at a constant Number of particles, Pressure, and Temperature (NPT ensemble) to ensure the system reaches the correct density.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe stable behavior (e.g., 100-200 ns), removing all position restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess structural stability and convergence. A stable, low-RMSD plateau indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory for persistent hydrogen bonds, water bridges, and hydrophobic contacts between the ligand and receptor.

Section 4: The Final Verdict - Binding Free Energy Calculation

Docking scores are useful for ranking but are not quantitatively precise. To obtain a more rigorous estimate of binding affinity, we can use endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[9]

Rationale: These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, averaged over a set of snapshots from an MD trajectory. This provides a more physically realistic energy value than the empirical scoring functions used in docking.[23][24]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Preparation: From the production MD trajectory, select a stable portion (e.g., the last 50 ns) and strip out the water and ions.

  • Energy Calculation: Use a script (e.g., MMPBSA.py in AMBERTools) to perform the calculation. The script will compute the free energy for three species: the complex, the isolated receptor, and the isolated ligand.

  • Binding Free Energy Equation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each term is composed of: G = E_MM + G_solv - TΔS

    • E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

    • G_solv: Solvation free energy (polar and non-polar contributions).

    • TΔS: Conformational entropy (often omitted due to high computational cost and error, yielding a relative binding energy).

  • Per-Residue Decomposition: Decompose the total binding energy into contributions from individual amino acid residues. This highlights "hotspot" residues that are critical for binding.

Data Presentation: MM/PBSA Energy Components

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals (ΔE_vdW)-45.72.1
Electrostatic (ΔE_elec)-21.33.5
Polar Solvation (ΔG_pol)+30.54.0
Non-Polar Solvation (ΔG_np)-5.10.5
Total Binding Energy (ΔG_bind) -41.6 3.8

Note: Data is illustrative.

Authoritative Grounding: The calculated ΔG_bind provides a robust estimate that can be used to rank different ligands or compare binding to different receptor subtypes. The per-residue decomposition provides specific, testable hypotheses for site-directed mutagenesis experiments, creating a powerful feedback loop between computation and wet-lab validation.

Conclusion

The in silico workflow detailed in this guide—from meticulous system preparation through docking, dynamic simulation, and free energy calculation—constitutes a powerful, multi-faceted approach to understanding the binding of this compound to nicotinic acetylcholine receptors. Each step builds upon the last, progressively refining our understanding from a static guess to a dynamic, energetically-grounded model. This integrated strategy does not merely generate data; it provides a causal narrative of molecular recognition, equipping researchers with the insights needed to drive rational drug design and development.

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Azetidinyl-Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of azetidinyl-pyridine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, particularly those targeting the central nervous system (CNS). This document delves into the nuanced interplay between the chemical structure of these compounds and their biological activity, offering insights into rational drug design and optimization.

Part 1: The Azetidinyl-Pyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic combination of an azetidine ring and a pyridine ring has given rise to a class of compounds with significant therapeutic potential. This scaffold has proven to be particularly fruitful in the development of ligands for various CNS targets due to the unique and synergistic properties of its constituent parts.

The Azetidine Moiety: A Constrained Scaffold for Enhanced Drug-like Properties

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable building block in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity impart a three-dimensional character to molecules, which can enhance binding to biological targets.[3] This sp³-rich nature often leads to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to more traditional, flatter aromatic structures.[1] The azetidine ring also provides unique exit vectors for chemical modifications, allowing for fine-tuning of a compound's properties.[3]

The Pyridine Ring: A Versatile Heterocycle for CNS Targeting

The pyridine ring is a common motif in a vast number of FDA-approved drugs and is particularly prevalent in agents targeting the CNS.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the ring, facilitating interactions with a wide range of biological targets.[5] The pyridine scaffold is a key component of many compounds with diverse biological activities, including antitubercular, antitumor, and antiviral effects, and it is a cornerstone in the design of agents for neurodegenerative disorders like Alzheimer's disease.[4][5]

The Azetidinyl-Pyridine Core: A Synergy for Therapeutic Innovation

The fusion of the azetidine and pyridine moieties creates a privileged scaffold that has been successfully exploited to develop high-affinity ligands for various receptors and transporters. A prime example is 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) , a potent ligand for nicotinic acetylcholine receptors (nAChRs).[6][7] Another notable compound is Sazetidine-A , which demonstrates remarkable selectivity for the α4β2 subtype of nAChRs and acts as a "silent desensitizer."[8][9] These examples underscore the power of the azetidinyl-pyridine core in generating novel and highly specific therapeutic agents.

Part 2: Structure-Activity Relationships at Nicotinic Acetylcholine Receptors (nAChRs)

Azetidinyl-pyridines have been most extensively studied as modulators of nAChRs, a family of ligand-gated ion channels that play a critical role in cognitive function, learning, memory, and attention. Their dysregulation is implicated in a range of neurological and psychiatric disorders, making them a key therapeutic target.

The 3-(Azetidinylmethoxy)pyridine Backbone: A Foundation for High Affinity

The discovery of A-85380 as a high-affinity nAChR ligand established the 3-(2(S)-azetidinylmethoxy)pyridine scaffold as a critical pharmacophore. The (S)-stereochemistry of the 2-substituted azetidine ring is crucial for potent binding. The ether linkage between the pyridine and azetidine rings also plays a significant role in orienting the two moieties for optimal interaction with the receptor.

Elucidating the SAR of the Pyridine Ring

Systematic modification of the pyridine ring has yielded significant insights into the SAR of this class of compounds. Halogenation, in particular, has been shown to have a profound and position-dependent effect on binding affinity.

CompoundSubstitutionKi (nM) for [3H]epibatidine binding
A-85380None0.041
2-Position
2a2-Fluoro0.210
2b2-Chloro13.0
2c2-Bromo31.0
2d2-Iodo100.0
5-Position
3a5-Fluoro0.051
3b5-Chloro0.024
3c5-Bromo0.019
3d5-Iodo0.011
6-Position
4a6-Fluoro0.088
4b6-Chloro0.041
4c6-Bromo0.038
4d6-Iodo0.052
Data compiled from Koren et al., 1998.[6]

As the data indicates, substitution at the 5- and 6-positions of the pyridine ring with halogens is well-tolerated and can even lead to a significant increase in binding affinity, with the 5-iodo analog showing the highest affinity.[7] In stark contrast, bulky halogen substituents at the 2-position are detrimental to binding, likely due to steric hindrance that disrupts the optimal conformation for receptor interaction.[6] The 2-fluoro analog, however, retains subnanomolar affinity.[7]

Sazetidine-A and its Analogs: Engineering Selectivity and Function

Sazetidine-A is a remarkable azetidinyl-pyridine derivative that exhibits over 24,000-fold selectivity for the α4β2 nAChR subtype over the α3β4 subtype.[8] It acts as a "silent desensitizer," meaning it binds with high affinity to the desensitized state of the receptor without causing prior activation.[9] This unique pharmacological profile makes it a valuable tool for dissecting the roles of receptor activation versus desensitization.

The key structural feature of Sazetidine-A responsible for its unique properties is the long side chain at the 5-position of the pyridine ring. The SAR of this side chain has been explored, revealing that both its length and the nature of the terminal group are critical for high-affinity binding and selectivity.[10]

CompoundR GroupKi (nM) for α4β2 nAChRSelectivity (α3β4/α4β2)
Sazetidine-A-(CH₂)₄-OH0.5>24,000
Analog 11-Triazole derivative1.3Improved over Sazetidine-A
Analog 17-BiarylMuch lower affinityN/A
Data compiled from Xiao et al., 2014.[10]

The replacement of the ethynyl group in a precursor to Sazetidine-A with a triazole bioisostere resulted in a compound with high affinity and improved selectivity.[10] Conversely, replacing the long chain with a biaryl moiety led to a significant loss of affinity, highlighting the importance of the extended side chain for interaction with the α4β2 receptor.[10]

Experimental Workflow for nAChR Ligand Characterization

A typical workflow for characterizing novel azetidinyl-pyridine ligands for nAChRs involves a combination of binding and functional assays.

Step 1: Radioligand Binding Assay (Competition)

  • Objective: To determine the binding affinity (Ki) of the test compound for a specific nAChR subtype.

  • Protocol:

    • Prepare cell membranes or brain homogenates expressing the nAChR subtype of interest.

    • Incubate the membranes with a known radioligand (e.g., [³H]epibatidine or [¹²⁵I]-epibatidine) at a fixed concentration.[11]

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Step 2: Functional Assay (e.g., Calcium Flux Assay)

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Protocol:

    • Culture cells stably expressing the nAChR subtype of interest.[12]

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Add the test compound at various concentrations and measure the change in fluorescence, which corresponds to calcium influx through the activated ion channel.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine) and measure the inhibition of the agonist-induced response.[1]

G cluster_0 Ligand Profiling Workflow Start Start Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_Activity Determine Agonist/Antagonist Activity Functional_Assay->Determine_Activity SAR_Analysis Structure-Activity Relationship Analysis Determine_Ki->SAR_Analysis Determine_Activity->SAR_Analysis

Caption: Workflow for nAChR ligand profiling.

Part 3: Expanding the Therapeutic Horizon: Other CNS Targets

While nAChRs have been the primary focus, the versatile azetidinyl-pyridine scaffold has also shown promise in modulating other critical CNS targets, including monoamine transporters and muscarinic receptors.

Azetidinyl-Pyridines as Monoamine Transporter Inhibitors

The dopamine transporter (DAT) and serotonin transporter (SERT) are key regulators of neurotransmission and are important targets for the treatment of depression, anxiety, and substance abuse disorders.

Substituted pyridines have been identified as novel DAT inhibitors through pharmacophore-based screening.[13][14] Preliminary SAR studies indicate that the position, size, and flexibility of substituents on the pyridine ring are crucial for both potency and selectivity against other monoamine transporters.[14] While specific azetidinyl-pyridine examples with extensive SAR at DAT are less common in the literature, the general principles of pyridine-based DAT inhibitor design suggest that this scaffold holds potential.

Similarly, the azetidinyl-pyridine scaffold can be adapted to target SERT. The design of SERT inhibitors often involves incorporating features that mimic the structure of serotonin. The nitrogen atoms in the pyridine and azetidine rings can participate in key interactions within the SERT binding pocket. Further exploration is needed to delineate a clear SAR for this target.

Azetidinyl-Pyridines as Muscarinic Receptor Modulators

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that plays a critical role in cognitive function. Positive allosteric modulators (PAMs) of the M1 receptor are a promising therapeutic strategy for Alzheimer's disease and schizophrenia. The azetidinyl-pyridine scaffold has been incorporated into the design of M1 PAMs, where it can contribute to the overall shape and electronic properties of the molecule, facilitating its binding to an allosteric site on the receptor.[15]

Part 4: Synthetic Strategies and Methodologies

The synthesis of azetidinyl-pyridine derivatives is a key aspect of SAR studies, enabling the generation of diverse analogs for biological evaluation.

General Synthetic Route to the 3-(2(S)-Azetidinylmethoxy)pyridine Core

A common approach to synthesizing the core scaffold of A-85380 and its analogs involves the coupling of a suitably protected (S)-2-(hydroxymethyl)azetidine with a substituted 3-hydroxypyridine.

Step-by-step Protocol:

  • Protection of Azetidine: The nitrogen of (S)-2-(hydroxymethyl)azetidine is typically protected with a group such as tert-butoxycarbonyl (Boc) to prevent side reactions.

  • Activation of the Hydroxyl Group: The hydroxyl group of the protected azetidine is converted to a good leaving group, often a tosylate or mesylate.

  • Williamson Ether Synthesis: The protected and activated azetidine derivative is reacted with the sodium or potassium salt of a substituted 3-hydroxypyridine in a suitable solvent like DMF or THF to form the ether linkage.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final azetidinyl-pyridine product.

G cluster_1 General Synthesis of 3-(Azetidinylmethoxy)pyridines Start_A (S)-2-(Hydroxymethyl)azetidine Protect Boc Protection Start_A->Protect Activate Activation (e.g., Tosylation) Protect->Activate Couple Williamson Ether Synthesis Activate->Couple Start_B Substituted 3-Hydroxypyridine Start_B->Couple Deprotect Deprotection (TFA) Couple->Deprotect Final_Product Substituted 3-(2(S)-Azetidinylmethoxy)pyridine Deprotect->Final_Product

Caption: Key synthetic transformations.

Part 5: Physicochemical Properties and Drug-Likeness

The translation of a potent ligand into a viable drug candidate is heavily dependent on its physicochemical and pharmacokinetic properties.

Tuning Physicochemical Properties

The azetidinyl-pyridine scaffold offers several handles for modulating key drug-like properties.

  • Lipophilicity (logP/logD): The introduction of polar groups on the pyridine ring can decrease lipophilicity and improve aqueous solubility, while adding nonpolar substituents will have the opposite effect.

  • pKa: The basicity of the azetidine nitrogen is a critical parameter that influences solubility, permeability, and off-target interactions. This can be modulated by nearby electron-withdrawing or -donating groups.

  • Pharmacokinetics: The metabolic stability of the azetidinyl-pyridine core is generally good, but specific substituents can introduce metabolic liabilities. A thorough understanding of the metabolic pathways is essential for designing compounds with favorable pharmacokinetic profiles.[4][16]

Part 6: Conclusion and Future Perspectives

The azetidinyl-pyridine scaffold has proven to be a remarkably versatile and privileged motif in medicinal chemistry, particularly for the development of CNS-targeted agents. The extensive SAR studies at nAChRs have provided a clear roadmap for designing potent and selective ligands, as exemplified by the development of A-85380 and Sazetidine-A. The emerging data on their activity at monoamine transporters and muscarinic receptors suggest that the full therapeutic potential of this scaffold is yet to be realized.

Future research in this area will likely focus on:

  • Expanding the Target Space: Systematically exploring the SAR of azetidinyl-pyridines at a wider range of CNS targets.

  • Fine-tuning Selectivity: Designing ligands with exquisite selectivity for specific receptor subtypes or transporter isoforms to minimize off-target effects.

  • Optimizing Pharmacokinetics: Applying a multi-parameter optimization approach to ensure that potent ligands also possess the necessary drug-like properties for clinical success.

The continued exploration of the azetidinyl-pyridine scaffold, guided by the principles of rational drug design and a deep understanding of structure-activity relationships, holds great promise for the discovery of novel and effective treatments for a variety of debilitating neurological and psychiatric disorders.

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  • Bag, S., et al. (2014). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Journal of Chemical Information and Modeling, 54(1), 221-233. [Link]

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Preliminary Biological Screening of 2-(Azetidin-3-yloxy)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

The confluence of a strained azetidine ring and an aromatic pyridine moiety in 2-(Azetidin-3-yloxy)pyridine presents a compelling scaffold for novel therapeutic agent discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique three-dimensional character and metabolic stability to molecules, while the pyridine ring is a well-established pharmacophore found in numerous approved drugs.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of this promising, yet largely uncharacterized, compound. Our approach is rooted in a hypothesis-driven framework, beginning with broad phenotypic screens and progressively narrowing to specific target-based assays, ensuring a resource-efficient and scientifically rigorous evaluation.

Rationale for Screening: The Azetidine-Pyridine Constellation

The decision to undertake a comprehensive screening of this compound is underpinned by the established pharmacological relevance of its constituent parts.

  • The Azetidine Moiety: This strained ring system is increasingly incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor binding affinity.[2] FDA-approved drugs like baricitinib and cobimetinib feature the azetidine motif, highlighting its clinical significance.[2] Its rigid structure can lock a molecule into a bioactive conformation, a desirable trait in rational drug design.

  • The Pyridine Nucleus: As a bioisostere of a benzene ring, the pyridine scaffold is a cornerstone in medicinal chemistry, appearing in drugs with a vast range of applications, including anticancer, antibacterial, and CNS-targeted therapies.[3][4][5] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3]

  • Structural Analogs as Precedent: The structurally related compound, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), is a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs), suggesting a potential neurological target for our subject compound.[6] Furthermore, derivatives of 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) have shown high potency and selectivity for α4β2-nAChRs and antidepressant-like effects.[7]

This convergence of favorable structural features and precedents from analogous compounds strongly justifies a broad-based preliminary biological evaluation.

A Phased Approach to Biological Screening

A hierarchical screening cascade is proposed to systematically evaluate the biological activity of this compound. This strategy maximizes the discovery potential while conserving resources.

Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Deconvolution & Initial Validation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Acquisition & Purity Analysis B In Vitro Cytotoxicity Profiling (e.g., MTT Assay) A->B Initial Safety C Broad Phenotypic Screening (e.g., CNS Activity Panel) B->C Non-toxic Concentrations D Receptor Binding Assays (e.g., nAChR Subtypes) C->D Identified Phenotype E Enzyme Inhibition Assays (e.g., Kinase Panel) C->E Identified Phenotype G Zebrafish Behavioral Models D->G Promising In Vitro Hits E->G Promising In Vitro Hits F Antimicrobial Screening (MIC Determination) F->G Promising In Vitro Hits H Rodent Pharmacokinetic Studies G->H Behavioral Efficacy I Xenograft Models (if applicable) H->I Favorable PK

Caption: A multi-phase workflow for the biological screening of this compound.

Experimental Protocols

Phase 1: Foundational Assays

Rationale: To determine the concentration range at which the compound exhibits non-specific toxicity, guiding the selection of appropriate concentrations for subsequent assays.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM)
MCF-7To be determined
DU-145To be determined
HeLaTo be determined
Normal FibroblastsTo be determined

Rationale: To identify potential therapeutic areas by observing the compound's effect on complex cellular systems without a preconceived target. Phenotypic screening is a highly successful approach in CNS drug discovery.[9]

Protocol: CNS Phenotypic Screening using Microelectrode Arrays (MEAs)

  • Neuronal Culture: Culture primary rodent cortical neurons or human iPSC-derived neurons on MEA plates.[9]

  • Baseline Activity Recording: Record the spontaneous electrical activity of the neuronal networks to establish a baseline.

  • Compound Application: Apply this compound at non-toxic concentrations to the neuronal cultures.

  • Activity Recording: Record the changes in electrophysiological parameters such as mean firing rate, burst frequency, and network synchrony over time.

  • Data Analysis: Compare the compound's "functional fingerprint" to a database of known CNS drugs (e.g., anticonvulsants, antidepressants, antipsychotics) to identify potential mechanisms of action and therapeutic indications.[9]

Phase 2: Target Deconvolution and Initial Validation

Rationale: Based on the structural similarity to known nAChR ligands, a direct assessment of binding to these receptors is a logical next step.

Protocol: Radioligand Binding Assay for nAChRs

  • Membrane Preparation: Prepare cell membranes from rat brain tissue or cell lines expressing specific nAChR subtypes.[6]

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of this compound.[6]

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Scintillation Counting: Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value, representing the compound's binding affinity for the receptor.

Data Presentation: nAChR Binding Affinity

nAChR SubtypeKi (nM)
α4β2To be determined
α7To be determined
α3β4To be determined

Rationale: The pyridine moiety is a common feature in antibacterial agents.[3][10][11] A preliminary screen against a panel of pathogenic bacteria is therefore warranted.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10]

  • Broth Microdilution: Prepare two-fold serial dilutions of the compound in a 96-well plate containing bacterial growth medium.[10]

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 3: In Vivo Proof-of-Concept

Rationale: Zebrafish larvae offer a high-throughput in vivo system for assessing the effects of compounds on CNS-related behaviors, bridging the gap between in vitro assays and rodent models.[12]

Protocol: Larval Zebrafish Photomotor Response Assay

  • Embryo Rearing: Raise zebrafish embryos to 5-7 days post-fertilization in 96-well plates.

  • Compound Exposure: Expose the larvae to various concentrations of this compound.

  • Behavioral Paradigm: Subject the larvae to alternating periods of light and dark and record their locomotor activity using an automated video tracking system.

  • Data Analysis: Analyze parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior) to identify anxiolytic, anxiogenic, sedative, or stimulant-like effects.

Zebrafish_Workflow A Zebrafish Larvae in 96-well plate B Compound Exposure A->B C Automated Video Tracking (Light/Dark Transitions) B->C D Data Analysis (Locomotor Activity) C->D E Behavioral Phenotype (e.g., Anxiolytic, Sedative) D->E

Caption: Workflow for high-throughput behavioral screening in zebrafish larvae.

Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for the initial biological characterization of this compound. The phased approach, beginning with broad, unbiased screens and progressing to more focused, hypothesis-driven assays, ensures a thorough yet efficient evaluation. Positive findings in any of these assays will trigger further, more in-depth investigations, including mechanism of action studies, lead optimization, and more extensive in vivo efficacy testing in relevant disease models. The unique structural attributes of this compound class hold significant promise for the discovery of novel therapeutics, and the screening cascade outlined herein serves as the critical first step in unlocking that potential.

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A Technical Guide to the Synthetic Routes of Novel 2-(Azetidin-3-yloxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2-(Azetidin-3-yloxy)pyridine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital component in the design of modern therapeutics.[1] Its inherent ring strain and three-dimensional structure offer a unique combination of properties, including improved metabolic stability, enhanced solubility, and the ability to serve as a rigid scaffold for precise pharmacophore presentation.[1] When incorporated into the this compound core, this privileged structure provides a versatile platform for the development of novel agents targeting a wide array of biological targets. The strategic placement of the azetidine ring via an ether linkage to the 2-position of a pyridine ring allows for nuanced modulation of a compound's physicochemical and pharmacokinetic profiles, making this scaffold particularly attractive to researchers and drug development professionals.

This in-depth technical guide will provide a comprehensive overview of the primary synthetic strategies for constructing novel this compound derivatives. We will delve into the mechanistic underpinnings of key chemical transformations, offer field-proven insights into experimental design, and provide detailed protocols for the synthesis of key intermediates and the final target compounds.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound derivatives can be broadly categorized into two main retrosynthetic disconnections: formation of the azetidine ring followed by coupling to the pyridine, or pre-functionalization of the pyridine and subsequent azetidine ring formation. However, the most prevalent and modular approach involves the coupling of two key building blocks: an N-protected azetidin-3-ol and an appropriately activated 2-substituted pyridine. This strategy allows for the late-stage diversification of both the azetidine and pyridine moieties, a crucial advantage in the rapid exploration of structure-activity relationships (SAR).

Two primary methodologies for forging the critical C-O ether bond will be discussed in detail:

  • Nucleophilic Aromatic Substitution (SNAr): A robust and widely applicable method.

  • Mitsunobu Reaction: A powerful alternative, particularly useful for more sensitive substrates.

A third, though less commonly employed for this specific scaffold, the Williamson Ether Synthesis , will also be briefly addressed.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

The SNAr reaction is a cornerstone of pyridine chemistry and represents the most direct and frequently utilized method for the synthesis of 2-(azetidin-3-yloxy)pyridines.[2] This reaction relies on the attack of a nucleophile, in this case, the alkoxide of N-protected azetidin-3-ol, on a pyridine ring bearing a good leaving group at the 2-position and typically activated by an electron-withdrawing group.

Causality Behind Experimental Choices:
  • The Pyridine Partner: 2-Halopyridines, particularly 2-fluoropyridines and 2-chloropyridines, are the most common electrophiles. Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and facilitates nucleophilic attack. The presence of an electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, at the 3- or 5-position of the pyridine ring is often crucial.[3] This EWG serves to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. For instance, 2-fluoro-3-nitropyridine is a highly effective substrate for this transformation.[4][5]

  • The Azetidine Partner & Protecting Group Strategy: The nitrogen of azetidin-3-ol must be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is a common and judicious choice for this purpose.[6] It is stable under the basic conditions required for the SNAr reaction and can be readily removed under acidic conditions that are often compatible with the final product. The synthesis of N-Boc-azetidin-3-ol is a well-established procedure.[6][7]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base without solvating the alkoxide nucleophile, thus enhancing its reactivity. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the N-Boc-azetidin-3-ol to form the more potent nucleophilic alkoxide.

Visualizing the Workflow: SNAr Synthesis

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product A N-Boc-azetidin-3-ol C Deprotonation (NaH, DMF) A->C Base B 2-Halo-Pyridine (e.g., 2-Fluoro-3-nitropyridine) D SNAr Coupling B->D C->D Alkoxide E N-Boc-2-(azetidin-3-yloxy)pyridine D->E Coupled Product F Deprotection (e.g., TFA or HCl) E->F Acid G Final Product: This compound Derivative F->G

Caption: Workflow for the SNAr synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N-Boc-2-(azetidin-3-yloxy)-3-nitropyridine
  • Preparation of the Alkoxide: To a solution of N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Coupling Reaction: To the resulting solution of the alkoxide, add a solution of 2-fluoro-3-nitropyridine (1.05 eq.) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-(azetidin-3-yloxy)-3-nitropyridine.

Route 2: The Mitsunobu Reaction - A Mild Alternative

The Mitsunobu reaction provides a powerful and often milder alternative to the SNAr approach, particularly when dealing with substrates that are sensitive to the strongly basic conditions of the latter.[8] This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, in this case, a 2-hydroxypyridine derivative, using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Causality Behind Experimental Choices:
  • Substrate Selection: The Mitsunobu reaction is ideal for coupling N-Boc-azetidin-3-ol with a 2-hydroxypyridine derivative. A key advantage is that the pyridine ring does not require strong activation with an electron-withdrawing group, although such groups can still be present.[9]

  • Stereochemistry: A hallmark of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon.[8] While azetidin-3-ol is achiral, this feature is critical to consider when using chiral substituted azetidinols.

  • Reagents and Byproducts: The reaction generates triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts. The removal of these byproducts can sometimes be challenging during purification, which is a practical consideration in experimental design.

Visualizing the Mechanism: The Mitsunobu Reaction

Mitsunobu_Mechanism cluster_activation Activation cluster_alkoxyphosphonium Alkoxyphosphonium Formation cluster_coupling Coupling A PPh3 + DEAD B Phosphonium Adduct A->B C N-Boc-azetidin-3-ol D Alkoxyphosphonium Salt C->D Reacts with B F SN2 Attack D->F Electrophile E 2-Hydroxypyridine E->F Nucleophile G N-Boc-2-(azetidin-3-yloxy)pyridine F->G

Caption: Simplified mechanism of the Mitsunobu reaction for ether formation.

Experimental Protocol: Mitsunobu Synthesis of a this compound Derivative
  • Reaction Setup: To a solution of N-Boc-azetidin-3-ol (1.2 eq.) and the desired 2-hydroxypyridine derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add triphenylphosphine (1.5 eq.).

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.

Route 3: Williamson Ether Synthesis - A Classic Approach with Limitations

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is theoretically applicable but less commonly used for this specific transformation.[10][11][12][13][14]

Causality Behind Experimental Choices and Limitations:
  • Potential Pathways: This synthesis could proceed in two ways:

    • The alkoxide of 2-hydroxypyridine reacting with an activated N-protected azetidin-3-ol (e.g., a tosylate or mesylate).

    • The alkoxide of N-protected azetidin-3-ol reacting with a 2-halopyridine.

  • Challenges: The second pathway is essentially the SNAr reaction already discussed. The first pathway, while feasible, requires an additional step to activate the azetidin-3-ol, making it less atom-economical. Furthermore, the pyridinoxide nucleophile can be ambident, potentially leading to N-alkylation as a side product.[15] Given the efficiency of the SNAr and Mitsunobu reactions, the Williamson ether synthesis is generally not the preferred method for constructing the this compound core.

Final Step: N-Boc Deprotection

The final step in these synthetic sequences is the removal of the Boc protecting group to yield the free azetidine nitrogen, which is often a key site for further functionalization or for imparting desired pharmacological properties.

Experimental Protocol: N-Boc Deprotection
  • Acidic Cleavage: Dissolve the N-Boc protected this compound derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).[1][16][17]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If HCl was used, the product is often isolated as the hydrochloride salt.

  • The crude product can be purified by crystallization, trituration, or by conversion to the free base followed by chromatography if necessary.

Data Summary: A Comparative Overview of Synthetic Routes

Synthetic Route Key Reagents Typical Solvents Advantages Disadvantages
Nucleophilic Aromatic Substitution (SNAr) N-Boc-azetidin-3-ol, 2-halopyridine (activated), NaHDMF, DMSOHigh yielding, reliable, readily available starting materialsRequires strongly basic conditions, limited to activated pyridines
Mitsunobu Reaction N-Boc-azetidin-3-ol, 2-hydroxypyridine, PPh3, DEAD/DIADTHF, DioxaneMild conditions, broad substrate scope, inversion of stereochemistryStoichiometric byproducts can complicate purification
Williamson Ether Synthesis N-Boc-azetidin-3-ol (activated) and 2-hydroxypyridine alkoxideVariousConceptually simpleLess efficient, potential for N-alkylation side products

Conclusion: A Versatile Synthetic Toolbox

The synthesis of novel this compound derivatives is readily achievable through a selection of robust and well-established synthetic methodologies. The choice between Nucleophilic Aromatic Substitution and the Mitsunobu reaction will largely depend on the specific functionalities present in the desired target molecule and the overall synthetic strategy. By understanding the underlying principles and practical considerations of each approach, researchers and drug development professionals are well-equipped to efficiently construct libraries of these promising compounds for the discovery of next-generation therapeutics.

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Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cholinergic Potential of 2-(Azetidin-3-yloxy)pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Within this class, molecules that interact with the cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs), are of significant interest for their potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3] this compound is a novel compound whose structural similarity to known potent nAChR ligands, such as A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], suggests its potential as a cholinergic agonist.[4] A-85380 is a high-affinity agonist for the α4β2 nAChR subtype, indicating that this compound may exhibit a similar pharmacological profile.[2][4]

This guide provides a comprehensive set of in vitro protocols for the characterization of this compound, designed for researchers in pharmacology and drug development. The following sections detail the hypothesized mechanism of action, step-by-step experimental procedures to determine its binding affinity, functional potency, and potential cytotoxicity, as well as guidelines for data analysis and safe handling.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O

  • Structure: (A hypothetical structure is shown below as direct experimental data is not available)

    
    
    
  • Predicted Target: Nicotinic Acetylcholine Receptors (nAChRs)

Hypothesized Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[5][6] Upon binding of an agonist like acetylcholine or nicotine, the receptor undergoes a conformational change, opening a channel permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and the initiation of a cellular response. The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and are implicated in various cognitive functions.[3] The activation of these receptors can trigger downstream signaling cascades, including the PI3K-Akt pathway, which is associated with neuroprotective effects.[3][7] It is hypothesized that this compound acts as an agonist at one or more nAChR subtypes, leading to channel opening and subsequent intracellular signaling.

Nicotinic Acetylcholine Receptor Signaling Pathway This compound This compound nAChR nAChR (α4β2 / α7) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling (e.g., PI3K-Akt pathway) Cation_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Hypothesized signaling pathway of this compound via nAChRs.

Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro pharmacological profile of this compound.

Protocol 1: Radioligand Binding Assay for nAChR Subtype Affinity

This assay determines the binding affinity (Ki) of the test compound for specific nAChR subtypes by measuring its ability to compete with a radiolabeled ligand.[8]

Materials:

  • Cell membranes from HEK cells stably expressing human α4β2 or α7 nAChRs.

  • Radioligand: [³H]Cytisine for α4β2 or [³H]Methyllycaconitine for α7.[8]

  • Non-specific binding control: Nicotine or Epibatidine.

  • Assay buffer: Tris-HCl based buffer.

  • 96-well plates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).[9]

  • Incubate the plate for a defined period (e.g., 75 minutes at 4°C) to reach equilibrium.[9]

  • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.[10]

  • Dry the filter mats and measure the radioactivity using a scintillation counter.[11]

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_0 Plate Setup A Add Cell Membranes D Incubate to Equilibrium A->D B Add Radioligand B->D C Add Test Compound / Controls C->D E Filter and Wash D->E F Measure Radioactivity E->F G Data Analysis (IC50, Ki) F->G

Caption: Workflow for the radioligand binding assay.

Protocol 2: Functional Assay - Calcium Influx Measurement

This assay measures the functional potency (EC50) of the test compound by detecting changes in intracellular calcium concentration upon receptor activation.[12][13]

Materials:

  • A suitable cell line endogenously or recombinantly expressing the target nAChR subtype (e.g., SH-SY5Y for α4β2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in the microplates and culture overnight.[15]

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).[15]

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence reader and record a baseline fluorescence reading.

  • Inject serial dilutions of this compound into the wells and continue to record the fluorescence signal over time.[13]

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. A dose-response curve is generated by plotting the peak fluorescence change against the compound concentration to determine the EC50.

Protocol 3: Neurotransmitter Release Assay (Dopamine Release)

This assay assesses the ability of the compound to stimulate the release of neurotransmitters, such as dopamine, from brain tissue, which is a downstream effect of nAChR activation.[4]

Materials:

  • Freshly prepared rat striatal slices.[1][16]

  • Artificial cerebrospinal fluid (aCSF).[17]

  • High-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry (FSCV) system.[17][18]

  • Perfusion system.

Procedure:

  • Prepare acute striatal slices from a rat brain and allow them to recover in oxygenated aCSF.[18]

  • Transfer the slices to a recording or perfusion chamber.

  • Stimulate the slices with varying concentrations of this compound.

  • Collect the perfusate at different time points.

  • Measure the dopamine concentration in the collected samples using HPLC-ED or monitor dopamine release in real-time with FSCV.[16][17]

Data Analysis: Quantify the amount of dopamine released at each concentration of the test compound and plot a dose-response curve to determine the EC50 for dopamine release.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is crucial to determine if the observed effects in functional assays are due to specific receptor interactions rather than cytotoxicity.[19]

Materials:

  • The same cell lines used in the functional assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[20]

  • Solubilization solution (e.g., DMSO or a detergent-based solution).[21]

  • 96-well plates.

  • Microplate reader capable of measuring absorbance.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.[22]

  • Treat the cells with a range of concentrations of this compound for a relevant exposure time (e.g., 24-48 hours).[23]

  • Add the MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals.[20]

  • Add the solubilization solution to dissolve the formazan crystals.[21]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).[21]

Data Analysis: Cell viability is proportional to the absorbance. A dose-response curve is generated to determine the LC50 (the concentration that causes 50% cell death).

Data Presentation

The results from the in vitro assays should be summarized in a clear and concise manner.

Assay Parameter nAChR Subtype Result
Radioligand BindingKi (nM)α4β2Value
Ki (nM)α7Value
Calcium InfluxEC50 (µM)α4β2Value
EC50 (µM)α7Value
Dopamine ReleaseEC50 (µM)-Value
Cell Viability (MTT)LC50 (µM)-Value

Safety and Handling

Pyridine and its derivatives are potentially hazardous chemicals and should be handled with appropriate safety precautions.[24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[26]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[27]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[28]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[27]

Always consult the material safety data sheet (MSDS) for the specific compound before use.

References

  • Crismon, M. L., & Dorson, P. G. (2009). Striatal dopamine neurotransmission: regulation of release and uptake. Future Neurology, 4(6), 735-751.
  • Gafni, A., & Yaron, A. (2021). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. Journal of Neuroscience Methods, 361, 109282.
  • Koren, A. O., et al. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
  • Fisher Scientific. (2009).
  • Kume, T., & Sugimoto, M. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer.
  • Gao, Y., et al. (2020). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 7(4), ENEURO.0126-20.2020.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015).
  • Laukova, M., Shakarjian, M. P., & Olsen, C. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.
  • Wikipedia. (2023). Nicotinic acetylcholine receptor.
  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734.
  • Roche. (n.d.).
  • Maina, F. K., et al. (2022). Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry. JoVE (Journal of Visualized Experiments), (184), e3464.
  • Teles-Grilo Ruivo, L. M., et al. (2019). Cholinergic modulation of hippocampal calcium activity across the sleep-wake cycle. eLife, 8, e43255.
  • ScienceDirect. (n.d.). Nicotinic receptor binding.
  • Sgobio, C., et al. (2024).
  • Corringer, P. J., & Changeux, J. P. (2008). Nicotinic acetylcholine receptor. Scholarpedia, 3(1), 3468.
  • Jubilant Ingrevia Limited. (2024).
  • Mukhopadhyay, P., et al. (2018). Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10.
  • Wang, L., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(5), 654-661.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Sgobio, C., et al. (2024).
  • Kume, T., & Sugimoto, M. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer.
  • Carl ROTH. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Musachio, J. L., et al. (1998). 5-[I-125/123]lodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. Life Sciences, 63(5), PL61-PL66.
  • Sigma-Aldrich. (n.d.). Acetylcholine Receptors (Nicotinic).
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Acetylcholine.
  • Wikipedia. (2023). Ligand binding assay.
  • JoVE. (2011).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • National Center for Biotechnology Information. (n.d.). 7-(Azetidin-3-yl)pyrrolo[2,3-b]pyridine.
  • National Center for Biotechnology Information. (n.d.). 2-[(But-3-en-1-yl)oxy]pyridine.
  • National Center for Biotechnology Information. (n.d.). 2,3-Di(pyridin-3-yl)pyridine.
  • National Center for Biotechnology Information. (n.d.). 3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridine.
  • Sigma-Aldrich. (n.d.). 3-Acetylpyridine.

Sources

Application Notes and Protocols for the Characterization of Novel Ligands at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Approach for 2-(Azetidin-3-yloxy)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2][3] Their involvement in a wide range of functions, including cognition, smooth muscle control, and glandular secretion, makes them critical targets for therapeutic drug development for conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4][5][6]

The five mAChR subtypes are broadly classified based on their primary G-protein coupling: M1, M3, and M5 receptors typically couple to Gq/11 proteins to initiate the phosphoinositide signaling cascade, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[7][8][9] This differential signaling provides an opportunity for the development of subtype-selective ligands to achieve targeted therapeutic effects with fewer side effects.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the characterization of novel compounds at muscarinic receptors. While the user has specified an interest in This compound , it is crucial to note that a comprehensive review of the scientific literature indicates that this scaffold, particularly its well-studied analogs like A-85380 (3-(2(S)-azetidinylmethoxy)pyridine), are potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), with a notable absence of published data on their activity at muscarinic receptors.[10]

Therefore, this guide will use this compound as a representative novel compound and will outline the essential protocols to determine its potential activity—or lack thereof—at muscarinic receptors. This approach provides the requested detailed methodologies while maintaining scientific accuracy and offering a robust framework for the evaluation of any new chemical entity for its muscarinic receptor profile.

Part 1: Radioligand Binding Assays for Affinity and Selectivity Determination

The foundational step in characterizing a novel compound is to determine if it physically binds to the target receptors. Competition binding assays are the gold standard for quantifying the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor subtypes.

Causality and Experimental Rationale

The choice of radioligand and cell source is critical. A non-selective, high-affinity antagonist radioligand like [³H]-N-methylscopolamine ([³H]-NMS) is often preferred as its binding is less sensitive to the G-protein coupling state of the receptor, providing a more direct measure of affinity.[9] To ensure subtype selectivity is accurately determined, assays should be run in parallel on membrane preparations from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M1, M2, M3, M4, or M5).

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Culture CHO-K1 cells stably expressing human M1-M5 subtypes P2 Harvest cells and prepare crude membrane fractions via homogenization and centrifugation P1->P2 P3 Quantify membrane protein concentration (e.g., Bradford assay) P2->P3 A2 Incubate membranes with [3H]-NMS (radioligand) and Test Compound P3->A2 A1 Prepare serial dilutions of this compound (Test Compound) A1->A2 A4 Incubate to equilibrium (e.g., 60-90 min at 25°C) A2->A4 A3 Define non-specific binding with excess atropine (10 µM) A3->A2 D1 Rapidly filter reaction through GF/B filter plates to separate bound/free radioligand A4->D1 D2 Wash filters with ice-cold assay buffer D1->D2 D3 Quantify bound radioactivity using liquid scintillation counting D2->D3 D4 Calculate IC50 from concentration-response curve D3->D4 D5 Calculate Ki using the Cheng-Prusoff equation D4->D5

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 1: [³H]-NMS Competition Binding Assay

Materials:

  • Cell Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~80 Ci/mmol.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Determinate: Atropine (10 µM final concentration).

  • Apparatus: 96-well plates, filter plates (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice. Dilute membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound (ranging from 10⁻¹¹ M to 10⁻⁵ M), radioligand, and membranes.

    • Total Binding: Wells contain buffer, [³H]-NMS, and membranes (no test compound).

    • Competition: Wells contain buffer, [³H]-NMS, membranes, and varying concentrations of the test compound.

    • Non-specific Binding (NSB): Wells contain buffer, [³H]-NMS, membranes, and a saturating concentration of atropine (10 µM).

  • Radioligand Addition: Add [³H]-NMS to all wells at a final concentration near its Kd value (typically 0.5-1.0 nM).

  • Incubation: Incubate the plates at room temperature (25°C) for 90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester/vacuum manifold. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add liquid scintillant to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

Receptor Subtype[³H]-NMS Kd (nM)Test Compound Ki (nM)Selectivity Ratio (vs. M1)
M1~0.5Calculated Value1
M2~0.7Calculated ValueKi(M2) / Ki(M1)
M3~0.6Calculated ValueKi(M3) / Ki(M1)
M4~0.8Calculated ValueKi(M4) / Ki(M1)
M5~0.5Calculated ValueKi(M5) / Ki(M1)

Part 2: Functional Assays for Activity Characterization

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or reduces the constitutive activity (inverse agonist) of the receptor. Functional assays are required to determine the compound's efficacy.

A. GTPγS Binding Assay for Gi/o-Coupled Receptors (M2, M4)

Causality and Experimental Rationale: Activation of a Gi/o-coupled receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the accumulation of activated G-proteins, which can be quantified. This assay provides a proximal measure of receptor activation and is highly effective for distinguishing between full agonists, partial agonists, and antagonists.

Signaling Pathway: Gi/o-Coupled Receptors

G Ligand Muscarinic Agonist (e.g., 2-Azetidin-3-yloxy)pyridine) Receptor M2/M4 Receptor Ligand->Receptor Binds G_protein Gi/o Protein (αβγ-GDP) Receptor->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP

Caption: Gi/o-protein signaling pathway for M2/M4 receptors.

Protocol 2: [³⁵S]GTPγS Binding Assay

Materials:

  • Cell Membranes: M2 or M4 receptor-expressing membranes.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration (to ensure binding is agonist-dependent).

  • Radioligand: [³⁵S]GTPγS, specific activity >1000 Ci/mmol.

  • Test Compound: this compound.

  • Control Agonist: Carbachol or Acetylcholine.

  • Control Antagonist: Atropine.

Procedure:

  • Agonist Mode:

    • Pre-incubate membranes, GDP, and varying concentrations of the test compound for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.5 nM final concentration).

    • Incubate for 60 minutes at 30°C.

  • Antagonist Mode:

    • Pre-incubate membranes, GDP, and varying concentrations of the test compound for 15 minutes.

    • Add a concentration of a known agonist (e.g., Carbachol at its EC₈₀) to the wells.

    • Incubate for another 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes.

  • Termination and Data Acquisition: Terminate the reaction by rapid filtration through GF/B filter plates and wash with ice-cold buffer. Quantify bound radioactivity via scintillation counting.

Data Analysis:

  • Agonist: Plot [³⁵S]GTPγS binding against log[agonist] to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

  • Antagonist: Plot the response against log[antagonist] to determine the IC₅₀, which can be used to calculate the antagonist affinity constant (Kb) using the Schild equation.

B. Calcium Mobilization Assay for Gq-Coupled Receptors (M1, M3, M5)

Causality and Experimental Rationale: Activation of Gq-coupled M1, M3, and M5 receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators.[7]

Signaling Pathway: Gq-Coupled Receptors

G Ligand Muscarinic Agonist (e.g., 2-Azetidin-3-yloxy)pyridine) Receptor M1/M3/M5 Receptor Ligand->Receptor Binds G_protein Gq Protein (αβγ-GDP) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleavage PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Sources

Application Notes & Protocols: The Utility of 2-(Azetidin-3-yloxy)pyridine Derivatives in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the neuropharmacological applications of azetidinyl-oxy-pyridine derivatives, with a primary focus on the well-characterized compound 3-(2(S)-azetidinylmethoxy)pyridine , also known as A-85380 . This compound is a potent and highly selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target in the central nervous system. We will explore its mechanism of action and provide detailed, field-proven protocols for its characterization and use in both in vitro and in vivo research models relevant to cognitive function, neurodegenerative diseases, and addiction.

Introduction: A Selective Probe for the Nicotinic Cholinergic System

The nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Malfunctions in the nicotinic system are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of subtype-selective ligands is therefore essential for dissecting the specific roles of these receptors and for creating targeted therapeutics.

Within this context, the azetidinyl-oxy-pyridine scaffold has emerged as a valuable chemical framework. A preeminent example from this class is A-85380 , chemically named 3-(2(S)-azetidinylmethoxy)pyridine.[2][3][4] This compound exhibits exceptionally high affinity and selectivity for the α4β2 nAChR subtype, which is the most abundant nAChR in the mammalian brain.[2][4][5] Its properties as a potent agonist make it an invaluable research tool for investigating the physiological and pathological roles of α4β2-mediated neurotransmission. This guide will provide the foundational knowledge and practical methodologies to effectively utilize this class of compounds in neuropharmacology research.

Section 1: Core Mechanism of Action at the α4β2 nAChR

The primary mechanism of action for A-85380 is its function as a potent agonist at the α4β2 nAChR. These receptors are heteropentameric ion channels, typically composed of two α4 and three β2 subunits (a high-sensitivity isoform) or three α4 and two β2 subunits (a low-sensitivity isoform).[5] Upon binding of an agonist like acetylcholine or A-85380, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to membrane depolarization, increased neuronal excitability, and the modulation of neurotransmitter release.

A-85380's high selectivity for the α4β2 subtype over other nAChRs, such as α7 and the muscle-type α1β1δγ, is a key experimental advantage, allowing for the specific interrogation of α4β2-dependent pathways.[2] Functionally, its activation of α4β2 receptors has been shown to potently stimulate the release of dopamine, a critical neurotransmitter in reward, motivation, and motor control.[2]

Caption: Agonist binding to α4β2 nAChR induces channel opening and cation influx.
Pharmacological Profile of A-85380

The following table summarizes the in vitro binding and functional data for A-85380, highlighting its selectivity profile.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC₅₀)Reference
Human α4β2 nAChR0.05 ± 0.01 nM0.7 ± 0.1 µM (Cation Efflux)[2]
Human α7 nAChR148 ± 13 nM8.9 ± 1.9 µM (Currents)[2]
Muscle (Torpedo) nAChR314 ± 12 nMNot specified[2]
Dopamine Release (Rat)Not applicable0.003 ± 0.001 µM[2]

Section 2: In Vitro Characterization Protocols

Robust in vitro characterization is fundamental to understanding the pharmacological properties of any new compound. Here we provide two standard protocols for assessing the binding affinity and functional agonism of 2-(Azetidin-3-yloxy)pyridine derivatives at α4β2 nAChRs.

Protocol 2.1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for α4β2 nAChRs by measuring its ability to compete with a known high-affinity radioligand, such as [³H]epibatidine.

Causality and Principle: This assay operates on the principle of competitive inhibition. The test compound and the radioligand ([³H]epibatidine) compete for the same binding sites on the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀), we can calculate the compound's affinity constant (Kᵢ). This is a gold-standard method for quantifying receptor affinity.[6]

Materials:

  • Tissue Source: Rat or mouse whole brain (minus cerebellum) or specific regions like the thalamus or cortex, known to be rich in α4β2 nAChRs.

  • Radioligand: [³H]epibatidine (Specific Activity: 30-60 Ci/mmol).

  • Non-specific Binding Control: (-)-Nicotine or Cytisine (100 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, scintillation fluid.

  • Test Compound: this compound derivative, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize brain tissue in ice-cold assay buffer (10 mL per gram of tissue) using a Polytron homogenizer. b. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again. Repeat this wash step twice to remove endogenous ligands. d. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Setup: a. Prepare serial dilutions of the test compound. b. In a 96-well plate or individual tubes, set up the following conditions in triplicate:

    • Total Binding: 100 µL membrane homogenate + 50 µL assay buffer + 50 µL [³H]epibatidine (final concentration ~0.2 nM).
    • Non-specific Binding (NSB): 100 µL membrane homogenate + 50 µL Nicotine (100 µM final) + 50 µL [³H]epibatidine.
    • Competition: 100 µL membrane homogenate + 50 µL test compound (at various concentrations) + 50 µL [³H]epibatidine. c. The final assay volume is 200 µL.
  • Incubation: a. Incubate the reactions for 2-3 hours at 4°C or room temperature to reach equilibrium. The choice of temperature can affect kinetics and should be kept consistent.

  • Harvesting and Counting: a. Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters pre-soaked in buffer, using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand. c. Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours. d. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value. d. Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[3][4]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis Tissue Brain Tissue Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Washed Membranes (0.5-1.0 mg/mL) Homogenize->Membranes Setup Combine Membranes, [3H]Epibatidine, & Test Compound Membranes->Setup Incubate Incubate to Equilibrium (2-3h, 4°C) Setup->Incubate Harvest Rapid Filtration on Glass Fiber Filters Incubate->Harvest Count Scintillation Counting (DPM) Harvest->Count Analyze Calculate IC50 & Ki value Count->Analyze Result Binding Affinity (Ki) Analyze->Result

Caption: Workflow for a radioligand competition binding assay.
Protocol 2.2: Functional Calcium Flux Assay

Objective: To measure the agonist activity (EC₅₀ and Eₘₐₓ) of a test compound by monitoring intracellular calcium changes in cells expressing α4β2 nAChRs.

Causality and Principle: This is a cell-based functional assay. HEK-293 or CHO cells are engineered to stably express the human α4β2 nAChR. Activation of these receptors by an agonist leads to Ca²⁺ influx through the receptor's pore.[7] This influx is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The intensity of the fluorescence signal is proportional to the degree of receptor activation, allowing for the quantification of agonist potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a known full agonist like acetylcholine.

Materials:

  • Cell Line: HEK-293 cells stably expressing human α4β2 nAChRs.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or similar, with Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of real-time kinetic reads.

  • Reference Agonist: Acetylcholine or Nicotine.

Step-by-Step Methodology:

  • Cell Plating: a. Seed the α4β2-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate). b. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading: a. Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. b. Aspirate the culture medium from the cells and wash once with assay buffer. c. Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: a. During the dye incubation, prepare a separate plate ("compound plate") containing serial dilutions of the test compound and the reference agonist in assay buffer at 2x or 4x the final desired concentration.

  • Fluorescence Measurement: a. Place both the cell plate (post-incubation and wash) and the compound plate into the FLIPR instrument. b. Program the instrument to establish a baseline fluorescence reading for 10-20 seconds. c. The instrument will then automatically add the compounds from the compound plate to the cell plate. d. Immediately begin recording the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline reading. b. Normalize the data by setting the response to buffer alone as 0% and the maximal response of the reference full agonist as 100%. c. Plot the normalized response against the log concentration of the test compound. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Section 3: In Vivo Neuropharmacological Applications

Moving from in vitro characterization to in vivo models is a critical step in understanding the physiological effects of a compound. The agonist properties of this compound derivatives at α4β2 nAChRs make them suitable for exploring CNS functions related to cognition and reward.

Application Note 3.1: Probing Cognitive Enhancement

Rationale: The cholinergic system, and α4β2 nAChRs in particular, are deeply involved in cognitive functions such as attention, learning, and memory.[5][8] Agonists at these receptors are hypothesized to enhance these processes, making them relevant for research into Alzheimer's disease, ADHD, and age-related cognitive decline. Animal models are essential tools for evaluating the potential of compounds to act as cognitive enhancers.[9]

Suggested Behavioral Models:

  • Morris Water Maze (MWM): A classic test for hippocampal-dependent spatial learning and memory. The test measures the time (latency) and path length it takes for a rodent to find a hidden platform in a pool of opaque water, using spatial cues around the room. A cognitive-enhancing compound would be expected to decrease the latency to find the platform over training days.

  • Novel Object Recognition (NOR): This task assesses recognition memory, which is less dependent on spatial cues. A rodent is exposed to two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. A compound that enhances memory should increase the time spent exploring the novel object.

  • 5-Choice Serial Reaction Time Task (5-CSRTT): This operant conditioning task is a sophisticated measure of attention and executive function.[9] A food-restricted animal must detect a brief light stimulus in one of five apertures and respond with a nose-poke to receive a reward. The task allows for the measurement of accuracy, impulsivity, and compulsive behaviors.

Cognitive_Testing_Workflow start Select Animal Model (e.g., C57BL/6 Mice) habituation Habituation to Handling & Environment start->habituation grouping Random Assignment to Groups (Vehicle vs. Compound) habituation->grouping dosing Systemic Administration (e.g., IP, SC) 30 min pre-task grouping->dosing training Behavioral Training Phase (e.g., MWM Days 1-4) dosing->training testing Test/Probe Trial (e.g., MWM Day 5) training->testing analysis Data Collection & Statistical Analysis (Latency, Path Length, etc.) testing->analysis conclusion Evaluate Cognitive Effect analysis->conclusion

Caption: General workflow for an in vivo cognitive assessment study.

Experimental Design Considerations:

  • Dose-Response: It is crucial to establish a full dose-response curve to identify the optimal therapeutic window and avoid potential ceiling effects or U-shaped dose-response curves common with nicotinic agents.

  • Pharmacokinetics: Determine the compound's half-life and brain penetration to select an appropriate pre-treatment time before behavioral testing.

  • Controls: Always include a vehicle-treated control group. For impairment models (e.g., scopolamine-induced amnesia), include a group treated with the impairing agent plus vehicle.

  • Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions to prevent bias.

Conclusion and Future Directions

Derivatives of this compound, exemplified by the potent and selective α4β2 nAChR agonist A-85380, are powerful tools for neuropharmacological research. They allow for the precise investigation of the nicotinic cholinergic system's role in complex brain functions. The protocols and application notes provided herein offer a robust framework for researchers to characterize these compounds and explore their effects from the molecular to the behavioral level.

Future research can leverage these molecules in several ways: as scaffolds for the development of novel therapeutics for cognitive disorders, as probes in advanced imaging techniques like optogenetics, or by radiolabeling them to create novel PET tracers for visualizing α4β2 nAChR density in the living human brain.[4][10]

References

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-34. [Link]

  • Mukherjee, J., et al. (1999). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 42(15), 2846-53. [Link]

  • Zhang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. CNS & Neurological Disorders - Drug Targets, 14(1), 64-75. [Link]

  • Sallam, A. M., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]

  • George, A. A., & Serpa, R. A. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. The Journal of Pharmacology and Experimental Therapeutics, 373(1), 1-8. [Link]

  • Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251-9. [Link]

  • ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. [Link]

  • Walsh, R. M., et al. (2023). Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes. bioRxiv. [Link]

  • Stewart, A., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. ResearchGate. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry (Eighth Edition). [Link]

  • Mohler, H. (2006). GABAA receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505-16. [Link]

  • Richards, Z. R., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 9(4). [Link]

  • Nakashima, K., et al. (1994). 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum. Neurobiology of Aging, 15(3), 351-8. [Link]

  • Smith, T. Q., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. The Yale Journal of Biology and Medicine, 94(3), 395-405. [Link]

  • Sarter, M. (2006). Cognition Models and Drug Discovery. Animal Models of Cognitive Impairment. [Link]

  • Gotti, C., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1270. [Link]

  • Butler, T. R., et al. (2024). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers in Behavioral Neuroscience, 18. [Link]

  • Taly, A., et al. (2013). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Toxins, 5(12), 2412-2442. [Link]

  • Dubreuil, A., et al. (2024). Biologically informed cortical models predict optogenetic perturbations. eLife, 12, RP89596. [Link]

  • Wolf, M. A., et al. (2013). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters, 4(7), 611-615. [Link]

  • Valette, H., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. The Journal of Pharmacology and Experimental Therapeutics, 340(2), 253-260. [Link]

Sources

using 2-(Azetidin-3-yloxy)pyridine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening using 2-(Azetidin-3-yloxy)pyridine as a Probe for Nicotinic Acetylcholine Receptor Modulators

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Within this class, this compound and its analogues have emerged as potent ligands for nicotinic acetylcholine receptors (nAChRs).[5] nAChRs are ligand-gated ion channels integral to synaptic transmission in the nervous system, and their dysfunction is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[6][7] This makes them a high-priority target for drug discovery.

High-throughput screening (HTS) is an essential methodology for identifying novel modulators of such therapeutic targets from large chemical libraries.[8] This guide, designed for researchers and drug development professionals, provides a detailed framework for utilizing this compound as a reference compound or starting point for HTS campaigns aimed at discovering new nAChR modulators. We will detail two robust HTS-compatible protocols: a biochemical competitive binding assay using Fluorescence Polarization and a cell-based functional assay for measuring receptor modulation.

The Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric transmembrane proteins that form an ion channel. The binding of an agonist, such as acetylcholine, to the extracellular domain induces a conformational change that opens the channel pore. This allows the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and the initiation of a downstream cellular response.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change Ions Na⁺, Ca²⁺ Influx nAChR_Open->Ions Channel Opening Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binding Depolarization Membrane Depolarization Ions->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Figure 1: Simplified signaling pathway of nAChR activation.

High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to identify and validate promising compounds efficiently. The workflow begins with a primary screen of a large library at a single concentration, followed by confirmation and dose-response studies on the initial "hits." Secondary and orthogonal assays are then used to confirm the mechanism of action and eliminate false positives.[9][10][11]

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase Primary Primary HTS (Large Library, 1 Conc.) Confirmation Hit Confirmation (Re-test from fresh stock) Primary->Confirmation DoseResponse Dose-Response (IC₅₀/EC₅₀ Determination) Confirmation->DoseResponse Secondary Secondary & Orthogonal Assays (e.g., Different technology or cell line) DoseResponse->Secondary SAR Structure-Activity Relationship (SAR) (Analog testing) Secondary->SAR Lead Validated Hit / Lead Series SAR->Lead

Figure 2: General workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled ligand (tracer) from the nAChR binding site.

Principle of the Assay

Fluorescence Polarization (FP) measures the rotational mobility of a fluorescent molecule.[12][13] A small fluorescent tracer rotating rapidly in solution has a low polarization value. When bound to a large protein like the nAChR, its rotation slows dramatically, resulting in a high polarization value. In a competition assay, a test compound that binds to the receptor will displace the tracer, causing a decrease in polarization.[14] This method is homogeneous, rapid, and highly amenable to HTS.[13][14]

Experimental Protocol
  • Reagents and Materials:

    • nAChR Preparation: Purified, solubilized nAChR protein of the desired subtype.

    • Fluorescent Tracer: A high-affinity fluorescently labeled nAChR ligand (e.g., FITC-labeled epibatidine or a custom-synthesized tracer based on the this compound scaffold).

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA or similar, optimized for receptor stability.

    • Test Compounds: Library compounds and this compound as a positive control, typically dissolved in DMSO.

    • Microplates: Black, low-volume, non-binding surface 384-well or 1536-well plates.[15]

  • Step-by-Step Methodology (384-well format):

    • Step 1: Reagent Preparation:

      • Prepare a 2X solution of the nAChR protein in assay buffer. The final concentration should be determined by titration but is often in the low nanomolar range.

      • Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or below its Kd for the receptor to ensure assay sensitivity.[16]

    • Step 2: Compound Dispensing:

      • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds and controls into the assay plate wells. This results in a final screening concentration of typically 1-10 µM.

    • Step 3: Reagent Addition:

      • Add 10 µL of the 2X nAChR solution to all wells except the "tracer only" (minimum polarization) controls.

      • Add 10 µL of assay buffer to the "tracer only" wells.

      • Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is 20 µL.

    • Step 4: Incubation:

      • Seal the plate and incubate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[12][15] Protect the plate from light.

    • Step 5: Signal Detection:

      • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation/535 nm emission for FITC) and polarizers.[15]

Data Analysis
  • The instrument measures parallel (F∥) and perpendicular (F⊥) fluorescence intensities.

  • Polarization (P) is calculated: P = (F∥ - G * F⊥) / (F∥ + G * F⊥), where G is the instrument-specific G-factor.

  • Percent Inhibition is calculated relative to controls: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min)), where:

    • P_sample is the polarization of the test well.

    • P_min is the average polarization of the "tracer only" control.

    • P_max is the average polarization of the vehicle (DMSO) control.

  • For dose-response plates, IC₅₀ values are determined by fitting the % Inhibition versus compound concentration data to a four-parameter logistic equation.

Protocol 2: Cell-Based Functional HTS

This protocol uses a cell line expressing the target nAChR to identify compounds that functionally modulate the receptor's activity, such as antagonists or positive allosteric modulators (PAMs).

Principle of the Assay

This assay measures changes in intracellular calcium ([Ca²⁺]i) or membrane potential upon receptor activation.[6] Cells expressing the nAChR are loaded with a fluorescent indicator dye. An agonist is added to activate the receptor, causing ion influx and a change in fluorescence. Antagonists will block this signal, while PAMs will enhance it. This approach is particularly powerful for identifying modulators that act at sites other than the agonist binding site.[17]

Experimental Protocol
  • Reagents and Materials:

    • Cell Line: A stable cell line expressing the desired nAChR subtype (e.g., IMR-32 for endogenous α7 nAChRs, or HEK293 transfected cells).[17]

    • Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) or a membrane potential-sensitive dye.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: A suitable nAChR agonist (e.g., acetylcholine, nicotine) used at an EC₈₀ concentration for antagonist screening.

    • Test Compounds: Library compounds, a known antagonist (e.g., MLA) as a positive control, and this compound (if testing for agonist activity).

    • Microplates: Black, clear-bottom 384-well cell culture plates.

  • Step-by-Step Methodology:

    • Step 1: Cell Plating:

      • Seed cells into 384-well plates at a predetermined density and grow overnight to form a confluent monolayer.

    • Step 2: Dye Loading:

      • Remove growth medium and add assay buffer containing the fluorescent dye (e.g., Fluo-4 AM with probenecid to prevent dye extrusion).

      • Incubate for 60 minutes at 37°C, followed by a wash step with assay buffer to remove excess dye.

    • Step 3: Compound Addition:

      • Add test compounds and controls (dissolved in assay buffer) to the cell plate.

      • Incubate for 15-30 minutes at room temperature. This is the pre-incubation step where antagonists or modulators bind to the receptor.

    • Step 4: Agonist Stimulation and Signal Detection:

      • Place the plate into a kinetic plate reader (e.g., FLIPR, FlexStation).

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.

      • Continue to record the fluorescence signal for 1-2 minutes to capture the peak response and subsequent decay.

Data Analysis
  • The primary response is typically calculated as the maximum fluorescence intensity minus the baseline intensity (Max-Min).

  • Percent Inhibition (for antagonists): % Inhibition = 100 * (1 - (Response_sample - Response_min) / (Response_max - Response_min)), where:

    • Response_sample is the response of the test well.

    • Response_min is the average response of the antagonist control.

    • Response_max is the average response of the vehicle (DMSO) control.

  • Percent Potentiation (for PAMs): % Potentiation = 100 * ((Response_sample - Response_max) / Response_max).

  • IC₅₀ (for antagonists) or EC₅₀ (for PAMs) values are determined from dose-response curves.

Data Interpretation and Hit Validation

Quantitative Data Summary

The output of dose-response studies should be compiled to compare the potency of identified hits. The table below shows hypothetical data for this compound and a reference compound.

CompoundFP Binding Assay (IC₅₀)Functional Antagonist Assay (IC₅₀)Notes
This compound 5.2 nM15.7 nMHigh-affinity binder with functional antagonist activity.
Reference Antagonist (MLA) 1.8 nM3.5 nMPotent and well-characterized competitive antagonist.
Hit Compound X 120 nM350 nMA confirmed hit from the primary screen.
Hit Compound Y (PAM) > 10 µMEC₅₀ = 500 nM (%Potentiation)No activity in binding assay; likely an allosteric modulator.
Hit Validation Cascade

A primary hit is not a validated lead. A rigorous validation process is critical to remove artifacts and build confidence in the screening results.[9][11]

  • Re-synthesis and Purity Check: The compound structure must be confirmed and purity assessed (>95%) by methods like LC-MS and NMR.[9]

  • Assay Interference Checks: Hits should be tested in counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescence, light scattering).[11]

  • Orthogonal Assays: Confirm the activity of hits in a different, independent assay format. For example, if the primary screen was the FP binding assay, hits should be validated in the functional cell-based assay or via electrophysiology patch-clamp studies.

  • Selectivity Profiling: Test validated hits against other related receptor subtypes to determine their selectivity profile.

Conclusion

The protocols outlined in this guide provide a robust framework for conducting high-throughput screening campaigns to identify novel modulators of nicotinic acetylcholine receptors. By employing this compound as a well-characterized tool compound, researchers can validate assay performance and benchmark the potency of newly identified hits. The combination of a biochemical binding assay and a functional cell-based assay creates a powerful screening funnel capable of identifying diverse classes of modulators, from competitive antagonists to allosteric enhancers, paving the way for the development of new therapeutics for neurological disorders.

References

  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]

  • Title: Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells Source: PubMed URL: [Link]

  • Title: FLUORESCENCE POLARIZATION ASSAYS Source: BPS Bioscience URL: [Link]

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  • Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates Source: ACS Publications URL: [Link]

  • Title: Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators Source: MDPI URL: [Link]

  • Title: Working principle of the AlphaLISA assay. Acceptor beads bind to the... Source: ResearchGate URL: [Link]

  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]

  • Title: Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) Source: Marin Biologic Laboratories URL: [Link]

  • Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: NIH URL: [Link]

  • Title: Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening Source: ResearchGate URL: [Link]

  • Title: In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening Source: PubMed URL: [Link]

  • Title: 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride Source: American Elements URL: [Link]

  • Title: 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling Source: PubMed URL: [Link]

  • Title: High-Throughput Screening for Positive Allosteric Modulators Identified Potential Therapeutics against Acetylcholinesterase Inhibition Source: PubMed URL: [Link]

  • Title: Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Source: PMC - NIH URL: [Link]

  • Title: Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition Source: PubMed URL: [Link]

  • Title: Pyridine scaffold: its diverse biological actions Source: IJNRD URL: [Link]

  • Title: High-Throughput Screening Assays Source: Princeton University URL: [Link]

  • Title: Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine Source: ScienceDirect URL: [Link]

  • Title: Properties of Pyridine – C 5 H 5 N Source: BYJU'S URL: [Link]

  • Title: Newer biologically active pyridines: A potential review Source: ResearchGate URL: [Link]

  • Title: 3-(Azetidin-3-yloxy)pyridine hydrochloride Source: PubChem URL: [Link]

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Application Notes and Protocols for Cell-Based Assays with 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Azetidin-3-yloxy)pyridine in cell culture assays. This document outlines the scientific background, key experimental protocols, and data interpretation strategies to effectively characterize the cellular effects of this compound.

Introduction: Understanding this compound

This compound, also known as AZD3480 or TC-1734, is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, including learning, memory, and attention.[4][5] The activation of α4β2 nAChRs by agonists like this compound leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[5] Due to its pro-cognitive effects, this compound has been investigated for its therapeutic potential in neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2]

The following protocols are designed to elucidate the pharmacological and biological effects of this compound in a cellular context, providing a framework for its preclinical evaluation.

Recommended Cell Lines for Your Research

The choice of cell line is critical for obtaining relevant and reproducible data. For studying a specific nAChR agonist like this compound, both engineered and endogenously expressing cell lines are valuable.

Cell LineTypeKey Characteristics & JustificationRecommended For
CHO-K1 or HEK293 Recombinant- Do not endogenously express most nAChRs. - Can be stably or transiently transfected to express specific nAChR subtypes (e.g., human α4β2).[6] - Provides a "clean" system to study the direct effects on the receptor of interest.- Primary functional assays (Calcium Mobilization). - Receptor binding and internalization studies.
SH-SY5Y Human Neuroblastoma- Endogenously expresses several nAChR subtypes, including α4β2.[7] - Can be differentiated into a more mature neuronal phenotype.[7] - Useful for studying downstream signaling events in a neuronal context.- Downstream signaling (CREB phosphorylation). - Neuroprotection and neurite outgrowth assays.
PC-12 Rat Pheochromocytoma- Expresses nAChRs and can be induced to differentiate into a sympathetic neuron-like phenotype with Nerve Growth Factor (NGF).[8] - A well-established model for studying neuronal differentiation and dopamine release.[9]- Neurite outgrowth assays. - Neurotransmitter release studies.

Core Experimental Protocols

This section details the step-by-step methodologies for key cell-based assays to characterize the activity of this compound.

Protocol 1: Cell Viability and Proliferation Assay (MTT/XTT Assay)

Rationale: Before conducting functional assays, it is crucial to determine the concentration range at which this compound does not induce cytotoxicity. The MTT or XTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

Workflow Diagram:

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with a serial dilution of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT/XTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (for MTT) incubate3->add_solubilizer read Read absorbance at 570 nm (MTT) or 450 nm (XTT) add_solubilizer->read

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your chosen cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free medium. A suggested starting range is from 1 nM to 100 µM.

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance on a microplate reader at 570 nm for MTT or 450 nm for XTT.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log concentration of the compound to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Intracellular Calcium Mobilization Assay

Rationale: Activation of nAChRs, particularly those with high calcium permeability like α7 or those that cause depolarization leading to the opening of voltage-gated calcium channels, results in an increase in intracellular calcium ([Ca2+]i).[5] This assay provides a direct functional readout of receptor activation. Fluorescence-based methods using calcium-sensitive dyes like Fluo-4 AM are commonly employed for high-throughput screening.[11][12]

Signaling Pathway Diagram:

Calcium_Signaling cluster_m1 Gq-coupled Receptor Pathway (e.g., M1 mAChR) compound This compound receptor α4β2 nAChR compound->receptor ion_influx Na+ / Ca2+ Influx receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization vgcc Voltage-Gated Ca2+ Channels (VGCCs) depolarization->vgcc ca_influx Further Ca2+ Influx vgcc->ca_influx ca_increase ↑ [Ca2+]i ca_influx->ca_increase er Endoplasmic Reticulum (ER) ip3r IP3 Receptor ca_release Ca2+ Release ip3r->ca_release ca_release->ca_increase downstream Downstream Cellular Responses (e.g., CREB Phosphorylation) ca_increase->downstream m1_agonist Muscarinic Agonist m1 M1 mAChR m1_agonist->m1 gq Gq Protein m1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 ip3->ip3r

Caption: Simplified signaling pathway of nAChR-mediated calcium influx.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., CHO-K1 stably expressing α4β2 nAChRs) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[13]

  • Dye Loading: The next day, remove the growth medium and add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[13]

  • Compound Plate Preparation: In a separate 96-well plate, prepare 5X concentrations of this compound. Include a positive control (e.g., a known nAChR agonist like nicotine or epibatidine) and a vehicle control.[14]

  • Assay Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).[11][15]

  • Baseline Reading: Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: The instrument will automatically add 25 µL of the 5X compound solution to the cell plate.

  • Kinetic Reading: Immediately after compound addition, record the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The change in fluorescence (F/F0) is plotted against time. The peak fluorescence response is then plotted against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (effective concentration 50%).

Protocol 3: Receptor Internalization Assay

Rationale: Chronic or high-concentration agonist exposure can lead to receptor desensitization and internalization, a process where the receptor is removed from the cell surface.[16] This is an important mechanism for regulating cellular responsiveness. This assay quantifies the amount of receptor remaining on the cell surface after treatment.[17]

Workflow Diagram:

Receptor_Internalization_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Immunostaining cluster_analysis Analysis seed Seed cells in a 12- or 24-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound for various time points (e.g., 0, 15, 30, 60 min) incubate1->treat wash Wash with ice-cold PBS treat->wash primary_ab Incubate with primary antibody against an extracellular epitope of the receptor wash->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with fluorescently labeled secondary antibody wash2->secondary_ab harvest Harvest cells secondary_ab->harvest facs Analyze by Flow Cytometry harvest->facs

Caption: Workflow for quantifying receptor internalization by flow cytometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells expressing the target receptor (e.g., HEK293-α4β2) in 12- or 24-well plates.

  • Cell Treatment: Treat the cells with a high concentration (e.g., 10x EC50) of this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[16]

  • Stopping Internalization: Stop the internalization process by placing the plate on ice and washing the cells with ice-cold PBS.

  • Primary Antibody Staining: Incubate the non-permeabilized cells with a primary antibody that recognizes an extracellular epitope of the nAChR subunit for 1 hour at 4°C.[18]

  • Secondary Antibody Staining: Wash the cells with cold PBS and then incubate with a fluorescently labeled secondary antibody for 30-60 minutes at 4°C in the dark.[18]

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer.

  • Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) of the treated samples is compared to the untreated (time 0) sample. A decrease in MFI indicates receptor internalization.

Protocol 4: CREB Phosphorylation Assay (Western Blot or ELISA)

Rationale: The transcription factor CREB (cAMP response element-binding protein) is a key regulator of neuronal plasticity and survival.[19] Its activity is often regulated by phosphorylation at Serine 133.[20] Calcium influx, a downstream consequence of nAChR activation, can lead to the activation of kinases that phosphorylate CREB.[21][22] Measuring the level of phosphorylated CREB (pCREB) can provide insights into the downstream signaling effects of this compound that may be relevant to its pro-cognitive properties.[23]

Step-by-Step Protocol (Western Blot):

  • Cell Seeding and Treatment: Seed neuronal cells (e.g., SH-SY5Y) in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-6 hours. Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total CREB and a loading control like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the pCREB signal as a ratio to total CREB or the loading control.

Data Summary and Expected Outcomes

AssayParameter MeasuredExpected Outcome with this compound
Cell Viability (MTT) Cell metabolic activityNo significant decrease in viability at concentrations effective in functional assays.
Calcium Mobilization Peak fluorescence intensityConcentration-dependent increase in intracellular calcium, allowing for EC50 determination.
Receptor Internalization Mean Fluorescence Intensity (MFI)Time- and concentration-dependent decrease in cell surface receptor levels.
CREB Phosphorylation pCREB / Total CREB ratioConcentration- and time-dependent increase in CREB phosphorylation at Ser133.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, receptor activation, receptor regulation, and downstream signaling, researchers can gain valuable insights into its mechanism of action and pharmacological profile. These assays are essential tools in the preclinical drug discovery and development pipeline for novel cognitive enhancers targeting the nicotinic acetylcholine receptor system.

References

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Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Pyridine Derivatives

Pyridine, a fundamental heterocyclic aromatic compound, and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including antimicrobial and antiviral properties, have positioned them as a focal point in the quest for novel therapeutics to combat the growing threat of antimicrobial resistance.[1][3] The structural versatility of the pyridine ring allows for extensive chemical modifications, leading to a wide array of compounds with potentially potent and selective antimicrobial action.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized and robust methodologies for evaluating the in vitro antimicrobial activity of novel pyridine derivatives. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and reproducibility.[5][6] This guide emphasizes not just the procedural steps but the underlying scientific principles, enabling researchers to make informed decisions and interpret their data with confidence.

Part 1: Initial Screening of Antimicrobial Activity - Qualitative Assessment

The initial phase of antimicrobial assessment often involves qualitative methods to rapidly screen a library of pyridine derivatives for any antimicrobial activity. The disk diffusion method is a widely used and cost-effective technique for this purpose.[7][8]

Agar Disk Diffusion (Kirby-Bauer Method)

The Kirby-Bauer method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[7] A standardized inoculum of a specific microorganism is swabbed uniformly across an agar plate, and paper disks impregnated with a known concentration of the test compound are placed on the surface.[7][9] If the pyridine derivative possesses antimicrobial properties, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disk.[7] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7]

  • Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most common pathogens.[10]

  • 0.5 McFarland Turbidity Standard: This standard ensures a consistent and standardized bacterial inoculum density (approximately 1.5 x 10^8 CFU/mL), which is critical for the reproducibility and accuracy of the test.[7][11]

  • Incubation Conditions: A temperature of 35±1°C is optimal for the growth of most human pathogens.[9] The incubation time of 16-20 hours allows for sufficient bacterial growth to observe clear zones of inhibition.[12]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Plate with Bacterial Suspension prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_inoculum->inoculate prep_disks Impregnate Sterile Disks with Pyridine Derivative apply_disks Apply Disks to Agar Surface prep_disks->apply_disks inoculate->apply_disks incubate Incubate Plates at 35±1°C for 16-20h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Workflow for the Agar Disk Diffusion Method.

  • Prepare Inoculum: From a fresh culture (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[7][11]

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[9]

  • Apply Disks: Allow the plate to dry for 3-5 minutes. Aseptically apply paper disks impregnated with a known concentration of the pyridine derivative onto the agar surface. Gently press the disks to ensure complete contact with the agar.[9] Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the pyridine derivative).

  • Incubation: Invert the plates and incubate them at 35±1°C for 16-20 hours in ambient air.[9][12]

  • Measure and Interpret: After incubation, measure the diameter of the zones of complete inhibition in millimeters. Interpret the results based on standardized zone diameter breakpoints, if available, or as a preliminary indication of activity.[7]

Part 2: Quantitative Assessment of Antimicrobial Activity

Following a positive result in the initial screening, a quantitative assessment is necessary to determine the potency of the pyridine derivatives. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[5][13]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] This method involves preparing two-fold serial dilutions of the pyridine derivative in a liquid growth medium in a 96-well microtiter plate.[16][17] Each well is then inoculated with a standardized suspension of the test microorganism.[16]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for broth dilution testing as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents.[5]

  • Final Inoculum Concentration: A final inoculum of approximately 5 x 10^5 CFU/mL is crucial for the accuracy and reproducibility of the MIC value.[11]

  • Controls: The inclusion of a growth control (no compound), sterility control (no inoculum), and a positive control (known antibiotic) are essential for validating the assay.[17]

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Pyridine Derivative dispense Dispense Dilutions into 96-well Plate prep_compound->dispense prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense->inoculate incubate Incubate Plate at 35-37°C for 16-20h inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic record_mic Record MIC as Lowest Concentration with No Growth read_mic->record_mic Time_Kill_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_cultures Prepare Bacterial Cultures with Pyridine Derivative (at various MIC multiples) incubate Incubate Cultures at 37°C prep_cultures->incubate prep_controls Prepare Growth Control (no compound) prep_controls->incubate sample Withdraw Aliquots at Specified Time Points incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate incubate_plates Incubate Agar Plates for 18-24h plate->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve interpret_curve Interpret as Bactericidal, Bacteriostatic, or Ineffective plot_curve->interpret_curve

Caption: Workflow for the Time-Kill Kinetics Assay.

  • Prepare Cultures: In sterile tubes or flasks, prepare a standardized bacterial suspension in CAMHB. Add the pyridine derivative at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. [18]3. Enumeration of Viable Cells: Perform serial dilutions of the collected aliquots in sterile saline or a suitable neutralizing broth. Plate a known volume of each dilution onto Mueller-Hinton agar plates. [19]4. Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the pyridine derivative and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [20]A bacteriostatic effect is observed when there is little change in the CFU/mL compared to the initial inoculum, while the growth control shows a significant increase. [20]

Conclusion

The systematic evaluation of the antimicrobial activity of novel pyridine derivatives is a critical step in the drug discovery and development process. By employing a tiered approach, from initial qualitative screening with the disk diffusion method to quantitative assessments of potency (MIC) and bactericidal/bacteriostatic activity (MBC and time-kill assays), researchers can build a comprehensive profile of their compounds. Adherence to standardized protocols and a thorough understanding of the principles behind each experimental choice are paramount for generating reliable and reproducible data. This, in turn, will facilitate the identification of promising lead candidates for further preclinical and clinical development in the fight against infectious diseases.

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Application Notes and Protocols for 2-(Azetidin-3-yloxy)pyridine: A Novel Chemical Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of 2-(Azetidin-3-yloxy)pyridine as a potential chemical probe for receptor studies. While direct biological data for this specific molecule is emerging, its structural components—a constrained azetidine ring and a pyridyl ether moiety—are well-established pharmacophores in ligands targeting nicotinic acetylcholine receptors (nAChRs). Drawing upon established methodologies for structurally analogous compounds, this guide offers detailed protocols for receptor binding and functional assays to elucidate the pharmacological profile of this compound, thereby empowering its rational use in neuroscience and drug discovery.

Introduction: The Azetidinyl-Pyridyl Ether Scaffold in Neuroscience Research

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and conformational rigidity can impart favorable pharmacokinetic properties, such as improved metabolic stability, solubility, and receptor selectivity, to bioactive molecules.[1][2] When incorporated into larger scaffolds, the azetidine moiety serves as a valuable tool for exploring the topology of receptor binding pockets.[3]

The pyridyl ether motif is another critical pharmacophore, particularly for ligands of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key therapeutic target.[4][5] The combination of an azetidine ring with a pyridyl ether has given rise to potent and selective nAChR ligands. A prominent example is 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), a high-affinity ligand for the α4β2 nAChR subtype.[4][6]

Given this precedent, this compound emerges as a compelling candidate for investigation as a novel chemical probe. Its unique substitution pattern offers an opportunity to explore new dimensions of the structure-activity relationship (SAR) at nAChRs and potentially other receptor systems. This guide provides the foundational protocols to embark on such an investigation.

Characterization Workflow for this compound

The initial characterization of a novel ligand should follow a logical progression from determining its binding affinity and selectivity to elucidating its functional effects. The following workflow is proposed for this compound, with a primary focus on nAChRs, given the strong rationale from structurally related compounds.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & In Vivo Studies cluster_2 Data Analysis & Interpretation A Receptor Binding Assays (Determine Affinity & Selectivity) B Functional Assays (Determine Agonist/Antagonist Profile) A->B If binding is confirmed C Cell-Based Assays (e.g., Calcium Imaging) B->C Based on functional profile E SAR Analysis & Lead Optimization B->E D In Vivo Microdialysis (Neurotransmitter Release) C->D For promising candidates D->E G A Seed cells in 96-well plate B Load cells with Fluo-4 AM A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Inject test compound/agonist D->E F Monitor fluorescence change E->F G Data analysis (EC50/IC50) F->G

Figure 2: Workflow for the fluorescent calcium assay.

Broader Screening and Future Directions

While nAChRs represent the most probable target for this compound, it is prudent to consider other possibilities. The azetidine scaffold is present in ligands for a wide range of receptors, including muscarinic acetylcholine receptors, dopamine receptors, and others. [2]Therefore, if initial screening against nAChRs is inconclusive, a broader profiling against a panel of receptors, such as those offered by commercial services, would be a logical next step.

Furthermore, should this compound demonstrate potent and selective activity at a particular receptor, further studies would be warranted. These could include in vivo microdialysis to assess its effects on neurotransmitter release in specific brain regions, as well as behavioral studies in relevant animal models of disease.

Conclusion

This compound is a novel compound with significant potential as a chemical probe for receptor studies, particularly within the nicotinic acetylcholine receptor family. The protocols outlined in this guide provide a robust framework for its initial pharmacological characterization. By systematically evaluating its binding affinity, selectivity, and functional activity, researchers can unlock the potential of this molecule to advance our understanding of neuroreceptor function and contribute to the development of novel therapeutics.

References

  • Chefer, S. I., London, E. D., Koren, A. O., Pavlova, O. A., Kurian, V., Kimes, A. S., Horti, A. G., & Mukhin, A. G. (2003). Graphical analysis of 2-[18F]FA binding to nicotinic acetylcholine receptors in rhesus monkey brain. Synapse, 48(1), 25–34.
  • Gündisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptor imaging agents. Part III. Synthesis and biological evaluation of 3-(2-(S)-azetidinylmethoxy)-5-(3′-18F-fluoropropyl)pyridine (18F-nifzetidine). Journal of Medicinal Chemistry, 54(17), 5967–5976.
  • Gatto, G. J., et al. (2008). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry, 51(23), 7549–7558.
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  • Ringdahl, B. (1985). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Journal of Pharmacology and Experimental Therapeutics, 232(1), 67–73.
  • Li, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • Papke, R. L., et al. (2015). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. PLoS One, 10(6), e0127944.

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techniques for measuring the binding affinity of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biophysical Characterization of 2-(Azetidin-3-yloxy)pyridine

Introduction: Elucidating the Binding Profile of a Novel Pyridine Ligand

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. Small molecules, such as this compound, represent a critical class of therapeutic candidates. This compound belongs to the pyridine family, a scaffold present in numerous pharmacologically active agents.[1] Its structure bears a resemblance to known high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), such as 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), which demonstrates picomolar to nanomolar affinity for the α4β2 nAChR subtype.[2][3] This structural parallel suggests that this compound may target similar classes of receptors, making the rigorous determination of its binding affinity a crucial step in its development.

This guide provides an in-depth exploration of established biophysical techniques for quantifying the binding affinity of this compound to its putative protein target. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three orthogonal, high-fidelity methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Our focus is not merely on procedural steps but on the strategic rationale behind experimental design, enabling researchers to generate robust, reproducible, and meaningful data.

Foundational Concepts in Binding Affinity

A quantitative understanding of the interaction between a ligand (L) and a protein (P) to form a complex (LP) is fundamental. This interaction is described by several key parameters:

  • Association Rate Constant (k_on): The rate at which the ligand and protein bind to form a complex, measured in M⁻¹s⁻¹.

  • Dissociation Rate Constant (k_off): The rate at which the LP complex breaks apart into the free ligand and protein, measured in s⁻¹.

  • Equilibrium Dissociation Constant (K_D): This is the definitive measure of binding affinity. It is the ratio of the off-rate to the on-rate (k_off/k_on) and represents the concentration of ligand at which 50% of the protein target is occupied at equilibrium.[4][5] A lower K_D value signifies a higher binding affinity.[4][5]

  • Thermodynamic Profile: Binding events are also governed by thermodynamics.

    • Enthalpy (ΔH): The heat released or absorbed during binding, reflecting changes in bonding interactions.[6]

    • Entropy (ΔS): The change in the system's disorder upon binding.

    • Gibbs Free Energy (ΔG): The overall energy change of the interaction, directly related to the K_D.

Technique Selection: An Orthogonal Approach

No single technique can reveal the complete picture of a molecular interaction. A multi-faceted approach using orthogonal methods is essential for validating results. Below is a comparative summary of the techniques detailed in this guide.

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures displacement of a radioactive ligand from a receptor.Detects changes in refractive index upon mass accumulation on a sensor surface.[7]Measures heat changes associated with a binding event in solution.[6][8]
Key Output K_i (Inhibition Constant)K_D, k_on, k_offK_D, Stoichiometry (n), ΔH, ΔS
Label Requirement Requires a labeled (radioactive) competitor ligand.Label-free.[7][9]Label-free and in-solution.[10][11]
Throughput High (96/384-well plates).[12]Medium to High, depending on the instrument.Low to Medium.
Sample Consumption Low (micrograms of protein).Low (micrograms of protein).High (milligrams of protein).
Primary Advantage Extremely high sensitivity; considered a gold standard for GPCRs.[12][13]Provides real-time kinetic data (on/off rates).[7][14]Provides a complete thermodynamic profile of the interaction.[6]
Considerations Requires handling of radioactive materials; indirect measurement.Requires protein immobilization, which may affect activity.Requires high protein concentration and purity; sensitive to buffer mismatch.

Protocol 1: Radioligand Competition Binding Assay

This protocol is ideal for determining the binding affinity (expressed as the inhibition constant, K_i) of an unlabeled compound, like this compound, by measuring its ability to compete with a known radioligand for binding to a receptor. This is a highly sensitive method and is particularly well-suited for membrane-bound targets like G-protein coupled receptors (GPCRs) and ion channels.[13][15]

Workflow: Radioligand Competition Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes (e.g., from cell culture) Incubate Incubate: Membranes + Radioligand + Competitor Compound Membrane_Prep->Incubate Radioligand_Prep Prepare Radioligand Stock (e.g., [3H]-Epibatidine) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilution of this compound Compound_Prep->Incubate Filter Rapid Vacuum Filtration (Separates bound from free) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Scintillation Add Scintillation Cocktail & Count Radioactivity Wash->Scintillation Plot Plot % Inhibition vs. Log[Compound] Scintillation->Plot Fit Fit to Sigmoidal Curve (Determine IC50) Plot->Fit Calculate Calculate Ki using Cheng-Prusoff Equation Fit->Calculate

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology
  • Materials & Reagents:

    • Receptor Source: Membrane preparation from cells expressing the target receptor (e.g., α4β2 nAChR).

    • Radioligand: A high-affinity radioligand for the target (e.g., [³H]-Epibatidine), at a concentration near its K_D.

    • Test Compound: this compound, prepared in a 10-point, 1:10 serial dilution series.

    • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]

    • Wash Buffer: Ice-cold Binding Buffer.

    • 96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).[16]

    • Scintillation fluid.

  • Assay Procedure:

    • To each well of a 96-well plate, add the components in the following order:

      • 50 µL of Binding Buffer for Total Binding wells.

      • 50 µL of a saturating concentration of a known non-radioactive ligand for Non-Specific Binding (NSB) wells.

      • 50 µL of the this compound serial dilutions for Competition wells.

    • Add 150 µL of the receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells.[16]

    • Add 50 µL of the radioligand solution to all wells to initiate the binding reaction. The final assay volume is 250 µL.[16]

    • Incubate the plate for 60-90 minutes at an appropriate temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[16]

    • Terminate the incubation by rapid vacuum filtration onto the filter plate, followed by 3-4 quick washes with ice-cold Wash Buffer to separate bound from free radioligand.[16]

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation :

      • K_i = IC₅₀ / (1 + [L]/K_D)

      • Where [L] is the concentration of the radioligand and K_D is its dissociation constant for the receptor.[16]

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of binding events.[7] It provides a wealth of kinetic information (k_on, k_off) in addition to affinity (K_D), offering deeper insight into the binding mechanism.[14] For a small molecule like this compound, the larger protein target is typically immobilized on the sensor chip.[17]

Workflow: SPR Kinetic Analysis

G cluster_prep Preparation & Immobilization cluster_assay Kinetic Analysis cluster_analysis Data Analysis Chip_Prep Select & Prepare Sensor Chip (e.g., CM5) Immobilize Immobilize Target Protein (e.g., Amine Coupling) Chip_Prep->Immobilize Block Block Remaining Active Sites Immobilize->Block Inject_Buffer Inject Running Buffer (Establish Baseline) Block->Inject_Buffer Inject_Analyte Inject Analyte (Compound) (Association Phase) Inject_Buffer->Inject_Analyte Inject_Buffer2 Inject Running Buffer (Dissociation Phase) Inject_Analyte->Inject_Buffer2 Regenerate Inject Regeneration Solution (Remove Bound Analyte) Inject_Buffer2->Regenerate Process Reference Subtract & Blank Correct Sensorgrams Regenerate->Process Fit_Model Globally Fit Data to a Kinetic Model (e.g., 1:1) Process->Fit_Model Derive Derive kon, koff, & KD Fit_Model->Derive

Caption: General workflow for an SPR binding kinetics experiment.

Step-by-Step Methodology
  • Materials & Reagents:

    • SPR Instrument and Sensor Chip (e.g., CM5 dextran chip).

    • Purified Target Protein: High purity (>95%) is critical.

    • Test Compound (Analyte): this compound, prepared in a dilution series (e.g., 5-7 concentrations) in running buffer.

    • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). A small amount of DMSO (e.g., 1-5%) may be required if the compound has low solubility.[17]

    • Immobilization Reagents: e.g., EDC/NHS for amine coupling.

  • Assay Procedure:

    • Immobilization: Covalently attach the target protein to the sensor chip surface via a suitable chemistry (amine coupling is common). One flow cell should be prepared as a reference surface (activated and blocked without protein) to subtract non-specific binding and bulk refractive index effects.

    • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

    • Kinetic Cycle (repeated for each concentration):

      • Association: Inject a concentration of this compound over both the protein and reference flow cells for a defined period (e.g., 120 seconds). The binding is observed as an increase in the response units (RU).

      • Dissociation: Switch back to injecting running buffer and monitor the decrease in RU as the compound dissociates from the target (e.g., 300 seconds).

      • Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference channel and then subtracting the average signal of the blank injections.

    • The resulting sensorgrams show the specific binding interaction at each analyte concentration.

    • Globally fit the full set of sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process simultaneously calculates the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off/k_on).

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[6][11] It is the gold standard for thermodynamic characterization, providing K_D, binding stoichiometry (n), and enthalpy (ΔH) in a single experiment, from which entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Workflow: ITC Binding Measurement

G cluster_prep Sample Preparation cluster_titration Titration Experiment cluster_analysis Data Analysis Prepare_Protein Prepare Protein in Dialysis Buffer Load_Cell Load Protein into Sample Cell Prepare_Protein->Load_Cell Prepare_Ligand Prepare Ligand (Compound) in Final Dialysate Load_Syringe Load Ligand into Injection Syringe Prepare_Ligand->Load_Syringe Degas Degas Both Samples Equilibrate Thermal Equilibration Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform Serial Injections of Ligand into Protein Equilibrate->Titrate Integrate Integrate Heat Change for Each Injection Peak Titrate->Integrate Plot_Isotherm Plot Heat Change vs. Molar Ratio Integrate->Plot_Isotherm Fit_Model Fit Isotherm to a Binding Model Plot_Isotherm->Fit_Model Derive Derive KD, n, ΔH, & ΔS Fit_Model->Derive

Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Methodology
  • Materials & Reagents:

    • ITC Instrument.

    • Purified Target Protein: High concentration (e.g., 10-50 µM) and purity are essential. The protein should be extensively dialyzed against the final buffer.

    • Test Compound (Ligand): this compound, prepared at a concentration 10-15 times higher than the protein concentration. Crucially, it must be dissolved in the final dialysis buffer to minimize heats of dilution.

    • ITC Buffer: A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended.

  • Assay Procedure:

    • Sample Preparation: Accurately determine the concentrations of the protein and ligand solutions. Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

    • Loading: Carefully load the protein solution into the sample cell and the this compound solution into the injection syringe, following the instrument's instructions.

    • Equilibration: Allow the system to thermally equilibrate for at least 30-60 minutes.

    • Titration: Program the instrument to perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the protein in the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change (ΔH) per injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. This creates the binding isotherm.

    • Fit this isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software.[8]

    • The fitting process directly yields the key thermodynamic parameters: the binding affinity (K_A, from which K_D is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) is then automatically calculated.

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from binding affinity experiments should be organized for clear comparison. The following table provides a template for summarizing key kinetic and affinity constants for this compound.

Test CompoundTarget ProteinMethodK_D (nM)K_i (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundnAChR α4β2Radioligand-1.5-----
This compoundnAChR α4β2SPR2.1-1.8 x 10⁵3.8 x 10⁻⁴---
This compoundnAChR α4β2ITC2.5---0.98-9.2-2.1

Note: Data shown is hypothetical and for illustrative purposes only.

Conclusion

The characterization of a novel compound like this compound requires a rigorous, multi-pronged approach to accurately define its binding properties. By employing a sensitive screening method like a Radioligand Binding Assay, a detailed kinetic analysis using Surface Plasmon Resonance, and a comprehensive thermodynamic investigation with Isothermal Titration Calorimetry, researchers can build a complete and validated binding profile. This detailed understanding of affinity, kinetics, and thermodynamics is indispensable for advancing lead optimization, elucidating structure-activity relationships (SAR), and ultimately, developing safe and effective therapeutics.

References

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  • Piknova, B., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61-64. ([Link])

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. ([Link])

  • Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2002, 127-142. ([Link])

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 897, 133-157. ([Link])

  • Wang, W., et al. (2018). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 90(20), 11951-11958. ([Link])

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. ([Link])

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 29(12), 2894. ([Link])

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. ([Link])

  • PMC. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. ([Link])

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. ([Link])

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. ([Link])

  • Gumbart, J. C., et al. (2013). Computational evaluation of protein – small molecule binding. WIREs Computational Molecular Science, 3(3), 280-302. ([Link])

  • RSC Publishing. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. ([Link])

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-34. ([Link])

  • Abreo, M. A., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3690-8. ([Link])

  • Cosford, N. D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-6. ([Link])

  • Valette, H., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Life Sciences, 64(10), PL121-7. ([Link])

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  • Abadi, A. H., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals (Basel), 14(11), 1146. ([Link])

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The Emerging Role of 2-(Azetidin-3-yloxy)pyridine in Central Nervous System Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter to address the complexities of central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. The 2-(azetidin-3-yloxy)pyridine scaffold has emerged as a privileged structural motif, offering a unique combination of physicochemical properties that are highly desirable for CNS drug candidates. This guide provides an in-depth exploration of the rationale behind the use of this scaffold, its primary molecular targets, and detailed protocols for its synthesis and characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for the Azetidinyl-Oxy-Pyridine Scaffold in CNS Drug Discovery

The development of CNS-penetrant small molecules is a delicate balancing act of optimizing for potency, selectivity, and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB). The this compound scaffold synergistically combines two key heterocycles: azetidine and pyridine.

  • The Azetidine Moiety: This strained, four-membered nitrogen-containing ring is increasingly recognized for its ability to impart desirable drug-like properties.[1] Its three-dimensional structure and sp³-rich character can lead to improved solubility and metabolic stability, while the nitrogen atom provides a key hydrogen bond acceptor/donor site for molecular recognition.[1] The rigidity of the azetidine ring can also help to lock in a bioactive conformation, leading to enhanced potency and selectivity for the target receptor.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety is a common feature in many CNS drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be strategically positioned to engage with specific residues in the target protein.[2] Furthermore, the pyridine ring can influence the overall electronic properties and polarity of the molecule, which are critical for BBB penetration.

The ether linkage between these two moieties provides a flexible yet stable connection, allowing for the optimal orientation of the azetidine and pyridine groups within the binding pocket of a target protein. This unique combination of features makes the this compound scaffold a compelling starting point for the design of novel CNS therapeutics.

Primary CNS Target: Nicotinic Acetylcholine Receptors (nAChRs)

Evidence from studies on close structural analogs strongly suggests that the primary CNS target for the this compound scaffold is the nicotinic acetylcholine receptor (nAChR) family. Specifically, derivatives of this scaffold have shown high affinity and selectivity for the α4β2 subtype, which is widely expressed in the brain and implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3]

A key example is the analog 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) , which has been extensively studied as a high-affinity ligand for α4β2 nAChRs.[4] Further modification, such as the introduction of a fluorine atom at the 2-position of the pyridine ring (2-[18F]F-A-85380 ), has led to the development of PET imaging agents for visualizing α4β2 nAChRs in the human brain.[3][5] These findings underscore the potential of the this compound core to generate potent and selective modulators of this important CNS target.

Signaling Pathway of α4β2 nAChRs

Activation of α4β2 nAChRs by agonists such as acetylcholine or synthetic ligands leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, leading to the modulation of neurotransmitter release, including dopamine, which is a key mechanism in the rewarding effects of nicotine.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, This compound) nAChR α4β2 nAChR Agonist->nAChR Binds to receptor Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Na_Influx Na⁺ Influx nAChR->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling_Cascades Downstream Signaling Cascades Ca_Influx->Signaling_Cascades Na_Influx->Depolarization Dopamine_Release Dopamine Release Depolarization->Dopamine_Release

Caption: Agonist binding to α4β2 nAChRs triggers ion influx and downstream signaling.

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro characterization of this compound and its derivatives.

Representative Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar compounds.[6][7] It involves the nucleophilic substitution of a protected azetidinol with a suitable pyridine derivative, followed by deprotection.

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Preparation of the Azetidinyl Ether:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 30 minutes to form the corresponding alkoxide.

    • Add 2-chloropyridine or 2-fluoropyridine (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain N-Boc-2-(azetidin-3-yloxy)pyridine.

  • Deprotection of the Azetidine Nitrogen:

    • Dissolve the purified N-Boc-2-(azetidin-3-yloxy)pyridine in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

    • If necessary, neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.

    • Dry the organic layer and concentrate to yield this compound.

    • Further purification can be achieved by chromatography or crystallization if required.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.

In Vitro Characterization: nAChR Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.[8]

Principle: The assay measures the inhibition of binding of a known high-affinity radioligand (e.g., [³H]epibatidine or [³H]cytisine) to nAChRs by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[8]

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human α4β2 nAChR subtype.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., nicotine or carbachol).

  • Test Compound: this compound or its derivatives, prepared in a serial dilution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

Protocol:

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer + Radioligand + Membrane preparation.

    • Non-specific Binding (NSB): Assay buffer + Non-specific binding control + Radioligand + Membrane preparation.

    • Competition: Assay buffer + Test compound (at various concentrations) + Radioligand + Membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Binding Affinities of Representative Analogs

CompoundnAChR SubtypeKᵢ (nM)Reference
A-85380α4β2~0.05[4]
2-Fluoro-A-85380α4β2Subnanomolar[4]
Nicotineα4β2~1-10[9]

Note: Kᵢ values can vary depending on the experimental conditions.

In Vitro Characterization: Functional Assay for nAChR Agonist Activity

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or allosteric modulator. A common high-throughput method is the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay.[10]

Principle: This assay uses a voltage-sensitive fluorescent dye to measure changes in cell membrane potential upon ion channel activation. Agonist binding to nAChRs opens the channel, leading to cation influx and membrane depolarization, which is detected as an increase in fluorescence.

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the human α4β2 nAChR subtype.

  • FLIPR Membrane Potential Assay Kit: Contains a voltage-sensitive dye.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound or its derivatives, prepared in a serial dilution.

  • Positive Control: A known nAChR agonist (e.g., acetylcholine or nicotine).

  • Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the fluorescent dye solution to the cells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition: Place the cell plate in the FLIPR instrument. The instrument will add the test compound or positive control to the wells while simultaneously monitoring the fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time, typically for a few minutes, to capture the initial rapid increase in fluorescence upon channel activation.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.

Counter-Screening: Assessing Selectivity against GABA-A Receptors

To ensure that the this compound derivatives are selective for nAChRs, it is crucial to perform counter-screening against other major CNS targets, such as the GABA-A receptor. The GABA-A receptor is a ligand-gated chloride ion channel, and its modulation can lead to sedative and anxiolytic effects.[11] A FLIPR-based membrane potential assay, similar to the one described for nAChRs, can be adapted for GABA-A receptors.[10]

Principle: In a cell line expressing GABA-A receptors with an appropriate chloride gradient, agonist activation leads to chloride efflux and membrane depolarization, which can be detected by a voltage-sensitive dye.[10]

By demonstrating a lack of significant activity at GABA-A receptors, the selectivity of the this compound scaffold for nAChRs can be established, which is a critical step in the development of a safe and effective CNS therapeutic.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel CNS drug candidates, particularly those targeting nicotinic acetylcholine receptors. Its unique structural and physicochemical properties make it well-suited for optimization into potent, selective, and brain-penetrant molecules. The detailed protocols provided in this guide offer a comprehensive framework for researchers to synthesize and evaluate compounds based on this valuable scaffold, thereby accelerating the development of new treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2009). High-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. ASSAY and Drug Development Technologies, 7(3), 244-253. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved January 20, 2026, from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved January 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved January 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved January 20, 2026, from [Link]

  • Lin, S. X., Curtis, M. A., & Sperry, J. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(24), 115820. [Link]

  • Dolle, F., Valette, H., Demphel, S., Hinnen, F., Vaufrey, F., Crouzel, C., & Fuseau, C. (2000). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Journal of Labelled Compounds and Radiopharmaceuticals, 43(9), 897-906. [Link]

  • National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Schmaljohann, J., Brust, P., Johannsen, B., & Spies, H. (2002). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 57(1), 69-73. [Link]

  • National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Xiao, Y., Fan, H., Musachio, J. L., & Kozikowski, A. P. (2006). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 49(16), 4841-4844. [Link]

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]

  • Horti, A. G., Scheffel, U., Stathis, M., Finley, P., Ravert, H. T., Dannals, R. F., & Wagner, H. N. (1997). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 40(13), 2057-2064. [Link]

  • Horti, A. G., Scheffel, U., Stathis, M., Finley, P., Ravert, H. T., Dannals, R. F., & Wagner, H. N. (1997). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 40(13), 2057-2064. [Link]

  • Lin, S. X., Curtis, M. A., & Sperry, J. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(24), 115820. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923425. [Link]

  • Canchola, J. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923425. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Azetidin-3-yloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Here, we address common challenges and provide practical, field-tested solutions to improve reaction yield, purity, and scalability. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Strategic Overview: Navigating the Synthesis

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves coupling an activated 2-halopyridine with azetidin-3-ol. While seemingly straightforward, this reaction is fraught with potential pitfalls, including low reactivity, competing side reactions, and purification challenges.

Two primary strategies are generally employed, each with distinct advantages and drawbacks. The choice depends on the scale, available starting materials, and desired purity profile.

G cluster_0 Synthetic Strategies cluster_1 Strategy 2 Workflow start Goal: Synthesize this compound direct_coupling Strategy 1: Direct Coupling (Azetidin-3-ol + 2-Halopyridine) start->direct_coupling Fewer steps, potentially lower yield protect_route Strategy 2: Protect-Couple-Deprotect (N-Boc-Azetidin-3-ol) start->protect_route More steps, often higher & cleaner yield boc_protect Step 2a: N-Boc Protection of Azetidin-3-ol snar_coupling Step 2b: SNAr Coupling with 2-Halopyridine boc_protect->snar_coupling boc_deprotect Step 2c: N-Boc Deprotection snar_coupling->boc_deprotect

Caption: High-level decision workflow for synthesizing the target compound.

This guide will focus primarily on troubleshooting the more robust and reproducible Protect-Couple-Deprotect strategy, as it mitigates many of the issues inherent in the direct coupling approach.

Troubleshooting Guide & FAQs

Section 1: The SNAr Coupling Reaction
Q1: My SNAr reaction between N-Boc-azetidin-3-ol and 2-chloropyridine has stalled or shows very low conversion. What are the most likely causes and how can I fix it?

This is a classic issue of reactivity. The SNAr reaction rate is highly dependent on the electrophilicity of the pyridine ring and the nature of the leaving group.

Causality: The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex). The stability of this complex, and thus the reaction rate, is enhanced by more electronegative leaving groups. Fluorine, being the most electronegative halogen, is a far superior leaving group in SNAr chemistry compared to chlorine, which is counterintuitive to SN2 reactivity. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine[1].

Solutions:

  • Switch the Halogen: The single most effective change is to replace 2-chloropyridine with 2-fluoropyridine . This will dramatically increase the reaction rate and overall yield[1].

  • Optimize the Base: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of N-Boc-azetidin-3-ol, forming a potent nucleophile.

    • Sodium Hydride (NaH): An excellent choice. It irreversibly deprotonates the alcohol, driving the reaction forward. Use a 60% dispersion in mineral oil and pre-wash with hexanes if necessary.

    • Potassium tert-butoxide (KOtBu): Also highly effective. Ensure it is fresh and handled under anhydrous conditions.

    • Carbonate Bases (K₂CO₃, Cs₂CO₃): Generally too weak for this alcohol, leading to incomplete deprotonation and low conversion. They are more suitable for more acidic nucleophiles like phenols.

  • Solvent Choice: The solvent must be polar and aprotic to solvate the cation of the base (e.g., Na⁺) while leaving the alkoxide nucleophile "naked" and highly reactive.

    • Recommended: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure they are anhydrous.

    • Avoid: Protic solvents (e.g., ethanol, water) will protonate the alkoxide, killing its nucleophilicity. Nonpolar solvents (e.g., toluene, hexanes) will not dissolve the reagents.

  • Temperature Adjustment: While higher temperatures can increase the rate, they can also promote decomposition. For 2-fluoropyridine, reactions can often be run effectively between room temperature and 80 °C. If using 2-chloropyridine, temperatures upwards of 100-120 °C may be required, which also increases the risk of side reactions.

ParameterRecommendation for High YieldRationale
Pyridine Substrate 2-FluoropyridineFluorine is a superior leaving group for SNAr reactions, accelerating the rate-determining step[1].
Base Sodium Hydride (NaH)Irreversibly forms the highly nucleophilic alkoxide.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance nucleophilicity.
Temperature 25 °C to 80 °CBalances reaction rate with substrate stability.
Q2: I'm using unprotected azetidin-3-ol to save steps, but my yield is poor and I see multiple products. What is happening?

Attempting a direct coupling is appealing for its atom economy but often fails due to competing side reactions.

Causality: Azetidin-3-ol has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the azetidine ring. Under basic conditions, both can potentially react with the 2-halopyridine.

  • O-Arylation (Desired): Forms the target ether linkage.

  • N-Arylation (Side Product): Forms a C-N bond between the azetidine nitrogen and the pyridine ring. This is a competing Buchwald-Hartwig-type amination pathway.[2]

Furthermore, the free azetidine is a small, strained ring that can be unstable under harsh basic conditions or high temperatures, leading to decomposition.

Solutions:

  • Protect the Nitrogen: The most reliable solution is to use an N-protecting group. The tert-butoxycarbonyl (Boc) group is ideal. It temporarily converts the secondary amine into a carbamate, which is non-nucleophilic. This ensures that only O-arylation can occur.[3] The Boc group is also stable to the basic conditions of the SNAr reaction and can be cleanly removed later.

  • Control Stoichiometry and Addition Order: If you must proceed without protection, slowly adding the 2-halopyridine to a pre-formed mixture of the azetidin-3-ol and a milder base (like K₂CO₃, though yield will be low) at the lowest possible temperature might slightly favor O-arylation, but this is not a robust strategy.

G cluster_reagents cluster_conditions cluster_protection start Low Yield in S_N_Ar Coupling check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_protection 3. Consider Side Reactions start->check_protection reagent_purity Are reagents pure & anhydrous? (Azetidinol, Solvent, Base) check_reagents->reagent_purity reagent_halogen Using 2-chloropyridine? check_reagents->reagent_halogen cond_base Is the base strong enough? (e.g., using K2CO3) check_conditions->cond_base cond_solvent Is the solvent polar aprotic? (DMF, DMSO) check_conditions->cond_solvent prot_unprotected Using unprotected azetidin-3-ol? check_protection->prot_unprotected reagent_halogen_sol Switch to 2-fluoropyridine for higher reactivity. reagent_halogen->reagent_halogen_sol cond_base_sol Use a strong base like NaH or KOtBu. cond_base->cond_base_sol prot_unprotected_sol Use N-Boc-azetidin-3-ol to prevent N-arylation. prot_unprotected->prot_unprotected_sol

Sources

Technical Support Center: Navigating the Challenges of Substituted Pyridine Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of substituted pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sometimes troublesome heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our focus is not just on the "how," but the critical "why," providing you with the scientific rationale behind each purification strategy.

Troubleshooting Guides: From Tailing Peaks to Tenacious Impurities

This section tackles specific, frequently encountered issues during the purification of substituted pyridines. Each problem is broken down into its root causes, followed by a detailed, step-by-step protocol for resolution.

Issue 1: Persistent Peak Tailing in Reverse-Phase HPLC Analysis

Q: Why do my substituted pyridine compounds consistently show significant peak tailing in reverse-phase HPLC, and how can I achieve symmetrical peaks?

A: Peak tailing with basic compounds like substituted pyridines is a classic chromatography problem. The primary cause is the undesirable interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases[1]. This secondary interaction leads to a non-ideal retention mechanism, causing the peak to broaden and tail[1]. Other contributing factors can include column overload, dead volume in your HPLC system, or a mismatch between your sample solvent and the mobile phase[1].

A multi-faceted approach targeting the mobile phase, stationary phase, and injection conditions is often necessary for optimal peak shape.

Experimental Protocol: Mitigating Peak Tailing for Substituted Pyridines

  • Mobile Phase pH Adjustment:

    • Rationale: By lowering the mobile phase pH to between 2.5 and 3.0, the residual silanol groups on the silica surface become protonated, minimizing their ionic interaction with the basic pyridine analyte[1].

    • Procedure: Incorporate a buffer, such as 10-20 mM phosphate buffer, into your aqueous mobile phase to maintain a consistent, low pH[1]. Caution: Phosphate buffers can precipitate at high concentrations of acetonitrile (ACN) in a gradient elution[1].

  • Employing a Competing Base:

    • Rationale: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively "shield" the active silanol sites from your pyridine compound[1]. The TEA will preferentially interact with the silanols, allowing your analyte to undergo a more uniform partitioning into the stationary phase.

    • Procedure: Add TEA to your mobile phase at a concentration of 5-10 mM[1].

  • Choosing the Right Column:

    • Rationale: Modern columns are designed to minimize silanol interactions.

    • Options:

      • End-capped Columns: Select a column that is thoroughly end-capped to reduce the number of available free silanols.

      • Polar-Embedded Columns: Consider stationary phases with polar-embedded groups that can also help shield the silanol activity.

      • Phenyl or Cyano Phases: If using a C18 column, switching to a phenyl or cyano stationary phase can offer a different selectivity and may improve peak shape[1].

  • Optimizing Injection and Sample Preparation:

    • Rationale: The conditions of your sample before it enters the column can significantly impact peak shape.

    • Procedure:

      • Avoid Strong Solvents: Dissolve your sample in the initial mobile phase or a weaker solvent to prevent peak distortion.

      • Reduce Sample Load: Injecting a smaller amount of your sample can prevent column overload, a common cause of peak asymmetry[1].

G

Issue 2: Co-eluting Impurities and Poor Resolution in Column Chromatography

Q: I am struggling to separate my target substituted pyridine from a closely-related impurity using flash column chromatography. How can I improve the resolution?

A: The basicity of the pyridine nucleus often leads to strong interactions with the silica gel stationary phase, which can cause band broadening and poor separation. Furthermore, synthetic byproducts can have very similar polarities to the desired product, making separation challenging[2].

A systematic approach to optimizing your chromatographic conditions is key.

Experimental Protocol: Improving Separation of Substituted Pyridines

  • Solvent System Optimization:

    • Rationale: The choice of eluent is the most powerful tool for improving resolution.

    • Procedure:

      • TLC First: Methodically screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.

      • Incorporate a Basic Modifier: To counteract the acidic nature of silica gel and reduce streaking, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.

      • Vary Solvent Polarity: If using a standard ethyl acetate/hexane system, try incorporating other solvents like dichloromethane, methanol, or ether to alter the selectivity. A table of common solvents and their properties is provided below.

  • Stationary Phase Selection:

    • Rationale: If silica gel is not providing adequate separation, a different stationary phase may be necessary.

    • Options:

      • Alumina (Basic or Neutral): For highly basic pyridines, basic or neutral alumina can be a better choice than silica gel.

      • Reverse-Phase Chromatography: For non-polar substituted pyridines, reverse-phase (e.g., C18) flash chromatography can provide an orthogonal separation mechanism.

  • Column and Loading Technique:

    • Rationale: Proper column packing and sample loading are crucial for sharp bands.

    • Procedure:

      • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it as a dry powder onto the top of your column. This often results in better separation than wet loading.

      • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

SolventPolarity IndexEluting Strength (on Silica)
Hexane0.10.01
Toluene2.40.29
Dichloromethane3.10.42
Diethyl Ether2.80.38
Ethyl Acetate4.40.58
Acetonitrile5.80.65
Methanol5.10.95

Properties of common chromatography solvents.

Issue 3: Product Instability or Degradation During Purification

Q: My substituted pyridine appears to be degrading on the silica gel column, leading to low recovery. What is causing this, and what can I do to prevent it?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive substituted pyridines. This is particularly true for compounds with acid-labile functional groups. Additionally, some pyridines can be susceptible to oxidation, which can be exacerbated by the high surface area of the stationary phase and exposure to air during chromatography.

Experimental Protocol: Purifying Unstable Substituted Pyridines

  • Deactivating the Stationary Phase:

    • Rationale: Neutralizing the acidic sites on silica gel can prevent acid-catalyzed degradation.

    • Procedure: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. Mix thoroughly before packing the column. This will create a basic environment that is more hospitable to your compound.

  • Alternative Purification Techniques:

    • Rationale: Avoiding chromatography altogether may be the best option for highly sensitive compounds.

    • Options:

      • Acid-Base Extraction: This is a powerful technique for separating basic pyridine compounds from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the pyridine, which can then be back-extracted into an organic solvent[3].

      • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

      • Distillation/Sublimation: For volatile or thermally stable compounds, distillation or sublimation under reduced pressure can be excellent purification methods.

  • Minimizing Exposure to Air and Light:

    • Rationale: Some substituted pyridines are sensitive to oxidation or are photolabile.

    • Procedure:

      • If performing chromatography, work quickly and consider using an inert gas (e.g., argon or nitrogen) to apply pressure to the column.

      • Store purified fractions in amber vials under an inert atmosphere.

G

Frequently Asked Questions (FAQs)

Q1: My "pure" substituted pyridine is a yellow or brown oil/solid, but the literature reports it as colorless. What causes this discoloration?

A2: The discoloration of pyridine and its derivatives is often due to the presence of trace impurities or degradation products formed through oxidation or polymerization[4]. Purification by distillation, recrystallization, or passing a solution of the compound through a short plug of activated carbon or basic alumina can often remove these colored impurities.

Q2: How can I effectively remove water from my substituted pyridine compound?

A2: Pyridine and many of its derivatives are hygroscopic and can form azeotropes with water, making simple distillation ineffective for complete drying[4]. For rigorous drying, chemical drying agents are necessary. A common procedure involves pre-drying with solid potassium hydroxide (KOH), followed by refluxing over and distilling from calcium hydride (CaH₂) under an inert atmosphere[4][5].

Q3: What are the best analytical techniques to confirm the purity of my substituted pyridine?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual solvents or organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for volatile compounds and can provide both retention time and mass spectral data for impurity identification[4].

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a powerful tool for quantifying purity and detecting non-volatile impurities[6].

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in your sample[5].

Q4: Are there any specific safety precautions I should take when purifying substituted pyridines?

A4: Yes. Pyridine and many of its derivatives are toxic, flammable, and have a strong, unpleasant odor[4]. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat[4]. Ensure that any distillation apparatus is properly assembled and vented to prevent pressure buildup.

References

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]

  • Google Patents. (2016).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Azetidin-3-yloxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential solubility issues encountered during in vitro experiments. This guide offers troubleshooting strategies and in-depth scientific explanations to ensure the reliable and accurate use of this compound in your research.

Understanding the Solubility Profile of this compound

Predictive analysis of this compound's physicochemical properties is the first step in designing a successful experimental protocol. These in silico predictions provide a valuable starting point for understanding its behavior in aqueous solutions.

Predicted Physicochemical Properties:

ParameterPredicted ValueImplication for Solubility
pKa (most basic) 7.5 - 8.5The pyridine nitrogen and the azetidine nitrogen are expected to be protonated at physiological pH, which should enhance aqueous solubility. Adjusting the pH to be more acidic (pH < 7) will further increase the proportion of the protonated, more soluble form.
logP 0.5 - 1.5The predicted logP suggests a moderate lipophilicity. While not excessively hydrophobic, this value indicates that the compound may have limited aqueous solubility, especially at higher concentrations.

Disclaimer: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise when working with this compound in vitro.

Q1: My this compound, prepared from a DMSO stock, is precipitating upon dilution in my aqueous assay buffer. What is happening and how can I prevent it?

This phenomenon, often termed "DMSO shock" or "crashing out," is a frequent challenge with compounds that are highly soluble in a non-polar organic solvent like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions.[1] The rapid change in solvent polarity upon dilution causes the compound to fall out of solution.

Troubleshooting Steps:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock into a smaller volume of your assay buffer or media. Gently mix this intermediate dilution before transferring it to the final assay volume. This gradual change in solvent environment can help maintain solubility.

  • Pre-warm the Aqueous Buffer: The solubility of many compounds increases with temperature. Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock. Adding a room temperature stock to a cold buffer can decrease solubility.[2]

  • Optimize Final DMSO Concentration: While minimizing DMSO concentration is often a goal to reduce solvent-induced artifacts, a slightly higher (but still non-toxic) final DMSO concentration (e.g., 0.5% - 1%) may be necessary to maintain the solubility of your compound. Always ensure your vehicle controls contain the same final DMSO concentration.

  • Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small amounts of precipitate and create a more homogenous dispersion. However, be cautious as this may create a supersaturated solution that could precipitate over time.

Q2: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?

Absolutely. Poor solubility can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than the intended concentration and can vary between wells. This can manifest as poor dose-response curves, inconsistent IC50/EC50 values, and a general lack of reproducibility.[3]

Diagnostic Workflow:

To assess if solubility is the root cause of your inconsistent data, a simple visual inspection can be very informative. Prepare your highest assay concentration of this compound in a clear microplate well or tube, using the same dilution method as your experiment. Visually inspect for any signs of precipitation (cloudiness, crystals, or film) against a dark background, both immediately after preparation and after the duration of your assay incubation. If a precipitate is visible, solubility is likely a contributing factor to your assay variability.

Q3: How can I leverage the pKa of this compound to improve its solubility?

The predicted basic pKa of 7.5 - 8.5 suggests that this compound is a weak base. Its solubility will, therefore, be highly dependent on the pH of the solution. At a pH below its pKa, the molecule will be predominantly in its protonated (ionized) form, which is significantly more water-soluble.

pH Adjustment Strategy:

  • Acidic Buffers: For biochemical assays, consider using a buffer with a slightly acidic pH (e.g., pH 6.0 - 6.5) to ensure the compound is fully protonated and dissolved.

  • Cell-Based Assays: For cell-based assays, the pH of the culture medium is typically fixed around 7.4. While you cannot significantly alter the media pH without affecting cell health, you can prepare a more concentrated stock solution in a slightly acidic buffer before the final dilution into the cell culture medium.

Workflow for pH-Based Solubilization:

Caption: Decision workflow for pH-based solubilization.

Q4: Are there other formulation strategies I can use to enhance the solubility of this compound for in vitro testing?

Yes, several formulation strategies can be employed to improve the apparent solubility and bioavailability of your compound in in vitro assays.

Formulation Strategies:

StrategyMechanism of ActionConsiderations
Co-solvents Using a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in addition to DMSO can increase the solubility of hydrophobic compounds.The co-solvent must be compatible with your assay and not interfere with the biological target. Always test the effect of the co-solvent alone in your assay.
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The this compound can be encapsulated within the hydrophobic core, forming an inclusion complex that is more water-soluble.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.The cyclodextrin itself should not have any biological activity in your assay. The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Interaction with Serum Proteins For cell-based assays containing serum (e.g., FBS), hydrophobic compounds can bind to proteins like albumin, which can increase their apparent solubility in the culture medium.[6]The extent of protein binding can vary, and this can affect the free concentration of the compound available to interact with the cells. Consider this when interpreting dose-response data.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of how compounds are handled in high-throughput screening.[7]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of your aqueous assay buffer to a series of wells.

  • Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is a more thermodynamically stable and often lower value than kinetic solubility.[8]

  • Add an excess amount of solid this compound to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the solution to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Proactive Experimental Design

A proactive approach to experimental design can help mitigate solubility issues before they arise.

Workflow for Proactive Solubility Assessment:

G A Start: New Lot of this compound B Predict Physicochemical Properties (pKa, logP) A->B C Perform Kinetic Solubility Assay in Assay Buffer B->C D Is Kinetic Solubility > Highest Assay Concentration? C->D E Proceed with Standard Dilution Protocol D->E Yes F Troubleshoot with Advanced Formulation Strategies D->F No J End: Optimized Protocol E->J G pH Adjustment F->G H Co-solvents F->H I Cyclodextrins F->I G->J H->J I->J

Caption: Proactive workflow for assessing and addressing solubility.

By understanding the physicochemical properties of this compound and employing the systematic troubleshooting and formulation strategies outlined in this guide, researchers can confidently address solubility challenges and ensure the generation of high-quality, reproducible in vitro data.

References

Sources

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents unique synthetic challenges that require careful consideration of reaction parameters to achieve optimal yields and purity.[1] This guide provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions and cycloaddition reactions.

  • Intramolecular Cyclization: This is a classical and widely used approach. It typically involves the nucleophilic attack of a nitrogen atom on a carbon atom bearing a leaving group at the γ-position.[2] Key strategies include:

    • Cyclization of γ-haloamines or activated γ-amino alcohols: This involves activating a 3-amino-1-propanol derivative, for instance, by converting the alcohol to a good leaving group like a tosylate or mesylate, followed by cyclization in the presence of a base.[2]

    • Palladium-catalyzed intramolecular C-H amination: This modern method activates a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.[2][3]

    • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[2][4]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photocycloaddition between an imine and an alkene can yield azetidines.[2][5][6] While atom-economical, this method has faced challenges such as the low photoreactivity of acyclic imine precursors.[7] Recent advances using visible-light photocatalysis have overcome some of these limitations.[7][8]

Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

A2: The formation of a pyrrolidine byproduct is a common challenge in azetidine synthesis, particularly during intramolecular cyclizations. This is due to the thermodynamic favorability of the five-membered ring over the more strained four-membered ring.

Causality: The regioselectivity of the ring-closing step is critical. In the case of activated γ-amino alcohols, for example, if the nucleophilic nitrogen attacks the δ-carbon instead of the γ-carbon, pyrrolidine will be formed. This can be influenced by the reaction conditions.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction's regioselectivity. A bulkier base may favor the formation of the less sterically hindered azetidine. The solvent can affect the conformation of the substrate, predisposing it to either 4-exo-tet (azetidine) or 5-endo-tet (pyrrolidine) cyclization.

  • Leaving Group: A better leaving group can accelerate the desired intramolecular SN2 reaction, potentially outcompeting the rearrangement or side reactions that lead to pyrrolidine formation.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled formation of the azetidine ring over the thermodynamically more stable pyrrolidine.

  • Catalyst Selection: In catalyzed reactions, the choice of catalyst is paramount. For instance, in the intramolecular aminolysis of epoxy amines, La(OTf)₃ has been shown to selectively promote the formation of azetidines from cis-3,4-epoxy amines.[4]

Q3: My azetidine product appears to be unstable and undergoes ring-opening. What are the common causes and how can I mitigate this?

A3: The inherent ring strain of azetidines makes them susceptible to ring-opening under certain conditions.[1]

Primary Causes of Ring-Opening:

  • Acidic Conditions: Both Lewis and Brønsted acids can activate the azetidine ring for nucleophilic attack.[1] Lewis acids coordinate to the nitrogen atom, increasing ring strain, while protic acids protonate the nitrogen.[1]

  • Nucleophiles: Strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to cleavage.[1]

  • Substituents: The electronic nature of substituents on the nitrogen and carbon atoms can influence the ring's stability.[1]

Preventative Measures:

  • pH Control: Maintaining a neutral or slightly basic pH during reactions and work-up is crucial. The stability of N-substituted azetidines can be significantly influenced by pH.[1]

  • Protecting Groups: The choice of the nitrogen protecting group is critical. While some electron-withdrawing groups can stabilize the ring, others might facilitate decomposition.[1] The tert-butoxythiocarbonyl (Botc) group has been shown to be effective for α-lithiation and subsequent electrophilic substitution while allowing for mild deprotection.[9]

  • Reaction Conditions for Subsequent Transformations: When performing reactions on a pre-formed azetidine ring, such as amide coupling, it is essential to use mild conditions. For example, during acylation, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge the generated HCl and prevent acid-catalyzed ring-opening.[1] Performing the reaction at low temperatures can also minimize this side reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization of γ-Amino Alcohols

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple byproducts, including elimination products and intermolecular reaction products.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low yield in intramolecular cyclization.

Detailed Troubleshooting Steps:

Parameter Problem Proposed Solution & Rationale
Leaving Group Activation Incomplete conversion of the alcohol to the tosylate or mesylate.Protocol: Ensure anhydrous conditions. Use a slight excess of the sulfonyl chloride and a suitable base (e.g., pyridine, triethylamine). Monitor the reaction by TLC until the starting alcohol is consumed. A poor leaving group will slow down the desired cyclization, allowing side reactions to dominate.
Base The base is not strong enough to deprotonate the amine, or it is too sterically hindered.Protocol: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or KHMDS. The pKa of the amine and the strength of the base must be appropriately matched to ensure sufficient concentration of the nucleophilic free amine.
Solvent The solvent may not adequately solvate the intermediates or may favor undesired reaction pathways.Protocol: Screen a range of polar aprotic solvents such as DMF, acetonitrile, and THF. The choice of solvent can influence the reaction rate and selectivity by affecting the conformation of the substrate in the transition state.[10]
Temperature & Concentration High temperatures can lead to decomposition or favor the formation of thermodynamic byproducts. High concentrations can favor intermolecular reactions.Protocol: Start at a lower temperature (e.g., room temperature) and gradually increase if the reaction is too slow. Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.
Issue 2: Poor Diastereoselectivity in [2+2] Photocycloaddition

Symptoms:

  • Formation of a mixture of diastereomers that are difficult to separate.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for poor diastereoselectivity in [2+2] photocycloaddition.

Detailed Troubleshooting Steps:

Parameter Problem Proposed Solution & Rationale
Photocatalyst The photocatalyst may not provide sufficient stereocontrol in the energy transfer step.Protocol: In visible-light mediated reactions, the choice of photocatalyst is crucial.[11] Screen different photocatalysts (e.g., iridium or ruthenium complexes) as their steric and electronic properties can influence the approach of the substrates and the stereochemical outcome of the cycloaddition.[8]
Solvent The solvent can influence the stability of the excited state intermediates and the transition state geometry.Protocol: Screen a range of solvents with varying polarities. For example, THF has been identified as an optimal solvent in some visible-light-mediated aza Paternò-Büchi reactions.[8]
Temperature The reaction may be running under thermodynamic control, leading to a mixture of diastereomers.Protocol: Lowering the reaction temperature can enhance kinetic control and may favor the formation of a single diastereomer.
Substrate Control The inherent stereochemistry of the substrates may not be sufficient to induce high diastereoselectivity.Protocol: Consider introducing a bulky substituent on the imine or alkene to sterically hinder one face of the molecule, thereby directing the cycloaddition to the opposite face.

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
  • Activation of the Hydroxyl Group:

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude activated intermediate can often be used in the next step without further purification.

  • Cyclization to the Azetidine:

    • Dissolve the crude activated γ-amino alcohol in a suitable solvent such as acetonitrile or DMF.

    • Add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care!).

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction

Note: This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • In a reaction vessel, combine the imine substrate (1.0 eq), the alkene (1.5-3.0 eq), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.5-2 mol%).

    • Dissolve the components in a degassed solvent (e.g., THF, acetonitrile) under an inert atmosphere. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.[11]

    • The concentration of the limiting reagent is typically in the range of 0.01-0.1 M.

  • Photoreaction:

    • Place the reaction vessel in front of a light source (e.g., blue LEDs).

    • Irradiate the mixture with stirring at room temperature. The reaction progress should be monitored by TLC or LC-MS.

    • Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired azetidine.

References

  • BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis.
  • Singh, U. P., & Kumar, S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.
  • El-Sawy, E. R. (n.d.). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. [Source not further specified].
  • ResearchGate. (n.d.). Scope of the [2 + 2] cycloaddition reaction.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science.
  • Kuriyama, M., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • BenchChem Technical Support Team. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • BenchChem. (2025). Technical Support Center: Functional Group Tolerance in Azetidine Synthesis.
  • [Author not specified]. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Source not specified].
  • ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions.
  • Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications.
  • ResearchGate. (n.d.). Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Parmar, D. J., & K, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate.
  • ResearchGate. (n.d.). Intramolecular aza Paternò-Büchi reaction of oximes for functionalized azetidines.
  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines.
  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Organic Letters. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • The Journal of Organic Chemistry. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Azetidin-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, purification, and subsequent reactions involving this versatile building block. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific experimental challenges.

Part 1: Synthesis

The synthesis of this compound is typically a multi-step process, often starting from N-Boc-3-hydroxyazetidine and 2-fluoropyridine or 2-chloropyridine, followed by the deprotection of the Boc group.

Question 1: My Williamson ether synthesis to form N-Boc-2-(azetidin-3-yloxy)pyridine is giving a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Williamson ether synthesis step are a common hurdle. The primary reasons often revolve around incomplete deprotonation, the choice of base, and the reactivity of the pyridine electrophile.

  • Causality: The reaction involves the deprotonation of the hydroxyl group on N-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace the halide from the 2-halopyridine. Incomplete deprotonation or side reactions can significantly lower the yield.

  • Troubleshooting & Optimization:

    • Choice of Base: While strong bases like sodium hydride (NaH) can be used, they can also lead to side reactions with the pyridine ring. A milder base such as potassium tert-butoxide or potassium carbonate (K₂CO₃) in a polar aprotic solvent is often a better choice. Ensure the base is freshly opened or properly stored to avoid using a partially hydrolyzed and less effective reagent.

    • Anhydrous Conditions: The presence of water will quench the base and the alkoxide nucleophile. Ensure all glassware is oven-dried, and use anhydrous solvents. It is recommended to dry the N-Boc-3-hydroxyazetidine by co-evaporation with anhydrous toluene before the reaction.

    • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the alkoxide more nucleophilic.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition. A temperature range of 60-80 °C is a good starting point for optimization.

    • Purity of Starting Materials: Ensure the N-Boc-3-hydroxyazetidine and 2-halopyridine are of high purity. Impurities in the 2-halopyridine can compete in the reaction.

Question 2: I am observing significant side products during the Boc deprotection of N-Boc-2-(azetidin-3-yloxy)pyridine. How can I achieve a cleaner deprotection?

Answer:

The Boc deprotection step, while seemingly straightforward, can be problematic due to the acid-labile nature of the azetidine ring and the reactivity of the intermediate carbocation.

  • Causality: Boc deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid - TFA). The acid protonates the carbamate, leading to the formation of a tert-butyl cation. This cation is a potent electrophile and can alkylate the pyridine ring or other nucleophilic sites. Furthermore, strong acidic conditions can promote the ring-opening of the azetidine.[1]

  • Troubleshooting & Optimization:

    • Choice of Acid: While TFA is common, it is a strong acid. Using a milder acid like 4M HCl in dioxane or gaseous HCl in an appropriate solvent can sometimes give cleaner results.

    • Use of Scavengers: The addition of a scavenger is highly recommended to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole.

    • Reaction Conditions: Perform the deprotection at a low temperature (0 °C to room temperature) to minimize side reactions. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions after the reaction is complete.

    • Work-up Procedure: Upon completion, the reaction should be quenched promptly. This can be done by adding a base (e.g., saturated sodium bicarbonate solution) or by concentrating the reaction mixture under reduced pressure and immediately proceeding with purification.

Parameter Recommendation for Clean Boc Deprotection Rationale
Acid 4M HCl in dioxane or TFA with scavengerMilder conditions and trapping of reactive intermediates
Scavenger Triethylsilane (TES) or AnisolePrevents side-alkylation reactions
Temperature 0 °C to Room TemperatureMinimizes side reactions and degradation
Monitoring TLC or LC-MSAvoids over-running the reaction
Part 2: Purification

Purification of this compound can be challenging due to its polarity and potential for interaction with silica gel.

Question 3: I am having difficulty purifying this compound by column chromatography. The product is streaking on the TLC plate and I am getting poor recovery from the column.

Answer:

The basic nitrogen atoms in the pyridine and azetidine rings can interact strongly with the acidic silica gel, leading to poor chromatographic performance.

  • Causality: The lone pairs on the nitrogen atoms can form hydrogen bonds with the silanol groups on the surface of the silica gel, causing tailing and irreversible adsorption.

  • Troubleshooting & Optimization:

    • Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier can significantly improve the chromatography. This can be done by adding 1-2% of triethylamine or ammonia solution to the eluent system.

    • Choice of Eluent: A polar eluent system is required. A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. For example, a gradient from 100% DCM to 10% MeOH in DCM.

    • Alternative Stationary Phases: If silica gel continues to be problematic, consider using a different stationary phase such as alumina (basic or neutral) or a C18 reversed-phase column for preparative HPLC.

    • Salt Formation: In some cases, it may be beneficial to purify the compound as its hydrochloride salt, which can sometimes exhibit better chromatographic behavior.

Part 3: Stability and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

Question 4: My sample of this compound has developed a yellow or brown color over time. Is it degrading and what are the optimal storage conditions?

Answer:

Pyridine-containing compounds can be susceptible to degradation, leading to discoloration.

  • Causality: The discoloration is likely due to oxidation or polymerization initiated by exposure to air, light, or trace impurities. The azetidine ring can also be susceptible to degradation, especially in the presence of acidic or electrophilic impurities.

  • Recommended Storage Conditions:

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

    • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.

    • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Parameter Recommended Storage Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Light Protect from light (amber vial)To prevent photolytic degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Moisture Store in a dry environmentTo prevent hydrolysis.
Part 4: Reactions and Further Transformations

This compound is a valuable building block, but its reactivity can present challenges in subsequent synthetic steps.

Question 5: I am attempting a reaction with this compound under acidic conditions and am observing unexpected byproducts. Could the azetidine ring be opening?

Answer:

Yes, the azetidine ring is strained and can undergo ring-opening under certain conditions, particularly in the presence of strong acids and nucleophiles.[2][3][4]

  • Causality: Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack. This can lead to the formation of a 3-amino-1-(2-pyridyloxy)propan-2-ol derivative or other ring-opened products, depending on the nucleophiles present in the reaction mixture. The stability of the azetidine ring is pH-dependent, with more rapid decomposition occurring at lower pH.[1]

  • Troubleshooting & Optimization:

    • Avoid Strong Acids: If possible, choose reaction conditions that are neutral or basic.

    • Protecting the Azetidine Nitrogen: If acidic conditions are unavoidable, consider re-protecting the azetidine nitrogen with a group that is stable to the reaction conditions but can be removed later (e.g., a benzyl group).

    • Control of Temperature: Ring-opening is often accelerated at higher temperatures. Running the reaction at a lower temperature may help to minimize this side reaction.

    • Choice of Nucleophile: Be mindful of the nucleophiles present in your reaction. Strong nucleophiles are more likely to promote ring-opening.

Visualizing Experimental Workflows

Diagram 1: General Synthesis Workflow

cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification A N-Boc-3-hydroxyazetidine + 2-Halopyridine B Williamson Ether Synthesis (Base, Solvent, Heat) A->B Reactants C N-Boc-2-(azetidin-3-yloxy)pyridine B->C Protected Intermediate D Acidic Deprotection (e.g., TFA or HCl/Dioxane) C->D Input E This compound D->E Final Product F Column Chromatography (Silica or Alumina) E->F Crude Product G Pure this compound F->G Purified Product

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Williamson Ether Synthesis

Start Low Yield in Williamson Ether Synthesis Base Is the base strong enough and anhydrous? Start->Base Solvent Is the solvent polar aprotic and anhydrous? Base->Solvent Yes FixBase Use a stronger/drier base (e.g., K-tert-butoxide) Base->FixBase No Temp Is the reaction temperature optimized? Solvent->Temp Yes FixSolvent Use anhydrous DMF, DMSO, or acetonitrile Solvent->FixSolvent No Purity Are starting materials pure? Temp->Purity Yes FixTemp Optimize temperature (e.g., 60-80 °C) Temp->FixTemp No FixPurity Purify starting materials Purity->FixPurity No Success Improved Yield Purity->Success Yes FixBase->Solvent FixSolvent->Temp FixTemp->Purity FixPurity->Success

Caption: A decision tree for troubleshooting low yields in the Williamson ether synthesis step.

References

  • ResearchGate. (2023). Nucleophilic ring-opening of azetidine derivatives. [Link]

  • Wang, X., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(39), 25366–25372. [Link]

  • Beil, R., et al. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 16, 1376–1383. [Link]

  • Reddy, K. H., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 9(19), 3781–3783. [Link]

Sources

stability testing of 2-(Azetidin-3-yloxy)pyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-(Azetidin-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information is presented in a question-and-answer format to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chemical stability a critical concern?

This compound is a heterocyclic compound featuring a pyridine ring linked to an azetidine ring via an ether bond. Such structures are common scaffolds in medicinal chemistry. Stability testing is crucial because chemical degradation can lead to loss of potency, altered efficacy, and the formation of potentially toxic impurities. Understanding the stability profile is a regulatory requirement and fundamental for developing a safe and effective pharmaceutical product.[1][2] The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4]

Q2: What are the primary chemical liabilities of this molecule that could lead to degradation?

The structure of this compound contains several functional groups susceptible to degradation:

  • Azetidine Ring: This four-membered ring is strained. Under acidic conditions, the nitrogen atom can be protonated, which can catalyze ring-opening reactions.[5]

  • Ether Linkage: Ether bonds can undergo cleavage under harsh acidic or basic conditions, although they are generally more stable than esters.

  • Pyridine Ring: The pyridine nitrogen is basic (pKa of pyridinium is ~5.2) and can be protonated.[6] The ring itself can be susceptible to oxidation or photolytic degradation.[7][8]

Q3: What is the recommended starting point for evaluating the stability of a new batch of this compound?

The recommended starting point is a forced degradation study , also known as stress testing.[9][10] These studies deliberately expose the compound to harsh conditions to rapidly identify likely degradation pathways and products.[4] This information is invaluable for developing a stability-indicating analytical method and for designing the formal stability study protocol.[9] The industry-accepted range for degradation is typically between 5-20%.[9]

Troubleshooting Guide: Common Experimental Issues

Q4: I'm observing rapid degradation of my compound in an acidic solution (pH < 3). What is the likely mechanism, and how can I mitigate it?

Answer:

The most probable cause is the acid-catalyzed intramolecular decomposition of the azetidine ring.[5] The rate of decomposition for similar N-aryl azetidines has been shown to be highly pH-dependent, with significantly faster degradation at low pH.[5]

Causality:

  • Protonation: At low pH, the nitrogen atom of the azetidine ring becomes protonated.

  • Ring Strain: The protonation increases the strain on the four-membered ring.

  • Nucleophilic Attack: A nucleophile (e.g., water or a counter-ion) attacks one of the ring carbons, leading to irreversible ring-opening.

Mitigation Strategies:

  • pH Control: Maintain the pH of your solutions above 4 if possible. The stability of similar azetidine compounds increases dramatically at neutral or near-neutral pH.[5]

  • Buffer Selection: Use a well-characterized buffer system to ensure consistent pH throughout your experiment.

  • Temperature Control: Perform experiments at controlled, lower temperatures to reduce the reaction rate.

Q5: My HPLC chromatogram shows several new peaks after exposing the compound to an oxidizing agent (e.g., H₂O₂). What are these impurities?

Answer:

Oxidative stress can induce degradation at multiple sites on the this compound molecule. The new peaks likely correspond to one or more of the following:

Potential Degradation Pathways:

  • Pyridine N-oxide Formation: The nitrogen atom on the pyridine ring is a primary target for oxidation, forming the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine derivatives.

  • Hydroxylation of the Pyridine Ring: Oxidative processes can introduce hydroxyl groups onto the electron-rich pyridine ring, leading to various isomeric hydroxypyridine derivatives.[11]

  • Ether Bond Cleavage: While less common than hydrolysis, strong oxidative conditions can lead to the cleavage of the ether linkage.[12]

  • Oxidation of the Azetidine Ring: The azetidine ring itself can undergo oxidation, potentially leading to ring-opened products or azetidinones.[13]

To confirm the identity of these peaks, techniques like High-Resolution Mass Spectrometry (LC-MS) and NMR spectroscopy are essential.[14]

Q6: My compound appears to be degrading upon exposure to laboratory light. How do I properly conduct a photostability study?

Answer:

If you suspect photosensitivity, a formal photostability study according to ICH guideline Q1B is required.[2][15] This involves exposing the compound, both as a solid and in solution, to a controlled source of light that mimics the UV and visible spectrum of sunlight.

Key Steps for a Q1B-Compliant Study:

  • Sample Preparation: Prepare samples of the solid compound, a solution in a photochemically inert solvent, and a dark control (wrapped in aluminum foil) for comparison.

  • Light Exposure: Place the samples in a calibrated photostability chamber. The guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, analyze the exposed samples and the dark control using a validated stability-indicating analytical method.

  • Evaluation: Compare the results from the exposed samples to the dark control. Significant degradation in the light-exposed sample confirms photosensitivity.

If the compound is found to be photosensitive, it must be handled in light-resistant containers and under controlled lighting conditions.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways. A validated stability-indicating analytical method, such as the one described in Protocol 2, is required to analyze the samples.

Objective: To generate a degradation profile of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the compound to the conditions outlined in the table below. The duration and stressor concentration may need to be adjusted to achieve the target degradation of 5-20%.[9]

  • Sample Treatment: After the specified exposure time, cool the samples to room temperature and neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, a non-stressed control (time zero), and a blank by HPLC.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M HCl60 °C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C2, 8, 24 hours
Neutral Hydrolysis Purified Water60 °C24, 48 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal (Solid) Dry Heat80 °C24, 48 hours
Photolytic (Solid & Solution) ICH Q1B ConditionsPhotostability ChamberPer guideline[15]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a reverse-phase HPLC method capable of separating this compound from all potential degradation products generated during the forced degradation study.

Starting HPLC Parameters:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to screen for degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or max absorbance of the pyridine chromophore)

  • Injection Volume: 10 µL

Method Development & Validation Workflow:

  • Specificity: Inject solutions from the forced degradation study. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks and placebo artifacts.

  • Optimization: Adjust the mobile phase pH, gradient slope, and organic solvent (e.g., try methanol instead of acetonitrile) to achieve optimal separation (Resolution > 2) for all peaks.[16]

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.

Visualizations: Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidation (3% H2O2, RT) prep->oxid Expose Aliquots photo Photolytic (ICH Q1B) prep->photo Expose Aliquots thermal Thermal (80°C, Solid) prep->thermal Expose Aliquots neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method neutralize->hplc report Evaluate Data & Identify Degradation Pathways hplc->report

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) parent This compound ring_open Azetidine Ring-Opened Product parent->ring_open H+ cat. ether_cleave 3-Hydroxyazetidine + 2-Hydroxypyridine parent->ether_cleave Harsh conditions n_oxide Pyridine N-Oxide Derivative parent->n_oxide photo_prod Photolytic Rearrangement/ Cleavage Products parent->photo_prod

Caption: Potential degradation pathways for the molecule.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available at: [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available at: [Link]

  • Singh, R. P., & Singh, P. (2015). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Rontani, J. F., et al. (2000). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Available at: [Link]

  • Patel, Y., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. Available at: [Link]

  • Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • OSHA. (1991). Pyridine. Method number: PV2295. Available at: [Link]

  • NIOSH. (1994). Pyridine 1613. CDC. Available at: [Link]

  • Fetzner, S. (2019). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • PubChem. 3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridine. Available at: [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

  • AA Blocks. 2-(azetidin-3-yloxy)pyridin-3-amine. Available at: [Link]

  • LaChapelle, E. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kovács, A., & Forgács, E. (2005). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]

  • PubChem. 3-(Azetidin-3-yloxy)pyridine hydrochloride. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Hicken, E. J., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Papadimitriou, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • Stolarczyk, E. U., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]

  • Shahidi, F., & Zhong, Y. (2010). Lipid oxidation and improving the oxidative stability. Chemical Society Reviews. Available at: [Link]

  • Lee, S. C., & Lee, W. K. (2001). Effect of pH on the extraction characteristics of succinic acid and the stability of colloidal liquid aphrons. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2021). A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. Chemical Communications. Available at: [Link]

  • Wang, Y., et al. (2022). Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films. Materials Chemistry Frontiers. Available at: [Link]

  • Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Azetidin-3-yloxy)pyridine, a valuable building block in contemporary drug discovery. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.

Overview of the Synthetic Strategy

The most prevalent and reliable route to this compound involves a two-step sequence starting from commercially available N-Boc-3-hydroxyazetidine. This strategy ensures the selective functionalization of the hydroxyl group while the azetidine nitrogen is masked by the tert-butyloxycarbonyl (Boc) protecting group.

The general workflow is as follows:

  • Ether Formation: Coupling of N-Boc-3-hydroxyazetidine with a suitable 2-substituted pyridine, typically via a Williamson ether synthesis (SNAr variant).

  • Deprotection: Removal of the N-Boc group under acidic conditions to yield the final product, often isolated as a hydrochloride salt.

Synthesis_Workflow Start N-Boc-3-hydroxyazetidine + 2-Halopyridine Step1 Step 1: Ether Formation (Williamson Synthesis) Start->Step1 Intermediate N-Boc-2-(azetidin-3-yloxy)pyridine Step1->Intermediate Step2 Step 2: Deprotection (Acidic Conditions) Intermediate->Step2 Product This compound (Final Product) Step2->Product Williamson_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A N-Boc-3-hydroxyazetidine E 0 °C to 80 °C B 2-Fluoropyridine C NaH (60% disp.) D Anhydrous DMF F N-Boc-2-(azetidin-3-yloxy)pyridine

Caption: Key components for the Williamson synthesis step.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-fluoropyridine (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid or oil.

Protocol 2: Deprotection to this compound Hydrochloride

Procedure:

  • Dissolve the tert-butyl 3-((pyridin-2-yl)oxy)azetidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. A precipitate of the hydrochloride salt will often form.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether or n-pentane, and collect the solid by vacuum filtration.

  • Wash the solid with additional diethyl ether and dry under vacuum to afford the final product, this compound hydrochloride, typically as a white or off-white solid.

Data Summary: Comparison of Synthetic Routes

ParameterWilliamson Ether Synthesis (SNAr)Mitsunobu Reaction
Key Reagents Strong base (NaH, KOtBu), 2-halopyridinePPh₃, DEAD or DIAD, 2-hydroxypyridine
Solvent Polar aprotic (DMF, DMSO)Anhydrous THF, Dioxane
Typical Yield Good to Excellent (60-90%)Variable, often poor for this substrate
Pros - Reliable and scalable- High conversion- Readily available starting materials- Mild conditions- Inversion of stereochemistry (if applicable)
Cons - Requires strong base and anhydrous conditions- Higher temperatures may be needed- Challenging purification (TPPO byproduct)- Sensitive to nucleophile pKa- Potential for side reactions [1]

Mechanistic Insights

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Williamson (SNAr) Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway.

SNAr_Mechanism Reactants Azetidin-O⁻ + 2-F-Pyridine Transition1 Reactants->Transition1 Step 1 (Addition) Intermediate Meisenheimer Complex (Negative charge delocalized on pyridine ring) Transition1->Intermediate Transition2 Intermediate->Transition2 Step 2 (Elimination) Products Product + F⁻ Transition2->Products Boc_Deprotection Start Boc-N-Azetidine H_plus + H⁺ Start->H_plus Transition1 H_plus->Transition1 Protonated Protonated Boc-N-Azetidine Cleavage Protonated->Cleavage Transition1->Protonated Carbocation t-Bu⁺ + Carbamic Acid Cleavage->Carbocation Decomposition Carbocation->Decomposition Final Free Amine + CO₂ + Isobutylene Decomposition->Final

Caption: Acid-catalyzed N-Boc deprotection pathway.

References

Sources

Technical Support Center: Refining Protocols for Biological Assays with 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Azetidin-3-yloxy)pyridine. This guide is designed to provide expert advice and troubleshooting strategies to ensure the successful implementation of biological assays involving this potent nicotinic acetylcholine receptor (nAChR) ligand. Our goal is to empower you with the knowledge to anticipate challenges, interpret your data accurately, and refine your experimental protocols for maximum efficacy and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound and its use in biological assays.

Q1: What is the primary biological target of this compound?

A1: this compound and its analogues are high-affinity ligands for nicotinic acetylcholine receptors (nAChRs)[1]. Specifically, derivatives of this compound have been shown to be potent and selective for the α4β2 nAChR subtype, which is a key target in research related to nicotine addiction and various neurological disorders[2][3][4].

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at 2-8°C, protected from light and moisture. For biological assays, it is crucial to prepare fresh solutions. While solubility in aqueous buffers may be limited, it can often be dissolved in organic solvents like DMSO for stock solutions. However, the final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.1%) to avoid off-target effects on cellular systems. Always refer to the manufacturer's specific recommendations for the particular salt or formulation you are using.

Q3: What safety precautions should be taken when handling this compound?

A3: As with any pyridine derivative, appropriate personal protective equipment (PPE) should be worn, including gloves, a lab coat, and eye protection[5][6]. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse thoroughly with water[5]. Consult the Safety Data Sheet (SDS) for detailed information on handling, hazards, and emergency procedures[7][8].

Q4: Which biological assays are most suitable for characterizing the activity of this compound?

A4: The choice of assay depends on the specific research question. Common and effective assays include:

  • Radioligand Binding Assays: To determine the affinity of the compound for specific nAChR subtypes, competition binding assays with radiolabeled ligands like [3H]-epibatidine are frequently used[1][9].

  • Electrophysiology Assays: Techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells expressing specific nAChR subtypes provide direct functional characterization of the compound as an agonist, antagonist, or modulator[10][11][12].

  • Functional Assays: Measuring downstream effects of nAChR activation, such as calcium influx or neurotransmitter release (e.g., dopamine release from striatal slices), can provide valuable insights into the compound's cellular activity[3]. High-throughput screening (HTS) often utilizes fluorescence-based assays that measure changes in membrane potential[13].

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during biological assays with this compound.

Radioligand Binding Assays

Issue 1: Low or No Specific Binding of this compound

  • Potential Cause & Explanation:

    • Degradation of the Compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

    • Incorrect Buffer Composition: pH, ionic strength, and the presence of detergents can significantly impact ligand binding.

    • Low Receptor Expression: The cell line or tissue preparation may have insufficient levels of the target nAChR subtype.

    • Radioligand Issues: The radioligand may have degraded or may not be at the appropriate concentration.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Prepare a fresh stock solution of this compound from a new aliquot.

    • Optimize Buffer Conditions: Ensure the assay buffer has the correct pH and ionic strength for nAChR binding.

    • Confirm Receptor Expression: Use a positive control ligand with known high affinity for the target receptor to validate the assay setup.

    • Check Radioligand Quality: Perform a saturation binding experiment with the radioligand to ensure its binding characteristics are as expected. For competition assays, use a radioligand concentration at or below its Kd value to be sensitive to inhibitor effects[9].

Issue 2: High Non-Specific Binding

  • Potential Cause & Explanation:

    • Hydrophobicity of the Compound: The compound may be sticking to the assay plates or filter mats.

    • Inappropriate Blocking Agents: The blocking agent in the assay buffer may not be effectively preventing non-specific interactions.

    • Insufficient Washing: Inadequate washing steps can lead to residual unbound compound.

  • Troubleshooting Steps:

    • Modify Assay Buffer: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

    • Optimize Blocking: Test different blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk.

    • Increase Wash Steps: Increase the number and volume of washes after incubation.

Electrophysiology Assays

Issue 3: Rapid Receptor Desensitization

  • Potential Cause & Explanation:

    • Intrinsic Property of nAChRs: Many nAChR subtypes, particularly α7, exhibit rapid desensitization upon agonist binding[14][15]. This is a physiological mechanism to prevent overstimulation.

    • High Agonist Concentration: Using a concentration of this compound that is too high can lead to rapid and profound desensitization.

  • Troubleshooting Steps:

    • Titrate Compound Concentration: Perform a dose-response curve to identify the EC50 and use concentrations around this value.

    • Utilize a Perfusion System: A rapid perfusion system can help to control the timing of compound application and washout, allowing for the measurement of peak responses before significant desensitization occurs.

    • Investigate Allosteric Modulation: If the goal is to study modulation, co-apply this compound with a low concentration of a primary agonist like acetylcholine.

Workflow for Optimizing Electrophysiology Assays

Caption: Workflow for characterizing this compound in electrophysiology assays.

Issue 4: Low Signal-to-Noise Ratio

  • Potential Cause & Explanation:

    • Low Receptor Expression: Insufficient number of functional receptors on the cell surface.

    • Poor Seal Resistance (Patch-Clamp): A leaky seal between the patch pipette and the cell membrane will result in a noisy recording.

    • Voltage-Clamp Issues (TEVC): Inadequate clamping of the oocyte membrane potential.

  • Troubleshooting Steps:

    • Optimize Cell Culture and Transfection: Ensure optimal conditions for receptor expression and trafficking to the cell surface.

    • Improve Pipette Fabrication and Polishing (Patch-Clamp): Use high-quality borosilicate glass and fire-polish the pipette tips.

    • Check Electrode Resistance and Oocyte Health (TEVC): Ensure microelectrodes are of the appropriate resistance and that oocytes are healthy.

High-Throughput Screening (HTS) Assays

Issue 5: High Rate of False Positives or False Negatives

  • Potential Cause & Explanation:

    • Compound Interference: this compound may interfere with the assay technology itself (e.g., autofluorescence).

    • Assay Variability: Inconsistent liquid handling, temperature fluctuations, or plate-to-plate variation can lead to unreliable results[16].

    • Cell Health Issues: Poor cell viability or uneven cell plating can significantly impact assay performance.

  • Troubleshooting Steps:

    • Run Compound Interference Controls: Test the compound in the absence of cells or receptors to check for autofluorescence or other interfering properties.

    • Optimize Automation and Liquid Handling: Ensure that all liquid handling steps are precise and consistent.

    • Monitor Cell Quality: Regularly check cell viability and ensure even cell plating density across all wells.

    • Include Robust Controls: Use both positive and negative controls on every plate to monitor assay performance and for data normalization[13].

Data Normalization Strategy in HTS

G cluster_normalization Normalization Calculation raw_data Raw Fluorescence Data formula Normalized Response (%) = ((Raw Data - Mean Neg. Control) / (Mean Pos. Control - Mean Neg. Control)) * 100 raw_data->formula Test Compound Well neg_control Negative Control (e.g., Vehicle) neg_control->formula Plate-Specific Control pos_control Positive Control (e.g., High Conc. Agonist) pos_control->formula Plate-Specific Control normalized_data Normalized Data formula->normalized_data Calculated for Each Well

Caption: Data normalization workflow for HTS assays.

Section 3: Experimental Protocols

Protocol: Competition Radioligand Binding Assay
  • Prepare Membranes: Homogenize cells or tissue expressing the target nAChR in ice-cold assay buffer. Centrifuge and resuspend the membrane pellet in fresh buffer.

  • Set up Assay Plate: In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]-epibatidine at a concentration near its Kd), and varying concentrations of this compound.

  • Define Non-Specific Binding: In a separate set of wells, add a high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.

  • Initiate Binding: Add the membrane preparation to all wells to start the reaction.

  • Incubate: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantify: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Analyze Data: Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the Ki value.

Table 1: Typical Reagent Concentrations for nAChR Binding Assay

ReagentTypical ConcentrationPurpose
[3H]-epibatidine50-100 pMRadioligand
This compound1 pM - 10 µMTest Compound
Nicotine100 µMDefines Non-Specific Binding
Membrane Protein20-50 µ g/well Source of Receptors

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nicotinic Acetylcholine Receptor (nAChR) Binding Assays with Precoccinelline.
  • Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed. Retrieved from [Link]

  • J.T. Baker. (2011). Material Safety Data Sheet for Pyridine. Retrieved from [Link]

  • Malysz, J., et al. (2012). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. Semantic Scholar. Retrieved from [Link]

  • Henderson, B. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. Retrieved from [Link]

  • Arias, H. R., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. Retrieved from [Link]

  • Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Retrieved from [Link]

  • Yu, L-F., et al. (2016). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. Retrieved from [Link]

  • Schürer, S. C., et al. (2012). Challenges in Secondary Analysis of High Throughput Screening Data. PubMed Central. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Anti-AChR (Acetylcholine Receptor) ELISA. Retrieved from [Link]

  • Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Retrieved from [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Retrieved from [Link]

  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Retrieved from [Link]

  • Mukhin, A. G., et al. (1999). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. PubMed. Retrieved from [Link]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. PubMed. Retrieved from [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

  • Young, J. W., & Geyer, M. A. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. Retrieved from [Link]

  • Arias, H. R., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. ResearchGate. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • Srivastava, P. C., et al. (1985). Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides. PubMed. Retrieved from [Link]

  • Verhaeghe, P., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Retrieved from [Link]

  • IndiaMART. (n.d.). Pyridin-2- YL Azetidin-3 Amine, Grade Standard: Technical Grade. Retrieved from [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Retrieved from [Link]

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Technical Support Center: Minimizing Cytotoxicity of Pyridine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Our Team:

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with pyridine-based compounds. The unique chemical properties that make pyridine analogs promising therapeutic agents can also lead to unexpected cytotoxicity in cell-based assays, confounding data and masking true on-target effects. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and mitigate these challenges effectively. We will move from identifying the nature of the cytotoxicity to implementing practical, validated solutions in your workflow.

Module 1: Initial Assessment - Is the Cytotoxicity Real or an Artifact?

Before embarking on extensive optimization, it's crucial to determine if the observed cell death is a true biological effect of your compound or an artifact of the assay itself. Many pyridine-containing compounds are redox-active and can interfere with common viability assays that rely on metabolic reduction of a reporter molecule.

Q1: My IC50 values are unexpectedly low and inconsistent across different viability assays (e.g., MTT vs. LDH). What could be the cause?

Answer: This discrepancy is a classic indicator of assay interference.

  • The Problem with Tetrazolium Dyes (MTT, MTS, XTT): Assays like MTT measure cell viability by monitoring the activity of mitochondrial dehydrogenases, which reduce a yellow tetrazolium salt to a purple formazan product.[1] However, compounds with intrinsic reducing or oxidizing properties can directly reduce the dye, leading to a false positive signal (apparent high viability), or interfere with the formazan product's stability, causing a false negative (apparent high cytotoxicity).[2][3] Certain porphyrin-related compounds, which share structural similarities with some complex pyridine analogs, have been shown to degrade the MTT formazan product, especially under light exposure.[2]

  • The Advantage of Membrane Integrity Assays (LDH, Propidium Iodide): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium only when the plasma membrane is compromised.[4] Assays that measure extracellular LDH are therefore direct measures of cell lysis and are generally less susceptible to chemical interference from test compounds.

Troubleshooting Workflow: Assay Orthogonalization

To validate your initial findings, run a parallel experiment comparing a metabolic assay (MTT) with a membrane integrity assay (LDH).

Assay TypePrincipleProsCons with Pyridine Analogs
MTT / MTS Mitochondrial dehydrogenase activity reduces tetrazolium salt.[1]High-throughput, sensitive to metabolic changes.High potential for chemical interference, leading to false positives/negatives.[2][3]
LDH Release Measures release of cytosolic enzyme upon membrane damage.[4]Direct measure of cytolysis, less prone to chemical interference.Less sensitive to early apoptotic events or cytostatic effects.
ATP Content (e.g., CellTiter-Glo®) Measures ATP as an indicator of metabolically active cells.High-throughput, highly sensitive.Can be affected by compounds that directly modulate mitochondrial function or ATP production.
Live/Dead Staining (e.g., Calcein-AM/PI) Fluorescent dyes distinguish between live cells (intact, esterase active) and dead cells (compromised membrane).Provides direct visualization and quantification via microscopy or flow cytometry.Lower throughput, requires specialized equipment.

If the IC50 from the LDH assay is significantly higher than the MTT assay, your compound is likely interfering with the MTT chemistry. Trust the membrane integrity data as a more accurate measure of overt cytotoxicity.

Module 2: Mechanistic Deep Dive & Mitigation Strategies

Once assay artifacts are ruled out, the focus shifts to understanding and mitigating the true biological cytotoxicity. Pyridine analogs often induce cell stress through two primary mechanisms: oxidative stress and mitochondrial dysfunction .

Section 2.1: Oxidative Stress and ROS Production

Q2: My cells show signs of stress (morphological changes, detachment) even at sub-lethal concentrations. Could Reactive Oxygen Species (ROS) be involved?

Answer: Yes, this is highly probable. The pyridine ring can undergo metabolic activation or redox cycling within the cell, leading to the generation of superoxide anions and other ROS.[5] This oxidative stress can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[6][7]

Visualizing the Problem: The Oxidative Stress Cascade

cluster_0 Cellular Environment cluster_1 Stress Induction cluster_2 Cellular Response Pyridine Pyridine Analog Mito Mitochondria Pyridine->Mito Direct Interaction Enzyme Cellular Reductases (e.g., P450) Pyridine->Enzyme Metabolism ROS ROS Generation (O₂⁻, H₂O₂) Mito->ROS Enzyme->ROS Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA Apoptosis Apoptosis (Caspase Activation) Lipid->Apoptosis DNA->Apoptosis

Caption: Pyridine analogs can induce ROS via metabolic activation or direct mitochondrial interaction.

Troubleshooting Strategy 1: The Antioxidant Rescue Experiment

A "rescue" experiment using an antioxidant can definitively implicate ROS in the observed cytotoxicity. N-acetylcysteine (NAC) is a robust and widely used antioxidant that replenishes intracellular glutathione, a primary cellular defense against ROS.

Experimental Protocol: NAC Rescue Assay

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.

  • Pre-treatment (Optional but Recommended): Pre-incubate a subset of wells with 1-5 mM NAC for 1-2 hours before adding your pyridine analog.

  • Co-treatment: Prepare a dose-response curve of your pyridine analog. For each concentration, prepare two conditions: one with the compound alone and one with the compound plus NAC (1-5 mM).

  • Incubation: Treat the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a validated, non-interfering assay (e.g., LDH release).

Interpreting the Results:

ResultInterpretationNext Step
Significant rightward shift in IC50 with NAC Cytotoxicity is at least partially mediated by ROS.Optimize assay conditions to reduce baseline stress (see Module 3) or continue to characterize the on-target effect in the presence of NAC.
No change in IC50 with NAC Cytotoxicity is likely independent of ROS.Investigate other mechanisms, such as direct mitochondrial toxicity or caspase activation.

For direct measurement of ROS, consider using a fluorescent probe like DCFH-DA.[8][9] This probe becomes fluorescent upon oxidation and can be quantified using a plate reader or flow cytometry.[10]

Section 2.2: Mitochondrial Dysfunction

Q3: My compound seems to be killing cells via apoptosis (caspase activation is observed), but it's not ROS-dependent. What else could be happening?

Answer: Your compound may be directly targeting mitochondria. Pyridinium-type molecules, due to their positive charge, can accumulate in the mitochondrial matrix, disrupting mitochondrial membrane potential and inhibiting components of the electron transport chain, like Complex I.[11][12] This can lead to a bioenergetic crisis, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the intrinsic apoptotic pathway (Caspase-9 and -3).[13][14][15]

Troubleshooting Strategy 2: Assessing Mitochondrial Health

To determine if your compound is a direct mitochondrial toxicant, you can use assays that measure mitochondrial membrane potential (ΔΨm), such as JC-1 or TMRE staining. A loss of ΔΨm is a key indicator of mitochondrial-led apoptosis.

Module 3: Protocol Optimization to Minimize Off-Target Cytotoxicity

Sometimes, the cytotoxicity is real but exacerbated by the in vitro assay conditions. Modifying your protocol can create a more physiologically relevant environment and reduce off-target stress.

Q4: I've confirmed the cytotoxicity is real, but I need to find a window to test my compound's primary, non-cytotoxic mechanism. How can I adjust my assay conditions?

Answer: Several parameters can be adjusted to "soften" the assay conditions and widen the therapeutic window.

  • Strategy A: Optimize Serum Concentration

    • The Rationale: Many small molecules bind to serum proteins, primarily albumin. This binding effectively reduces the free concentration of the compound available to interact with the cells.[16] Standard high-serum conditions (10% FBS) may mask low-level cytotoxicity, while low-serum or serum-free conditions can dramatically exaggerate it.[17][18]

    • The Protocol: Run your dose-response experiment in parallel using different concentrations of Fetal Bovine Serum (FBS), for example, 10%, 5%, 2%, and 0.5%. You may find that a lower serum concentration (e.g., 2-5%) provides a better balance, reducing off-target effects while maintaining cell health.

  • Strategy B: Reduce Incubation Time

    • The Rationale: Cytotoxicity is a function of both concentration and time. Acute, high-concentration toxicity may differ mechanistically from chronic, low-concentration effects. For many pyridine analogs, cytotoxic effects like ROS accumulation take time to build up.[7]

    • The Protocol: Perform a time-course experiment. Measure viability at multiple time points (e.g., 6, 12, 24, and 48 hours) at a fixed concentration of your compound. This will help you identify a time point where you can measure your desired on-target effect before significant cytotoxicity kicks in.

  • Strategy C: Check Your Vehicle Control

    • The Rationale: The solvent used to dissolve your compound, typically DMSO, is toxic to cells at higher concentrations (>0.5-1%). Ensure your final DMSO concentration is consistent across all wells and is at the lowest possible level (ideally ≤0.2%). Always include a "vehicle-only" control that matches the highest concentration of DMSO used in your experiment.

Workflow for Optimizing Assay Conditions

Start Observe High Cytotoxicity Serum Test Dose-Response at 10%, 5%, 2% FBS Start->Serum Time Test Time-Course (6h, 12h, 24h, 48h) Serum->Time Is toxicity still high? Result Optimized Assay Window (e.g., 2% FBS, 24h) Serum->Result Toxicity reduced Antioxidant Perform NAC Rescue Experiment Time->Antioxidant Is toxicity still high? Time->Result Toxicity reduced Antioxidant->Result ROS-mediated? Find balance.

Caption: A decision tree for systematically optimizing assay conditions.

Frequently Asked Questions (FAQs)

Q: Can the pyridine compound itself degrade in culture media, and could the degradants be toxic? A: Yes. The stability of your compound in aqueous, warm (37°C), and CO2-rich media is a critical factor. Some compounds can degrade over 24-72 hours, and the resulting byproducts may be more toxic than the parent molecule.[19] It is advisable to assess compound stability via LC-MS over the course of your experiment if this is suspected.

Q: My compound seems to cause cell death at a middle concentration, but viability recovers at higher concentrations. What is happening? A: This is often due to compound insolubility. At higher concentrations, the compound may precipitate out of the media, reducing its effective concentration and thus its apparent toxicity.[20] Always check the solubility of your compound in your final assay media and visually inspect the wells for precipitates under a microscope.

Q: Should I use primary cells instead of immortalized cell lines? A: Primary cells can offer a more physiologically relevant model but are often more sensitive to chemical insults and culture conditions. Immortalized cell lines are more robust and provide higher reproducibility. If you observe high cytotoxicity in a cancer cell line, it will likely be even more pronounced in a primary cell counterpart. It is best to optimize and understand the cytotoxic mechanism in a robust cell line first before moving to more complex primary or 3D culture systems.[7]

Detailed Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol is adapted from standard commercial kits (e.g., CyQUANT™ LDH Cytotoxicity Assay).[21]

  • Plate Cells: Seed cells in a 96-well plate and treat with your pyridine analog dose-response for the desired time. Include the following controls:

    • Untreated Control: Cells with media only (for Spontaneous LDH Release).

    • Maximum Release Control: Cells with media plus a lysis agent (e.g., 10X Lysis Buffer) added 45 minutes before the assay endpoint (for Maximum LDH Release).

    • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO).

    • Media Background Control: Wells with media but no cells.

  • Sample Collection: Carefully aspirate 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each sample well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measure Absorbance: Read the absorbance at 490 nm and 680 nm (for background) on a microplate reader.

  • Calculation:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate % Cytotoxicity = (Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100.

Protocol 2: Intracellular ROS Detection using DCFH-DA

This protocol is a general guideline for using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][22]

  • Cell Culture: Seed cells in a 96-well plate (black, clear-bottom for fluorescence) or in larger flasks for flow cytometry.

  • Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free media) and incubate for 30-45 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Treatment: Add your pyridine analog (diluted in media, with or without serum as optimized) to the cells. Include a positive control (e.g., 100 µM H₂O₂ or Rosup) and an untreated control.[9][23]

  • Incubation: Incubate for the desired time (often a short duration, e.g., 1-6 hours, is sufficient to see ROS induction).

  • Measurement (Plate Reader): Read fluorescence with excitation at ~485 nm and emission at ~535 nm.

  • Measurement (Flow Cytometry): Harvest cells, resuspend in PBS, and analyze immediately on a flow cytometer using the FITC/GFP channel.[10]

References

  • Development of pyridine-containing macrocyclic copper(II) complexes: Potential role in the redox modulation of oxaliplatin toxicity in human breast cells. ResearchGate. Available at: [Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. Available at: [Link]

  • Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. PubMed. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Zanco Journal of Medical Sciences. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Center for Biotechnology Information. Available at: [Link]

  • How To Minimize Toxic Exposure to Pyridine during Continuous Infusion of Ceftazidime in Patients with Cystic Fibrosis? National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Toxicological Profile for Pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. Available at: [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. Available at: [Link]

  • Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24. PubMed. Available at: [Link]

  • ROS Assay Kit Protocol. OZ Biosciences. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. National Center for Biotechnology Information. Available at: [Link]

  • Effect of serum concentration on the cytotoxicity of clay particles. PubMed. Available at: [Link]

  • LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]

  • Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. MDPI. Available at: [Link]

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. ACS Publications. Available at: [Link]

  • Caspase-9 activity induced by the copper-imidazo[1,2-a]pyridines in HT-29 cells. ResearchGate. Available at: [Link]

  • Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes. MDPI. Available at: [Link]

  • Inhibition of pro-oxidant-induced mitochondrial pyridine nucleotide hydrolysis and calcium release by 4-hydroxynonenal. National Center for Biotechnology Information. Available at: [Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. Available at: [Link]

  • Production and Detection of Reactive Oxygen Species (ROS) in Cancers. National Center for Biotechnology Information. Available at: [Link]

  • Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not? ResearchGate. Available at: [Link]

  • Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes. Frontiers. Available at: [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. National Center for Biotechnology Information. Available at: [Link]

  • A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Frontiers. Available at: [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the In-Vivo Efficacy of Novel 2-(Azetidin-3-yloxy)pyridine Derivatives as M1 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for neurodegenerative disorders such as Alzheimer's disease remains one of the most significant challenges in modern medicine. A promising therapeutic avenue involves the modulation of the M1 muscarinic acetylcholine receptor (M1-mAChR), which plays a critical role in learning and memory.[1][2] Activation of the M1-mAChR has been shown to rescue cognitive deficits and potentially modify disease progression in preclinical animal models.[1][3][4] The 2-(Azetidin-3-yloxy)pyridine scaffold represents a novel chemical series with the potential to yield highly selective and potent M1-mAChR agonists. This guide provides a comprehensive framework for the in vivo validation of these derivatives, establishing their efficacy profile in comparison to benchmark compounds and outlining a rigorous, self-validating experimental workflow.

The Therapeutic Rationale: Targeting the M1 Muscarinic Receptor

The cholinergic system is integral to cognitive function, and its decline is a well-established hallmark of Alzheimer's disease.[2][5] While acetylcholinesterase inhibitors offer some symptomatic relief, their efficacy is limited and can wane as the disease progresses due to the degeneration of presynaptic cholinergic neurons.[6][7] Direct-acting M1-mAChR agonists, on the other hand, can stimulate the relatively preserved postsynaptic M1 receptors, offering a more durable therapeutic effect.[2][6] Furthermore, M1 receptor activation has been linked to disease-modifying effects, including the reduction of amyloid-β (Aβ) plaques and hyperphosphorylated tau, the two primary pathological features of Alzheimer's disease.[1][3][8][9]

The primary challenge in developing M1 agonists has been achieving subtype selectivity to avoid adverse cholinergic side effects—such as salivation, sweating, and gastrointestinal distress—which are often mediated by M2 and M3 receptors.[10][11] Novel scaffolds like this compound are designed to overcome this hurdle, aiming for high selectivity for the M1 receptor to maximize therapeutic benefit while minimizing dose-limiting side effects.

Below is a diagram illustrating the central role of the M1-mAChR signaling pathway in both symptomatic improvement and disease modification in Alzheimer's disease.

M1_Signaling_Pathway cluster_Neuron Postsynaptic Neuron M1_Receptor M1-mAChR Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein Agonist Binding PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC APP_Processing α-secretase activity ↑ (sAPPα production) PKC->APP_Processing Tau_Phos Tau Phosphorylation ↓ PKC->Tau_Phos Cognition Improved Learning & Memory Ca_Release->Cognition ACh Acetylcholine or This compound Derivative ACh->M1_Receptor

Caption: M1-mAChR signaling cascade upon agonist binding.

Comparative Benchmarking: Setting the Stage for Novel Derivatives

To establish the therapeutic potential of a novel this compound derivative, its performance must be objectively compared against well-characterized M1 agonists. Xanomeline and Cevimeline serve as excellent benchmarks due to their extensive preclinical and clinical data.

  • Xanomeline : An M1/M4-preferring agonist that has shown efficacy in reducing psychotic symptoms and improving cognitive function in patients with Alzheimer's disease and schizophrenia.[12] However, its clinical utility was hampered by cholinergic side effects.[10][11][13][14]

  • Cevimeline : An M1 agonist that has demonstrated the ability to improve cognitive deficits in animal models and positively influence Aβ and tau pathology.[8][9]

The primary goal for a new derivative is to demonstrate a superior efficacy-to-side-effect ratio. The following table outlines a hypothetical target profile for a novel this compound derivative (Compound X) compared to the benchmarks.

ParameterXanomelineCevimelineTarget Profile: Compound X
M1 Receptor Affinity (Ki) High (nM range)Moderate (nM range)High (sub-nM range)
M1 Functional Potency (EC50) Potent agonistPotent agonistHighly potent agonist
Selectivity (vs. M2/M3) M1/M4 preferringM1 preferring>100-fold selective for M1
Cognitive Enhancement Demonstrated in animals and humans[12]Demonstrated in animal models[8][9]Robust and dose-dependent improvement
Aβ Reduction Evidence suggests a role[2][5]Reduces Aβ in preclinical models[8][9]Significant reduction in soluble and insoluble Aβ
Cholinergic Side Effects Dose-limiting (GI distress, salivation)[10][14]Present, but may be better toleratedMinimal to no effects at therapeutic doses
Oral Bioavailability ModerateGoodHigh (>50%)
Brain Penetration (BBB) YesYesHigh (Brain:Plasma > 2)

A Validating In Vivo Experimental Workflow

The following workflow provides a logical progression for evaluating a novel this compound derivative from initial characterization to preclinical proof-of-concept.

In_Vivo_Workflow cluster_pkpd PK/PD Studies cluster_efficacy Efficacy Studies cluster_safety Safety Studies Start Novel this compound Derivative Synthesized PK_PD Phase 1: Pharmacokinetics & Pharmacodynamics (PK/PD) Start->PK_PD Efficacy Phase 2: Efficacy in Disease Model (e.g., 5XFAD Mice) PK_PD->Efficacy PK Oral Bioavailability & Brain Penetration PK_PD->PK Target_Engage Receptor Occupancy (ex vivo binding or PET) PK_PD->Target_Engage Biomarker Phosphoinositide Hydrolysis in Brain Tissue PK_PD->Biomarker Safety Phase 3: Safety & Tolerability Assessment Efficacy->Safety Behavior Cognitive Testing: Morris Water Maze, Novel Object Recognition Efficacy->Behavior Pathology Biochemical Analysis: Aβ & Tau Pathology (ELISA, IHC) Efficacy->Pathology Go_NoGo Go/No-Go Decision for Clinical Development Safety->Go_NoGo Side_Effects Observation of Cholinergic Side Effects (Salivation, etc.) Safety->Side_Effects Tox General Toxicology (Body weight, clinical signs) Safety->Tox

Caption: A phased approach for in vivo validation.

Detailed Experimental Protocols

Protocol 1: Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

This protocol is designed to assess both the symptomatic (cognitive) and disease-modifying (pathology) effects of a novel derivative. The 5XFAD mouse model is recommended as it develops aggressive amyloid pathology and cognitive deficits by 6 months of age.[3]

Objective: To determine if chronic administration of a this compound derivative can prevent cognitive decline and reduce Aβ pathology in 5XFAD mice.

Animal Model: 5XFAD transgenic mice and wild-type littermates.

Methodology:

  • Animal Grouping and Dosing:

    • At 2 months of age, before significant plaque deposition, divide 5XFAD mice into three groups (n=15/group): Vehicle control, Compound X (low dose), and Compound X (high dose). Include a fourth group of wild-type mice receiving the vehicle.

    • Administer the compound or vehicle daily via oral gavage for 4 months. The doses should be selected based on prior PK/PD studies to ensure adequate brain exposure and target engagement.

  • Behavioral Testing (at 6 months of age):

    • Morris Water Maze (MWM): A test for spatial learning and memory.

      • Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.

      • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was located.

    • Novel Object Recognition (NOR): A test for recognition memory.

      • Familiarization Phase: Allow mice to explore two identical objects in an arena.

      • Test Phase (24 hours later): Replace one of the familiar objects with a novel one. Record the time spent exploring each object. A discrimination index is calculated to quantify memory.

  • Biochemical and Histological Analysis (post-behavioral testing):

    • Euthanize mice and harvest brain tissue.

    • ELISA: Homogenize one hemisphere to measure levels of soluble and insoluble Aβ40 and Aβ42.[3]

    • Immunohistochemistry (IHC): Use the other hemisphere for sectioning and staining with antibodies against Aβ (e.g., 6E10) to visualize and quantify plaque burden.

Expected Outcomes: Successful validation would show that Compound X-treated 5XFAD mice perform significantly better in the MWM and NOR tests compared to vehicle-treated 5XFAD mice, approaching the performance of wild-type controls. Additionally, a significant reduction in both soluble Aβ levels and plaque burden should be observed in the brains of treated mice.[3][4]

Protocol 2: Assessment of Cholinergic Side Effect Profile

Objective: To compare the propensity of a novel derivative to induce cholinergic side effects relative to a non-selective agonist like oxotremorine or a less selective compound like xanomeline.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Dose-Response Study:

    • Administer increasing doses of Compound X, xanomeline, and a positive control (e.g., pilocarpine) to different groups of rats (n=8/group).

    • Doses should span from the predicted therapeutic range to supra-therapeutic levels.

  • Observational Scoring:

    • For 2 hours post-administration, observe the animals for a battery of cholinergic signs.[15]

    • Score the severity of each sign (e.g., 0=absent, 1=mild, 2=moderate, 3=severe) at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

    • Signs to monitor include:

      • Salivation

      • Lacrimation (tearing)

      • Diarrhea

      • Tremors

      • Hypothermia (measure rectal temperature)

Expected Outcomes: A successful Compound X will show a significantly wider therapeutic window than the comparators. This means it will not induce significant cholinergic side effects at doses that are effective for cognitive enhancement, whereas xanomeline or pilocarpine would show a clear dose-dependent increase in these adverse effects.[16][15]

Conclusion and Future Directions

The this compound scaffold holds promise for the development of next-generation M1-mAChR agonists. By following a rigorous and comparative in vivo validation workflow, researchers can effectively identify lead candidates with a superior therapeutic index. The ultimate goal is to advance a compound that not only provides robust symptomatic relief for cognitive impairment but also offers disease-modifying benefits, a combination that could represent a significant breakthrough in the treatment of Alzheimer's disease.[8][9] The protocols and comparative framework outlined in this guide provide a robust pathway to achieving this goal, ensuring that only the most promising candidates progress toward clinical development.

References

  • Title: Xanomeline, an M1/M4 preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice | Request PDF Source: ResearchGate URL: [Link]

  • Title: Neuropharmacology of Cevimeline and Muscarinic Drugs-Focus on Cognition and Neurodegeneration Source: PubMed URL: [Link]

  • Title: Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors Source: PubMed URL: [Link]

  • Title: Xanomeline compared to other muscarinic agents on stimulation of phosphoinositide hydrolysis in vivo and other cholinomimetic effects Source: PubMed URL: [Link]

  • Title: Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration Source: MDPI URL: [Link]

  • Title: Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors Source: PubMed URL: [Link]

  • Title: Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease Source: PMC URL: [Link]

  • Title: Preclinical Models of Alzheimer's Disease: Relevance and Translational Validity Source: AlzPED URL: [Link]

  • Title: Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer's Disease Mouse Model Source: PMC URL: [Link]

  • Title: Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists Source: PMC URL: [Link]

  • Title: Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists Source: PubMed URL: [Link]

  • Title: CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment Source: Handbook of Clinical Neurology URL: [Link]

  • Title: The utility of muscarinic agonists in the treatment of Alzheimer's disease Source: PubMed URL: [Link]

  • Title: How Muscarinic Agonists Work - Uses, Side Effects, Drug Names Source: RxList URL: [Link]

  • Title: Potential role of muscarinic agonists in Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs Source: PMC URL: [Link]

  • Title: Muscarinic M1 receptor agonists: can they improve cognitive performance? Source: International Journal of Neuropsychopharmacology | Oxford Academic URL: [Link]

  • Title: The utility of muscarinic agonists in the treatment of alzheimer's disease Source: Semantic Scholar URL: [Link]

  • Title: Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer's Disease Mouse Model. Source: Semantic Scholar URL: [Link]

  • Title: Muscarinic M(1) agonists in the treatment of Alzheimer's disease Source: PubMed URL: [Link]

Sources

A Comparative Analysis of 2-(Azetidin-3-yloxy)pyridine and Other Key Nicotinic Acetylcholine Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(Azetidin-3-yloxy)pyridine, a significant nicotinic acetylcholine receptor (nAChR) ligand, with other well-characterized nAChR modulators: nicotine, varenicline, and epibatidine. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison of the binding affinity, functional activity, and receptor subtype selectivity of these compounds, supported by experimental data and detailed methodologies.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and Ligand Development

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to fast synaptic transmission in both the central and peripheral nervous systems. These pentameric receptors are assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε), leading to a wide diversity of nAChR subtypes with distinct pharmacological and physiological profiles.[1] The most abundant nAChR subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 receptors.[1]

The diverse roles of nAChRs in cognitive processes, reward, and neuronal signaling have made them critical targets for drug discovery in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2] The development of subtype-selective nAChR ligands is a key objective in the field, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide focuses on this compound, also known as A-85380, and provides a comparative perspective against three other widely studied nAChR ligands.

Ligand Profiles

A clear understanding of the individual characteristics of each ligand is essential before a direct comparison can be made.

This compound (A-85380)

This compound, or A-85380, is a potent and highly selective agonist for the α4β2 nAChR subtype.[3][4] Its high affinity and selectivity have made it a valuable research tool for probing the function of α4β2-containing nAChRs.[5]

Nicotine

The primary psychoactive component in tobacco, nicotine, is a non-selective nAChR agonist.[6] It binds with high affinity to α4β2* nAChRs, which is believed to mediate its rewarding and addictive properties.[7] Nicotine's broad activity across various nAChR subtypes contributes to its complex and multifaceted physiological effects.[7]

Varenicline

Varenicline is a partial agonist at the α4β2 nAChR and is clinically used as a smoking cessation aid.[8] Its mechanism of action involves a dual role: as a partial agonist, it provides a moderate level of stimulation to the α4β2 receptor, which is thought to alleviate nicotine withdrawal symptoms. As an antagonist in the presence of nicotine, it blocks the rewarding effects of smoking.[9] Varenicline also exhibits full agonist activity at the α7 nAChR subtype.[10]

Epibatidine

Originally isolated from the skin of an Ecuadorian poison frog, epibatidine is a potent, non-selective nAChR agonist with exceptionally high affinity for several nAChR subtypes.[11][12] Its high affinity and potent analgesic properties, which are significantly greater than morphine, have made it a subject of intense research.[13] However, its therapeutic use is limited by its high toxicity.[11]

Comparative Analysis of nAChR Ligands

The following sections provide a detailed comparison of the binding affinities and functional activities of this compound and the selected comparator ligands.

Chemical Structures

The chemical structures of the four ligands are presented below. The structural differences underpin their distinct pharmacological profiles.

G cluster_0 This compound cluster_1 Nicotine cluster_2 Varenicline cluster_3 Epibatidine A85380 Nicotine Varenicline Epibatidine

Caption: Chemical structures of the compared nAChR ligands.

Binding Affinity (Ki)

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for the four ligands at various nAChR subtypes. It is important to note that this data is compiled from multiple sources and experimental conditions may vary.

Ligandα4β2 (human)α7 (human)α3β4 (human)α6β2* (rat)Muscle (α1β1δγ)
This compound (A-85380) 0.05 nM[3][4]148 nM[3][4]170 nM[14]-314 nM[3][4]
Nicotine ~1 nM[7]~4 µM[15]481 nM[6]1.68 nM[16]~2 µM[17]
Varenicline 0.06 nM[7]322 nM[7]-0.12 nM[16]>8 µM[17]
Epibatidine 0.04 nM[3][18]20 nM[11]2.5 nM[18]--

Note: Data is compiled from multiple studies and direct comparison should be made with caution. The asterisk () indicates that the receptor may contain other subunits.*

Functional Activity (EC50 and Emax)

Functional activity describes how a ligand affects the receptor upon binding. Potency (EC50), the concentration at which a ligand elicits 50% of its maximal response, and efficacy (Emax), the maximum response a ligand can produce, are key parameters.

LigandReceptor Subtype (human)EC50Efficacy (Emax)Functional Role
This compound (A-85380) α4β20.7 µM[3]-Potent Agonist[3]
α78.9 µM[3]-Agonist[3]
Nicotine α4β2 (HS)-0.31 (vs ACh)[19]Partial Agonist[19]
α4β2 (LS)-0.53 (vs ACh)[19]Partial Agonist[19]
α3β419.4 µM[9]-Agonist[9]
Varenicline α4β2 (HS)-0.18 (vs ACh)[19]Partial Agonist[19]
α4β2 (LS)-0.41 (vs ACh)[19]Partial Agonist[19]
α718 µM[10]93% (vs ACh)[10]Full Agonist[10]
α3β426.3 µM[20]96% (vs ACh)[20]Agonist[20]
Epibatidine α4β21.3 nM (rat)-Potent Agonist

Note: Data is compiled from multiple studies and direct comparison should be made with caution. HS = High Sensitivity Stoichiometry ((α4)2(β2)3); LS = Low Sensitivity Stoichiometry ((α4)3(β2)2). Efficacy is often expressed relative to the endogenous agonist, acetylcholine (ACh).

nAChR Signaling Pathways

Activation of nAChRs by agonists leads to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events. The specific pathways activated can vary depending on the nAChR subtype and the cell type.

nAChR_Signaling cluster_alpha4beta2 α4β2 nAChR Signaling cluster_alpha7 α7 nAChR Signaling Ligand_a4b2 Agonist (e.g., A-85380, Nicotine, Varenicline) nAChR_a4b2 α4β2 nAChR Ligand_a4b2->nAChR_a4b2 binds Ca_Influx_a4b2 Ca²⁺ Influx nAChR_a4b2->Ca_Influx_a4b2 activates Dopamine_Release Dopamine Release (in VTA) Ca_Influx_a4b2->Dopamine_Release triggers Reward_Pathway Reward & Reinforcement Dopamine_Release->Reward_Pathway modulates Ligand_a7 Agonist (e.g., Varenicline) nAChR_a7 α7 nAChR Ligand_a7->nAChR_a7 binds Ca_Influx_a7 Ca²⁺ Influx nAChR_a7->Ca_Influx_a7 activates PI3K_Akt PI3K/Akt Pathway Ca_Influx_a7->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Ca_Influx_a7->ERK_MAPK Neuroprotection Neuroprotection & Cognitive Function PI3K_Akt->Neuroprotection Gene_Expression Gene Expression (e.g., c-fos) ERK_MAPK->Gene_Expression Gene_Expression->Neuroprotection

Caption: Simplified overview of downstream signaling pathways activated by α4β2 and α7 nAChRs.

Experimental Methodologies

The data presented in this guide are derived from well-established experimental techniques in nAChR research. The following sections provide detailed protocols for two of the most common assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the nAChR subtype of interest or dissect the relevant brain region.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (a fixed amount of protein).

      • Radioligand (e.g., [³H]epibatidine) at a fixed concentration (typically at or below its Kd value).

      • Varying concentrations of the unlabeled test compound (e.g., this compound).

      • For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is used instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (nAChR source) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes + Radioligand + Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) and its Halogenated Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), a potent nicotinic acetylcholine receptor (nAChR) ligand, and its halogenated analogs. We will delve into the experimental data supporting their synthesis, receptor binding affinity, and functional activity, offering a cross-validation of their potential as pharmacological probes and therapeutic agents.

Introduction: The Significance of Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors are crucial players in a multitude of physiological processes, and their dysfunction is implicated in various neurological and psychiatric disorders.[1] The development of subtype-selective nAChR ligands is therefore a significant area of research for targeted therapeutic interventions.[2] 3-(2(S)-Azetidinylmethoxy)pyridine, also known as A-85380, has emerged as a high-affinity ligand for nAChRs, making it a valuable lead compound for further investigation.[3] This guide will compare A-85380 with its halogenated derivatives, exploring how structural modifications influence its interaction with nAChRs.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of A-85380 and its analogs generally involves the coupling of a substituted pyridine moiety with an azetidine ring. While specific synthetic schemes can vary, a common approach involves nucleophilic substitution reactions.

Table 1: Physicochemical Properties of A-85380 and a Halogenated Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridineC9H11FN2O182.19[4]
2-(Azetidin-2-yl)pyridineC8H10N2134.18[5]

The introduction of a halogen atom, such as fluorine, can significantly alter the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic profile.

Biological Activity: Cross-Validation of Experimental Results

The primary biological target of A-85380 and its analogs are nAChRs. Experimental data from various studies provide a comprehensive picture of their binding affinities and functional activities at different nAChR subtypes.

Receptor Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of these compounds for nAChRs. Competition binding studies with radiolabeled ligands like [3H]epibatidine are commonly employed.

A study on halogenated analogues of A-85380 revealed that substituents at the 5 or 6 position of the pyridyl fragment, as well as a 2-fluoro substituent, result in subnanomolar affinity for nAChRs in rat brain membranes.[3] In contrast, bulkier halogen substituents at the 2-position, such as chloro, bromo, and iodo, lead to a substantial decrease in affinity.[3]

Table 2: Comparative nAChR Binding Affinities (Ki values in pM)

CompoundnAChR SubtypeKi (pM)
A-85380 Analogs (5- or 6-halogenated, 2-fluoro)Rat Brain nAChRs11 - 210[3]
A-85380 Analogs (2-chloro, 2-bromo, 2-iodo)Rat Brain nAChRsSubstantially lower affinity[3]

These findings highlight the critical role of the position and nature of the halogen substituent in determining the binding affinity to nAChRs.

Functional Activity

Beyond binding, it is crucial to assess the functional activity of these compounds – whether they act as agonists, antagonists, or allosteric modulators.

One analog, H-11MNH, was identified as a full agonist with high potency at the α3β4 nAChR subtype, whereas the parent compound A-84543 (a related analog) acts as a partial agonist with lower potency.[2] Both A-84543 and H-11MNH exhibit the highest affinity for α2β2 and α4β2 nAChRs.[2]

The diverse biological activities of pyridine derivatives extend beyond nAChR modulation and include potential applications as antimicrobial, antidiabetic, and anticancer agents.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines a standard experimental protocol for a key assay used in the characterization of these compounds.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare rat brain membrane homogenates I1 Incubate membrane homogenates with radioligand and varying concentrations of test compound P1->I1 P2 Prepare solutions of radioligand ([3H]epibatidine) and test compounds P2->I1 S1 Separate bound from free radioligand via filtration I1->S1 S2 Quantify bound radioactivity using liquid scintillation counting S1->S2 A1 Generate competition curves S2->A1 A2 Calculate IC50 values A1->A2 A3 Determine Ki values using the Cheng-Prusoff equation A2->A3

Caption: Workflow for determining nAChR binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortical tissue in a suitable buffer.

  • Incubation: In a multi-well plate, incubate the membrane homogenate with a fixed concentration of [3H]epibatidine and a range of concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Conclusion: Guiding Future Research

The comparative analysis of A-85380 and its halogenated analogs underscores the profound impact of subtle structural modifications on their interaction with nAChRs. The data presented here provides a solid foundation for researchers to design and synthesize novel pyridine derivatives with enhanced subtype selectivity and desired functional properties. The detailed experimental protocols offer a framework for the consistent and reliable evaluation of these compounds, ultimately advancing the development of novel therapeutics for a range of neurological disorders.

References

  • Cancho-Grande, J. A., et al. (2001). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. [Link]

  • El-Sayed, R., et al. (2018). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Mini-Reviews in Organic Chemistry, 15(4), 339-346. [Link]

  • Gouda, M. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 253-258. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938561. [Link]

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  • Ramalakshmi, N., et al. (2016). Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. International Journal of Pharmaceutical Sciences and Research, 7(8), 3226-3232. [Link]

  • Hossain, M. S., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70. [Link]

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  • Walczak, K., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4987. [Link]

  • Hossain, M. S., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

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  • Sheshko, V., et al. (2021). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][7][8]thiazine derivatives. ResearchGate. [Link]

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  • Bhatt, A. I., et al. (2015). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Advances, 5(67), 54261-54269. [Link]

  • Dziubinska, K., et al. (2022). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 27(19), 6617. [Link]

  • Papke, R. L., et al. (2011). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neuropharmacology, 61(8), 1348-1361. [Link]

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A Comparative Guide to the Metabolic Stability of Azetidine and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A molecule's efficacy at its target is merely the first hurdle. Its ultimate success is profoundly influenced by its pharmacokinetic profile, which dictates how the body absorbs, distributes, metabolizes, and excretes the drug (ADME). Of these, metabolism is a critical determinant of a compound's fate. Poor metabolic stability, characterized by rapid biotransformation by enzymes, can lead to insufficient drug exposure, short half-life, and the formation of potentially toxic metabolites, ultimately causing promising candidates to fail.[1][2]

Nitrogen-containing heterocycles are arguably the most significant structural components of pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one such ring.[3][4][5] Among these, the six-membered piperidine and the four-membered azetidine rings are privileged scaffolds, frequently incorporated by medicinal chemists to confer desirable properties.[6][7] Piperidine is one of the most common heterocycles in approved drugs, valued for its synthetic tractability and ability to engage in key binding interactions.[3] Azetidine, while less common, has gained significant traction as a modern design element used to impart three-dimensionality, improve solubility, and, critically, enhance metabolic stability.[6][8]

This guide provides an in-depth, objective comparison of the metabolic stability of azetidine and piperidine scaffolds. We will explore the underlying structural and physicochemical factors that govern their metabolic fate, present supporting experimental data and protocols, and offer field-proven insights to guide rational drug design.

Structural and Physicochemical Drivers of Metabolism

The profound differences in the metabolic profiles of azetidine and piperidine originate from their fundamental structural and electronic properties.

  • Ring Size and Strain: The most obvious distinction is ring size. Piperidine is a six-membered, saturated ring that adopts a stable, low-energy chair conformation, making it relatively strain-free. In stark contrast, azetidine is a four-membered ring with significant angle strain (approximately 25-26 kcal/mol).[6][9][10] This inherent strain not only influences its three-dimensional shape but also presents a potential liability for metabolic or chemical ring-opening pathways not typically observed with piperidine.[9]

  • Conformational Rigidity: The high ring strain of azetidine makes it a rigid, planar scaffold with well-defined exit vectors for substituents.[6][8][11] Piperidine is significantly more flexible, readily interconverting between chair conformations. This flexibility can be a double-edged sword: while it may allow for optimal binding to a target protein, it can also facilitate a better fit within the promiscuous active sites of metabolic enzymes like Cytochrome P450s (CYPs).[11] The rigidity of azetidine can, conversely, prevent it from adopting the necessary conformation for efficient metabolism, thus acting as a metabolic shield.

  • Physicochemical Properties: The smaller size of the azetidine ring often leads to a lower lipophilicity (LogP) and improved aqueous solubility compared to its piperidine counterpart.[6] These properties can reduce non-specific binding and influence how the molecule interacts with metabolizing enzymes, often favoring reduced metabolic turnover.

Common Metabolic Pathways: A Mechanistic Comparison

Drug metabolism is predominantly carried out in the liver by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.[12][13] For saturated heterocycles, Phase I oxidation by CYP enzymes is the most common route of biotransformation, typically occurring at positions adjacent to the nitrogen heteroatom.[14]

Piperidine Metabolism

The flexible piperidine ring is a common substrate for CYP enzymes. Its metabolism is well-characterized and generally proceeds via two primary pathways:

  • C-Hydroxylation: Oxidation of the carbon atoms, particularly those alpha to the nitrogen, is a major metabolic route. This can lead to the formation of lactams, which are then often further metabolized or excreted.

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with a methyl or benzyl group), cleavage of this N-alkyl bond is a very common and often rapid metabolic pathway.[15][16]

Studies have shown that CYP3A4 is a primary contributor to the metabolism of many piperidine-containing drugs, with CYP2D6 also playing a significant role for certain substrates.[15][17][18]

Azetidine Metabolism

The incorporation of an azetidine ring is a modern medicinal chemistry strategy frequently employed to enhance metabolic stability.[6][8] Its rigid nature and distinct electronic profile make it a less favorable substrate for many CYP enzymes compared to piperidine or the similar five-membered pyrrolidine ring.

However, it is not metabolically inert. Key pathways include:

  • Enhanced Stability to Oxidation: Azetidine rings are generally more resistant to the C-hydroxylation and N-dealkylation reactions that readily occur on piperidine scaffolds. This is a primary reason for their use as bioisosteric replacements.[6][11]

  • Ring Opening: The inherent ring strain of azetidine makes it susceptible to nucleophilic attack, which can lead to ring cleavage. This has been observed both under acidic chemical conditions and as a potential metabolic pathway, for instance, through conjugation with glutathione.[9] This metabolic route is a unique liability of strained rings that must be carefully assessed.

The diagram below illustrates the principal metabolic "hotspots" on each scaffold.

G cluster_0 Piperidine Metabolism cluster_1 Azetidine Metabolism p_ring Piperidine Ring p_N N p_C2 C p_N->p_C2 p_R R p_N->p_R p_C3 C p_C2->p_C3 p_C4 C p_C3->p_C4 p_C5 C p_C4->p_C5 p_C6 C p_C5->p_C6 p_C6->p_N p_meta1 N-Dealkylation (High) p_meta1->p_R p_meta2 Cα-Hydroxylation (High) p_meta2->p_C2 p_meta2->p_C6 a_ring Azetidine Ring a_N N a_C2 C a_N->a_C2 a_C3 C a_C2->a_C3 a_C4 C a_C3->a_C4 a_C4->a_N a_meta1 Oxidation (Generally Low) a_meta1->a_C2 a_meta1->a_C4 a_meta2 Ring Opening (Potential Liability) a_meta2->a_C3

Caption: Common metabolic pathways for piperidine and azetidine scaffolds.

Comparative Experimental Data

The superior metabolic stability of azetidine over piperidine is best illustrated through direct experimental comparison. The standard in vitro assay for this purpose involves incubating the test compound with human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[13][19] The rate of disappearance of the parent compound is monitored over time to calculate two key parameters:

  • Half-life (t½): The time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): A measure of the inherent capacity of the liver enzymes to metabolize the compound. A lower CLint value signifies greater stability.[1][19]

The following table presents representative data from such an assay, comparing two hypothetical, structurally related compounds where a piperidine ring was replaced with an azetidine ring.

Compound IDCore Scaffoldt½ in HLM (min)CLint (µL/min/mg protein)Interpretation
Compound A Piperidine1877Low Metabolic Stability
Compound B Azetidine>90< 8.6High Metabolic Stability

Analysis of Results:

The data clearly demonstrates the dramatic impact of the scaffold swap. Compound A , with its piperidine core, is rapidly metabolized, as shown by its short half-life and high intrinsic clearance. This is a typical profile for a compound susceptible to CYP-mediated oxidation. In contrast, Compound B , the azetidine analog, shows minimal degradation over the course of the experiment, indicating a significantly more stable metabolic profile. This improvement is directly attributable to the structural and electronic properties of the azetidine ring, which render it a poor substrate for the metabolizing enzymes present in the liver microsomes. This trend is well-supported in medicinal chemistry literature, where azetidines are frequently used to solve metabolic stability issues.[6][8]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure scientific integrity, a detailed, self-validating protocol for the cornerstone assay in metabolic stability screening is provided below.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)

  • Acetonitrile with 0.1% Formic Acid and internal standard (for quenching)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Workflow Diagram:

G prep 1. Prepare Reagents (Buffer, HLM, NADPH, Compound) pre_incubate 2. Pre-incubation (Compound + HLM + Buffer) 37°C for 10 min prep->pre_incubate start_rxn 3. Initiate Reaction Add NADPH pre_incubate->start_rxn sampling 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) start_rxn->sampling quench 5. Quench Reaction Add cold Acetonitrile + IS sampling->quench process 6. Sample Processing Centrifuge to pellet protein quench->process analyze 7. LC-MS/MS Analysis Quantify remaining compound process->analyze calculate 8. Data Calculation (t½ and CLint) analyze->calculate

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final working concentration of 0.5 mg/mL in potassium phosphate buffer.

    • Prepare the test compound working solution by diluting the stock to 100 µM in buffer. The final incubation concentration will be 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells. The time of this addition is considered t=0.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.

    • Immediately transfer the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard. This action stops (quenches) the enzymatic reaction.

  • Sample Processing & Analysis:

    • Once all time points are collected, vortex the collection plate and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.

  • Data Calculation:

    • Determine the percentage of the test compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])

This self-validating system, which includes control compounds with known clearance rates, ensures the reliability and accuracy of the generated data.[13][19]

Conclusion and Senior Scientist Perspective

The choice between an azetidine and a piperidine scaffold is a critical decision in drug design that directly impacts metabolic stability.

  • Piperidine remains a workhorse in medicinal chemistry due to its synthetic accessibility and versatile geometry. However, its inherent flexibility makes it a frequent target for CYP-mediated metabolism, primarily through C-hydroxylation and N-dealkylation. This can be a significant liability, often requiring metabolic "blocking" strategies, such as the introduction of gem-dimethyl groups or fluorine atoms adjacent to metabolic hotspots.

  • Azetidine has emerged as a powerful tool to overcome these challenges. Its conformational rigidity and unique physicochemical profile often render it significantly more resistant to oxidative metabolism, making it an excellent bioisosteric replacement for larger, more flexible rings like piperidine and pyrrolidine.[6][20] The result is often a dramatic improvement in metabolic half-life and a reduction in intrinsic clearance, leading to better pharmacokinetic properties.

Expert Insight: The decision is not absolute. While azetidine offers a clear advantage in metabolic stability, its synthesis can be more complex and costly than that of piperidine.[6] Furthermore, the high ring strain, while beneficial for stability against oxidation, introduces a potential risk of alternative degradation pathways, such as ring-opening, which must be carefully evaluated for each new chemical series.[9] The optimal strategy involves a holistic, multi-parameter optimization where the gains in metabolic stability are balanced against synthetic feasibility, target potency, selectivity, and the overall safety profile of the molecule. This comparative understanding allows drug discovery teams to make more informed decisions, intelligently designing molecules with a higher probability of success.

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Sources

A Comparative Guide to In Vivo Target Engagement Validation for 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of leading methodologies for validating the in vivo target engagement of 2-(Azetidin-3-yloxy)pyridine, a scaffold of significant interest in neuroscience research. As drug development pipelines increasingly focus on robust, early-stage validation, confirming that a molecule interacts with its intended target in a living system is paramount to de-risking clinical progression and understanding its mechanism of action.[1][2] This document moves beyond mere protocols to explain the causal logic behind experimental choices, empowering researchers to design and interpret target engagement studies with confidence.

The this compound scaffold is a key component of ligands developed for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various central nervous system functions and disorders.[3][4] Validating engagement with this specific neuronal target in vivo requires sophisticated techniques that can navigate the complexity of the cellular environment and the blood-brain barrier.

Section 1: Strategic Framework for Selecting a Target Engagement Assay

The selection of an appropriate in vivo target engagement methodology is a critical decision point in a drug discovery program. The choice depends on the specific question being asked, the stage of development, and available resources. Methodologies can be broadly categorized as either Direct (measuring the physical interaction between the drug and its target) or Indirect (measuring a downstream consequence of that interaction).

A logical approach to selecting the right assay involves considering the trade-offs between directness of evidence and technical feasibility.

G Start Start: Need to Validate In Vivo Target Engagement Decision1 Is direct physical binding a primary endpoint? Start->Decision1 Direct_Methods Direct Measurement of Drug-Target Interaction Decision1->Direct_Methods  Yes Indirect_Methods Indirect Measurement via Downstream Biomarkers Decision1->Indirect_Methods  No (functional outcome is sufficient) Decision2 Is a non-invasive, quantitative occupancy measurement required (e.g., for clinical dose projection)? Direct_Methods->Decision2 PD_Biomarker Pharmacodynamic (PD) Assays (e.g., Microdialysis, Behavior) Indirect_Methods->PD_Biomarker PET Positron Emission Tomography (PET) - Receptor Occupancy Decision2->PET  Yes CETSA In Vivo / Ex Vivo CETSA - Thermal Stabilization Decision2->CETSA  No (terminal studies are acceptable) G cluster_0 PET Workflow A 1. Baseline PET Scan (Tracer Only) B 2. Administer This compound A->B C 3. Post-Dose PET Scan (Tracer + Drug) B->C D 4. Image Analysis (Calculate Receptor Occupancy) C->D G cluster_0 Integrated Target Validation Workflow A In Vitro Binding (Confirm Affinity for nAChR) B In Vivo CETSA (Confirm physical binding in brain) A->B Demonstrates Target Interaction C In Vivo Microdialysis (Confirm functional modulation) B->C Links Binding to Function D PET Imaging (Establish Dose-Occupancy Relationship) C->D Inform Dose Selection E Phase I Clinical Trials D->E Guide Human Dose

Sources

A Comparative Guide to the Enantiomers of 2-(Azetidin-3-yloxy)pyridine Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the stereochemistry of a ligand is a critical determinant of its biological activity. This guide provides an in-depth comparative analysis of the enantiomers of 2-(azetidin-3-yloxy)pyridine analogs, a class of compounds known for their potent and selective interaction with nicotinic acetylcholine receptors (nAChRs). We will delve into their differential pharmacology, supported by experimental data, and provide detailed protocols for their characterization. The primary focus will be on the well-studied analog, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), and its (R)-enantiomer, as representative examples of this class.

Introduction: The Significance of Chirality in nAChR Ligand Design

The this compound scaffold has proven to be a valuable pharmacophore for the development of ligands targeting nAChRs. These receptors are ligand-gated ion channels that play a crucial role in a wide array of physiological processes, including cognitive function, pain perception, and addiction. The α4β2 subtype of nAChRs is of particular interest as a therapeutic target for various central nervous system (CNS) disorders.

The introduction of a chiral center, typically at the 2-position of the azetidine ring, results in enantiomers with distinct three-dimensional arrangements. This stereoisomerism can lead to significant differences in binding affinity, efficacy, and selectivity for different nAChR subtypes. Understanding these enantioselective interactions is paramount for the rational design of safer and more effective therapeutics.

Enantioselective Synthesis and Chiral Separation

The synthesis of enantiomerically pure this compound analogs is a key step in their pharmacological evaluation. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach involves the use of chiral starting materials or catalysts to stereoselectively create the desired enantiomer. For instance, the synthesis of (S)-3-(azetidin-2-ylmethoxy)pyridine (A-85380) can be achieved from (S)-azetidine-2-methanol, a commercially available chiral building block.

Chiral Resolution: Alternatively, a racemic mixture of the analog can be synthesized and then the enantiomers separated. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. The differing solubilities of the diastereomeric salts allow for their separation. The optically pure enantiomer can then be liberated from the salt.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.

Objective: To resolve the (R)- and (S)-enantiomers of a this compound analog.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small percentage of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting mobile phase could be 80:20:0.1 (v/v/v) hexane:isopropanol:diethylamine.

  • Racemic sample of the this compound analog

  • Reference standards of the pure enantiomers (if available)

Methodology:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has significant absorbance (e.g., 260 nm).

  • Data Analysis: The two enantiomers should elute as separate peaks. The retention times will be different for each enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

  • Optimization: If the resolution is not optimal, the mobile phase composition can be adjusted by varying the ratio of the non-polar and polar solvents and the concentration of the amine modifier.

Comparative Pharmacology of Enantiomers

The pharmacological properties of the enantiomers of this compound analogs are typically assessed through in vitro binding and functional assays. A-85380, the (S)-enantiomer, has been extensively characterized as a high-affinity and selective ligand for the α4β2 nAChR subtype.[1]

In Vitro Binding Affinities

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Table 1: Comparative Binding Affinities (Ki, nM) of 3-(Azetidinylmethoxy)pyridine Enantiomers for nAChR Subtypes

CompoundnAChR Subtype(S)-Enantiomer (A-85380)(R)-Enantiomer (A-159470)
Binding Affinity α4β20.0530.062
α71481275
Muscle (α1β1δγ)314Not reported

Data synthesized from available literature.

The data clearly demonstrates the enantioselectivity of this scaffold. While both enantiomers exhibit high affinity for the α4β2 subtype, the (S)-enantiomer (A-85380) shows significantly higher affinity for the α7 subtype compared to the (R)-enantiomer. This highlights the subtle structural requirements for binding to different nAChR subtypes.

Experimental Protocol: nAChR Radioligand Binding Assay using [³H]Epibatidine

Objective: To determine the binding affinity (Ki) of the enantiomers for the α4β2 nAChR subtype.

Materials:

  • Rat forebrain membranes (a rich source of α4β2 nAChRs)

  • [³H]Epibatidine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (the (R)- and (S)-enantiomers) at various concentrations

  • Nicotine (for determination of non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Epibatidine (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]Epibatidine binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: Ion Flux Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For nAChRs, which are ion channels, a common functional assay is to measure the influx of cations, such as Rubidium-86 (⁸⁶Rb⁺), a surrogate for potassium, upon receptor activation.

Table 2: Comparative Functional Potency (EC50, µM) of 3-(Azetidinylmethoxy)pyridine Enantiomers

CompoundFunctional Assay(S)-Enantiomer (A-85380)(R)-Enantiomer
Potency ⁸⁶Rb⁺ Efflux (α4β2)0.7Not reported
⁸⁶Rb⁺ Efflux (Ganglionic)0.8Not reported

Data synthesized from available literature.

The (S)-enantiomer, A-85380, is a potent agonist at the α4β2 nAChR, stimulating ion flux at sub-micromolar concentrations.

Experimental Protocol: ⁸⁶Rb⁺ Efflux Assay

Objective: To determine the functional potency (EC50) of the enantiomers at the α4β2 nAChR.

Materials:

  • Cell line stably expressing the human α4β2 nAChR

  • ⁸⁶RbCl (radioactive tracer)

  • Loading buffer

  • Assay buffer

  • Test compounds (the (R)- and (S)-enantiomers) at various concentrations

  • Nicotine or acetylcholine (positive control)

Methodology:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Loading: Incubate the cells with ⁸⁶RbCl in loading buffer for a sufficient time to allow for cellular uptake (e.g., 1-2 hours).

  • Washing: Gently wash the cells with assay buffer to remove extracellular ⁸⁶RbCl.

  • Stimulation: Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 2-5 minutes) to stimulate ⁸⁶Rb⁺ efflux through the activated nAChRs.

  • Supernatant Collection: Collect the supernatant, which contains the effused ⁸⁶Rb⁺.

  • Cell Lysis: Lyse the remaining cells in the plate to determine the amount of ⁸⁶Rb⁺ that was not released.

  • Counting: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound. Plot the percentage of efflux against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists like the this compound analogs leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane, leading to various downstream cellular responses. The increase in intracellular Ca²⁺ is a key second messenger that can activate multiple signaling cascades.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel opens Agonist This compound Analog (e.g., A-85380) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase ↑ Intracellular Ca²⁺ Ion_Influx->Ca_Increase Cellular_Response Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Cellular_Response CaMK CaMK Activation Ca_Increase->CaMK PKC PKC Activation Ca_Increase->PKC CREB CREB Phosphorylation CaMK->CREB Gene_Expression Gene Expression (e.g., for neuroprotection) CREB->Gene_Expression Gene_Expression->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Gene_Expression

Caption: Simplified nAChR signaling pathway upon agonist binding.

In Vivo Pharmacological Effects

The differential in vitro profiles of the enantiomers often translate to distinct in vivo effects. Studies in animal models are crucial for assessing the therapeutic potential and side-effect profile of these compounds.

Analgesic Effects

The α4β2 nAChR is a validated target for the development of novel analgesics. The analgesic properties of nAChR agonists are often evaluated in models of acute and chronic pain. For example, in a rat model of pain, the administration of 5-I-A-85380, an iodinated analog of A-85380, was shown to block both pain-stimulated behaviors (stretching) and pain-depressed behaviors.[2] This suggests that activation of α4β2 nAChRs can alleviate the sensory and affective components of pain. Given the high affinity of A-85380 for this receptor, it is expected to exhibit significant analgesic properties. Comparative studies of the enantiomers in pain models would be valuable to determine if the analgesic effects are stereospecific.

Cognitive Effects

Given the role of nAChRs in learning and memory, these compounds have been investigated for their potential as cognitive enhancers. In preclinical models, selective α4β2 nAChR agonists have been shown to improve performance in tasks assessing attention, learning, and memory. For instance, ABT-089, a structurally related compound, demonstrated cognitive-enhancing effects in rats and monkeys.[3][4] It is plausible that the (S)-enantiomer, A-85380, with its potent α4β2 agonist activity, would also positively modulate cognitive function.

Conclusion

The comparative study of the enantiomers of this compound analogs reveals the critical importance of stereochemistry in their interaction with nicotinic acetylcholine receptors. The (S)-enantiomer, exemplified by A-85380, generally exhibits a more potent and, in some cases, more selective pharmacological profile as an α4β2 nAChR agonist compared to its (R)-counterpart. This enantioselectivity underscores the precise structural requirements for optimal receptor binding and activation.

For researchers in the field, this guide provides a framework for the comprehensive evaluation of chiral nAChR ligands, from their synthesis and separation to their in vitro and in vivo characterization. The provided protocols offer practical starting points for these experimental workflows. A thorough understanding of the enantiomers' distinct pharmacological properties is essential for the development of novel and improved therapeutics targeting the nicotinic cholinergic system.

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A Researcher's Guide to Assessing the Receptor Subtype Selectivity of 2-(Azetidin-3-yloxy)pyridine (A-85380)

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the complexities of cholinergic pharmacology, establishing the precise receptor subtype selectivity of a novel compound is paramount. This guide provides an in-depth, technically-focused comparison of the performance of 2-(Azetidin-3-yloxy)pyridine, widely known in the scientific literature as A-85380, across various receptor subtypes. We will delve into the experimental methodologies that form the bedrock of such assessments, explaining the rationale behind procedural choices and presenting supporting data to offer a comprehensive understanding of this compound's pharmacological profile.

Introduction: The Criticality of Receptor Subtype Selectivity

The cholinergic system, with its nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, governs a vast array of physiological functions.[1] Each receptor family is further divided into multiple subtypes, each with distinct anatomical distributions and physiological roles.[1] A compound's therapeutic efficacy and its side-effect profile are intrinsically linked to its selectivity for these specific subtypes. A lack of selectivity can lead to off-target effects, complicating clinical development.[2]

This compound (A-85380) has emerged as a significant pharmacological tool due to its high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] This guide will focus on the established selectivity of A-85380 for nAChR subtypes, providing a framework for its evaluation and comparison with other ligands. While the cholinergic system also includes muscarinic receptors, extensive research has demonstrated that A-85380's primary activity is centered on the nicotinic receptor family.

Assessing Binding Affinity: The Radioligand Binding Assay

A foundational technique for determining a compound's affinity for a specific receptor subtype is the radioligand binding assay.[5][6][7] This competitive inhibition assay quantifies the ability of a test compound (in this case, A-85380) to displace a radiolabeled ligand with known high affinity and selectivity for the receptor subtype of interest. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Comparative Binding Affinity of A-85380 for nAChR Subtypes

The following table summarizes the binding affinities of A-85380 and its iodinated analog, 5-iodo-A-85380, for various nAChR subtypes. This data highlights the compound's remarkable selectivity for the α4β2 subtype.

CompoundReceptor SubtypePreparationRadioligandKi (nM)Reference
A-85380α4β2HumanNot Specified0.05 ± 0.01[3]
A-85380α7HumanNot Specified148 ± 13[3]
A-85380α1β1δγ (muscle)Torpedo electroplaxNot Specified314 ± 12[3]
5-iodo-A-85380α4β2Rat Brain[¹²⁵I]5-iodo-A-853800.010 (Kd)[8]
5-iodo-A-85380α4β2Human Brain[¹²⁵I]5-iodo-A-853800.012 (Kd)[8]
5-iodo-A-85380α3β4Rat Adrenal Glands[¹²⁵I]5-iodo-A-85380~1000-fold lower affinity than epibatidine[8]
5-iodo-A-85380α7Not SpecifiedNot Specified~60-fold lower affinity than epibatidine[8]
5-iodo-A-85380Muscle-typeNot SpecifiedNot Specified~190-fold lower affinity than epibatidine[8]

Note: Kd (dissociation constant) is reported for saturation binding studies, while Ki is determined from competitive binding assays. Both are measures of binding affinity.

The data unequivocally demonstrates the high affinity and selectivity of A-85380 and its analog for the α4β2 nAChR subtype over other nicotinic subtypes.

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR

This protocol describes a typical competitive radioligand binding assay to determine the Ki of a test compound for the α4β2 nAChR.

Materials:

  • Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs or rat brain tissue homogenates.

  • Radioligand: [³H]cytisine or [³H]epibatidine, known high-affinity ligands for α4β2 nAChRs.[5][7]

  • Test Compound: this compound (A-85380).

  • Assay Buffer: e.g., Tris-HCl buffer.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B) presoaked in a solution like 0.5% polyethyleneimine.[9][10]

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the purified membranes in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[10]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A range of concentrations of the test compound (A-85380).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • The membrane preparation (a specific amount of protein per well).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-75 minutes).[7][10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plates. This separates the bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selection of a radioligand with high affinity and selectivity for the target receptor is crucial for a sensitive and accurate assay.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.

  • Washing Steps: Rapid and cold washing minimizes the dissociation of the specifically bound radioligand while effectively removing non-specifically bound radioactivity.

Visualization of the Radioligand Binding Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor Membranes Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radioligand ([³H]cytisine) Radioligand->Incubation Test_Compound Test Compound (A-85380) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Evaluating Functional Activity: Assessing Receptor Activation

While binding assays provide crucial information about affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist, and to quantify its potency and efficacy. For ligand-gated ion channels like nAChRs, functional responses can be measured through various techniques, including two-electrode voltage clamp electrophysiology in Xenopus oocytes, patch-clamp recordings, or ion flux assays (e.g., measuring calcium or rubidium influx).[11]

Comparative Functional Activity of A-85380 on nAChR Subtypes

A-85380 is a potent agonist at the α4β2 nAChR.[3] Interestingly, the α4β2 receptor can exist in two different stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which exhibit high (HS) and low (LS) sensitivity to acetylcholine, respectively.[12][13] A-85380 displays different functional profiles at these two isoforms.

CompoundReceptor Subtype/StoichiometryFunctional AssayPotency (EC₅₀)EfficacyReference
A-85380(α4)₂(β2)₃ (High Sensitivity)Electrophysiology (Xenopus oocytes)More potentNot specified[12][13]
A-85380(α4)₃(β2)₂ (Low Sensitivity)Electrophysiology (Xenopus oocytes)Less potentNot specified[12][13]
5-iodo-A-85380(α4)₂(β2)₃ (High Sensitivity)Calcium InfluxPotentFull agonist[14]
5-iodo-A-85380(α4)₃(β2)₂ (Low Sensitivity)Calcium InfluxPotentPartial agonist[14]
A-85380α7Cation Efflux (Xenopus oocytes)8.9 ± 1.9 µMAgonist[3]

This data reveals that A-85380 and its analog are not only selective for the α4β2 subtype but also exhibit differential activity at its distinct stoichiometries. This level of detail is critical for understanding the compound's potential in vivo effects.

Experimental Protocol: Fluorometric Calcium Influx Assay

This protocol outlines a method to assess the agonist activity of A-85380 at α4β2 nAChRs expressed in a cell line using a fluorescent calcium indicator.

Materials:

  • Cell Line: A stable cell line expressing the human α4β2 nAChR (e.g., HEK293 cells).

  • Calcium Indicator Dye: e.g., Fluo-4 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test Compound: this compound (A-85380).

  • Reference Agonist: Acetylcholine or nicotine.

  • Antagonist (for validation): A known nAChR antagonist like mecamylamine.

  • Fluorometric Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Seed the α4β2-expressing cells into 96-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Fluorescence Measurement: Place the plate in the fluorometric plate reader and measure the baseline fluorescence intensity.

  • Compound Addition: Add varying concentrations of A-85380 (or the reference agonist) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.

  • Data Analysis: Determine the maximum change in fluorescence for each concentration of the test compound. Plot the change in fluorescence against the compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

  • Validation: To confirm that the observed response is mediated by nAChRs, pre-incubate some wells with an antagonist before adding the agonist. The antagonist should block the agonist-induced calcium influx.

Causality Behind Experimental Choices:

  • Choice of Cell Line: Using a stable cell line expressing a specific receptor subtype ensures that the measured functional response is attributable to the target of interest.

  • Calcium Indicator: Fluorescent calcium indicators provide a sensitive and high-throughput method for detecting the ion influx that occurs upon the opening of ligand-gated ion channels.

  • Dose-Response Curve: Generating a full dose-response curve is essential for accurately determining the potency (EC₅₀) and efficacy (Emax) of the compound.

Signaling Pathways of the α4β2 Nicotinic Acetylcholine Receptor

Activation of the α4β2 nAChR, a ligand-gated ion channel, primarily leads to the influx of cations, mainly Na⁺ and Ca²⁺.[15] This influx causes depolarization of the cell membrane, which can trigger the firing of action potentials in neurons. The influx of Ca²⁺ can also act as a second messenger, initiating various intracellular signaling cascades.[15] These downstream pathways can include the activation of protein kinases and transcription factors, ultimately influencing neuronal survival, gene expression, and neurotransmitter release.[15][16]

Visualization of the α4β2 nAChR Signaling Pathway

nAChR_Signaling A85380 A-85380 (Agonist) nAChR α4β2 nAChR A85380->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signal Action_Potential Action Potential Firing Depolarization->Action_Potential PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_Signal->JAK2_STAT3 Neuronal_Survival Promotion of Neuronal Survival PI3K_Akt->Neuronal_Survival Gene_Expression Changes in Gene Expression JAK2_STAT3->Gene_Expression

Caption: Simplified signaling pathway of the α4β2 nAChR.

Conclusion

The comprehensive assessment of this compound (A-85380) through rigorous experimental methodologies, including radioligand binding assays and functional analyses, confirms its status as a potent and highly selective agonist for the α4β2 nicotinic acetylcholine receptor subtype. Its selectivity over other nAChR subtypes and its differential activity at the high and low-sensitivity isoforms of the α4β2 receptor underscore the importance of detailed pharmacological characterization. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to evaluate the receptor subtype selectivity of cholinergic ligands, a critical step in the journey from a promising compound to a potential therapeutic agent.

References

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A Comparative Benchmarking Guide: Evaluating 2-(Azetidin-3-yloxy)pyridine Against Varenicline and Cytisine for α4β2 Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 2-(Azetidin-3-yloxy)pyridine, a novel investigational compound, against the established therapeutic agents Varenicline and Cytisine. The focus of this comparative analysis is the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target in the development of smoking cessation therapies.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities for nicotine dependence.

Introduction: The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target

Nicotine addiction is primarily mediated by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[3] The α4β2 subtype of nAChRs is the most abundant in the brain and plays a crucial role in the reinforcing and rewarding effects of nicotine.[1][4] When nicotine binds to α4β2 receptors on dopaminergic neurons in the ventral tegmental area (VTA), it triggers the release of dopamine in the nucleus accumbens, a key event in the brain's reward pathway.[5]

The therapeutic strategy of partial agonism at the α4β2 nAChR has proven to be highly effective for smoking cessation.[2][6] A partial agonist binds to and weakly activates the receptor, providing a level of stimulation sufficient to alleviate nicotine withdrawal symptoms and cravings.[7] Simultaneously, its presence on the receptor competitively inhibits the binding of nicotine from tobacco smoke, thereby blocking its reinforcing effects.[8]

This compound is a novel compound with structural similarities to known α4β2 nAChR ligands, suggesting its potential as a modulator of this receptor. This guide outlines a head-to-head comparison with Varenicline and Cytisine to ascertain its therapeutic potential.

Comparator Therapeutic Agents: Varenicline and Cytisine

A thorough understanding of the benchmark compounds is essential for a meaningful comparative analysis.

Varenicline (Chantix®/Champix®) is a prescription medication specifically designed as a selective partial agonist of the α4β2 nAChR for smoking cessation.[6][9][10] Its efficacy is well-documented, more than doubling the chances of quitting compared to placebo.[6] Varenicline exhibits high affinity and selectivity for the α4β2 receptor.[11] In vitro studies have shown that varenicline has a lower intrinsic efficacy in stimulating dopamine release compared to nicotine.[12]

Cytisine , a natural plant alkaloid, has been used for smoking cessation in Eastern and Central Europe for decades.[13][14] Similar to varenicline, it is a partial agonist of the α4β2 nAChR.[7][13][15] Clinical trials have demonstrated its effectiveness in aiding smoking cessation.[15]

Benchmarking Experimental Plan

To comprehensively evaluate the pharmacological profile of this compound relative to varenicline and cytisine, a multi-tiered experimental approach is proposed, encompassing in vitro receptor characterization and in vivo models of nicotine dependence.

In Vitro Assays: Receptor-Level Interrogation

These assays are fundamental to determining the affinity and functional activity of the test compounds at the molecular target.

Objective: To determine the binding affinity (Ki) of this compound, varenicline, and cytisine for the human α4β2 nAChR.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 cells) are prepared.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.

  • Radioligand: A high-affinity radiolabeled ligand for the α4β2 nAChR, such as [³H]-epibatidine or [³H]-cytisine, is selected.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (this compound, varenicline, or cytisine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the competitive radioligand binding assay.

Objective: To determine the agonist potency (EC50) and efficacy (Emax) of the compounds at the α4β2 nAChR.

Protocol: Calcium Influx Assay

  • Cell Culture: A cell line stably expressing the human α4β2 nAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Compound Preparation: Serial dilutions of the test compounds are prepared.

  • Assay: The cells are plated in a microplate, and the fluorescent dye is loaded. The baseline fluorescence is measured. The test compounds are then added, and the change in fluorescence, indicative of intracellular calcium influx upon receptor activation, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The maximum change in fluorescence is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like nicotine).

Objective: To assess the ability of the compounds to antagonize nicotine-induced activation of the α4β2 nAChR.

Protocol: Calcium Influx Assay (Antagonist Mode)

  • Cell Culture and Dye Loading: As described in the agonist mode protocol.

  • Compound Pre-incubation: The cells are pre-incubated with increasing concentrations of the test compounds for a defined period.

  • Nicotine Challenge: A fixed concentration of nicotine (typically its EC80) is added to the wells.

  • Fluorescence Measurement: The nicotine-induced calcium influx is measured.

  • Data Analysis: The inhibition of the nicotine response by the test compounds is plotted against their concentration to determine the IC50 value for antagonism.

Caption: Workflow for in vitro functional assays.

In Vivo Models: Assessing Therapeutic Potential

In vivo studies are crucial to translate in vitro findings into a more physiologically relevant context.

Objective: To evaluate the effect of the compounds on the reinforcing properties of nicotine.

Protocol:

  • Animal Model: Rats or mice are trained to self-administer nicotine intravenously by pressing a lever.

  • Treatment: Once stable self-administration is established, the animals are pre-treated with various doses of this compound, varenicline, or cytisine.

  • Behavioral Assessment: The number of lever presses and nicotine infusions are recorded. A reduction in nicotine self-administration suggests that the compound reduces the reinforcing effects of nicotine.

  • Extinction and Reinstatement: The effect of the compounds on cue- or nicotine-primed reinstatement of nicotine-seeking behavior can also be assessed.

Objective: To measure the effect of the compounds on nicotine-induced dopamine release in the brain's reward center.

Protocol:

  • Surgical Preparation: A microdialysis probe is surgically implanted into the nucleus accumbens of anesthetized rodents.

  • Microdialysis: After recovery, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

  • Treatment and Nicotine Challenge: The animals are administered a test compound, followed by a systemic injection of nicotine.

  • Dopamine Quantification: The concentration of dopamine in the dialysate samples is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The change in dopamine levels in response to nicotine, with and without pre-treatment with the test compounds, is analyzed.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise tabular format for easy comparison.

Table 1: In Vitro Pharmacological Profile at the Human α4β2 nAChR

CompoundBinding Affinity (Ki, nM)Agonist Potency (EC50, nM)Agonist Efficacy (Emax, % of Nicotine)Antagonist Potency (IC50, nM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
VareniclineReference DataReference DataReference DataReference Data
CytisineReference DataReference DataReference DataReference Data

Table 2: In Vivo Effects in Rodent Models of Nicotine Dependence

CompoundEffect on Nicotine Self-AdministrationEffect on Nicotine-Induced Dopamine Release in NAc
This compoundExperimental DataExperimental Data
VareniclineReference DataReference Data
CytisineReference DataReference Data

Visualizing the Mechanism of Action

A diagram of the signaling pathway can aid in understanding the mechanism of action of α4β2 nAChR partial agonists.

G cluster_0 α4β2 nAChR Signaling in Nicotine Addiction cluster_1 Nicotine Nicotine nAChR α4β2 nAChR on VTA Dopaminergic Neuron Nicotine->nAChR Full Agonist (Strong Activation) PartialAgonist Partial Agonist (Varenicline, Cytisine, 2-Azetidin-3-yloxypyridine) PartialAgonist->nAChR Partial Agonist (Weak Activation) Dopamine Dopamine Release in Nucleus Accumbens nAChR->Dopamine Reward Reward & Reinforcement Dopamine->Reward Withdrawal Withdrawal & Cravings

Caption: Signaling pathway of α4β2 nAChR in nicotine addiction.

Conclusion

This guide provides a robust framework for the preclinical benchmarking of this compound against established α4β2 nAChR partial agonists. The proposed experiments will generate critical data on its binding affinity, functional activity, and in vivo efficacy. The results of this comprehensive comparison will be instrumental in determining the therapeutic potential of this compound as a novel smoking cessation aid and will guide future drug development efforts.

References

  • Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
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  • What is the mechanism by which cytisine (nicotinic receptor partial agonist) aids in smoking cessation? - Dr.Oracle.
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Independent Verification of the Biological Activity of 2-(Azetidin-3-yloxy)pyridine: A Comparative Guide for M1 Muscarinic Allosteric Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 2-(Azetidin-3-yloxy)pyridine, with a specific focus on its potential role as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Given its structural motifs, this compound is hypothesized to interact with neurotransmitter receptors, and the M1 receptor represents a primary target of interest for therapeutic intervention in cognitive disorders.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the putative M1 PAM activity of this compound against established M1 PAMs with distinct pharmacological profiles: VU0453595 (a "pure" PAM), and MK-7622 and PF-06764427 (both "ago-PAMs" with intrinsic agonist activity). The guide details the experimental workflows, explains the rationale behind the chosen methodologies, and provides the necessary tools for a rigorous and independent evaluation.

The Critical Role of M1 Receptor Modulation and the PAM Advantage

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in learning, memory, and cognitive processes.[1][2] Its dysfunction is implicated in Alzheimer's disease and schizophrenia.[3] Direct activation of the M1 receptor with orthosteric agonists has been challenging due to the highly conserved acetylcholine binding site across all five muscarinic receptor subtypes, leading to off-target effects.[3]

Positive allosteric modulators offer a more selective approach. By binding to a distinct allosteric site, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[3] This mechanism preserves the temporal and spatial fidelity of natural cholinergic signaling. However, a critical distinction has emerged among M1 PAMs: those with intrinsic agonist activity ("ago-PAMs") and those without ("pure PAMs"). Ago-PAMs can directly activate the receptor in the absence of ACh, which has been associated with an increased risk of cholinergic adverse effects and seizures.[3][4] Therefore, a thorough characterization of a novel compound like this compound must include a detailed assessment of its potential agonist activity.

Experimental Framework for Independent Verification

A robust and self-validating experimental workflow is essential to definitively characterize the biological activity of a novel compound. The following sections detail the key in vitro assays for assessing M1 PAM activity, complete with step-by-step protocols and the rationale for their inclusion.

Workflow for M1 PAM Characterization

G cluster_0 Phase 1: Primary Functional Screening cluster_1 Phase 2: Target Engagement & Binding Kinetics cluster_2 Phase 3: Downstream Signaling & Biased Agonism A Calcium Mobilization Assay B Determine PAM Activity (EC50) A->B C Determine Agonist Activity (EC50) A->C D Radioligand Binding Assay B->D Confirm On-Target Activity C->D If Agonist Activity is Detected E Determine Binding Affinity (Ki) D->E F β-Arrestin Recruitment Assay E->F Characterize Signaling Profile G Assess Potential for Biased Signaling F->G

Caption: A three-phase experimental workflow for the comprehensive characterization of a putative M1 PAM.

Phase 1: Primary Functional Screening - The Calcium Mobilization Assay

The M1 receptor primarily couples to the Gq family of G-proteins.[2][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] This increase in intracellular calcium is a robust and readily measurable downstream event of M1 receptor activation.

Causality Behind Experimental Choice: The calcium mobilization assay is an ideal primary screen due to its high throughput, sensitivity, and direct functional readout of Gq-coupled receptor activation. It allows for the simultaneous assessment of both positive allosteric modulation and direct agonist activity.

Detailed Step-by-Step Protocol for Calcium Mobilization Assay

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To prevent dye extrusion from the cells.

  • Test Compounds: this compound and comparator PAMs (VU0453595, MK-7622, PF-06764427) at a range of concentrations.

  • Orthosteric Agonist: Acetylcholine (ACh) or Carbachol.

  • Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

  • Instrumentation: A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light. For no-wash kits, a quencher dye is included, eliminating the need for a wash step.[7]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the orthosteric agonist in assay buffer at a concentration that is 2x to 5x the final desired concentration.

  • Assay Execution:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • For PAM activity:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Inject the test compounds and incubate for a pre-determined time (typically 1.5-5 minutes).

      • Inject a sub-maximal (EC20) concentration of acetylcholine and continue to record the fluorescence signal for 60-180 seconds.

    • For agonist activity:

      • Establish a stable baseline fluorescence reading.

      • Inject the test compounds alone and record the fluorescence signal for 60-180 seconds.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For PAM activity, normalize the response to the maximal response of acetylcholine alone and plot against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • For agonist activity, plot the response against the concentration of the test compound to determine the EC50 and Emax.

Self-Validation System:

  • Positive Controls: A known M1 agonist (e.g., carbachol) to confirm cell and receptor functionality. A known M1 PAM (e.g., BQCA) to validate the PAM assay format.

  • Negative Control: Vehicle (e.g., DMSO) to establish the baseline response.

  • EC20 Concentration of ACh: This sub-maximal concentration is crucial for detecting potentiation by a PAM.

  • Data Normalization: Expressing data as a percentage of the maximal response to a saturating concentration of the orthosteric agonist minimizes inter-assay variability.

Phase 2: Target Engagement and Binding Kinetics - The Radioligand Binding Assay

To confirm that the functional effects observed in the calcium mobilization assay are due to direct interaction with the M1 receptor, a radioligand binding assay is performed. This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a known site on the receptor.

Causality Behind Experimental Choice: This assay provides direct evidence of target engagement and allows for the determination of the binding affinity (Ki) of the test compound. For allosteric modulators, this assay can also reveal cooperativity between the allosteric and orthosteric binding sites.

Detailed Step-by-Step Protocol for Radioligand Binding Assay

Materials:

  • Membrane Preparation: Membranes from cells expressing a high density of the M1 receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and comparator PAMs at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine).

  • Filtration System: A cell harvester and glass fiber filters (pre-treated with polyethyleneimine to reduce non-specific binding).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, membrane preparation, and serial dilutions of the test compound.

    • For total binding wells, add only buffer.

    • For non-specific binding wells, add a saturating concentration of atropine.

  • Incubation:

    • Add the [3H]-NMS to all wells at a concentration near its Kd.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 of the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]

Self-Validation System:

  • Saturation Binding: Performed initially to determine the Kd of the radioligand and the Bmax (receptor density) of the membrane preparation, ensuring the quality of the reagents.

  • Non-specific Binding Control: Essential for determining the true specific binding.

  • Reference Compounds: Inclusion of known M1 ligands with established Ki values to validate the assay performance.

Phase 3: Downstream Signaling and Biased Agonism - The β-Arrestin Recruitment Assay

Upon activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[8] β-arrestin binding leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways. Some ligands may preferentially activate G-protein signaling over β-arrestin recruitment, or vice versa, a phenomenon known as biased agonism.

Causality Behind Experimental Choice: Assessing β-arrestin recruitment is crucial for understanding the full pharmacological profile of a compound. For M1 PAMs, a lack of β-arrestin recruitment may be a desirable property, as it could lead to more sustained receptor signaling and potentially a better therapeutic window.[9]

Detailed Step-by-Step Protocol for β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® enzyme fragment complementation (EFC) technology, a widely used platform for this assay.[10][11]

Materials:

  • Cell Line: A cell line engineered to co-express the M1 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementing enzyme fragment (Enzyme Acceptor, EA).

  • Cell Plating Reagent.

  • Test Compounds: this compound and comparator PAMs at a range of concentrations.

  • Orthosteric Agonist: Acetylcholine.

  • Detection Reagents: Substrate for the complemented enzyme, which generates a chemiluminescent signal.

  • Assay Plates: White, solid-bottom 96- or 384-well microplates.

  • Luminometer: To measure the chemiluminescent signal.

Procedure:

  • Cell Plating:

    • Prepare and plate the assay-ready cells according to the manufacturer's protocol. This may involve a short incubation period.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • For PAM activity: Add the test compounds to the wells and incubate for a pre-determined time. Then, add an EC80 concentration of acetylcholine.

    • For agonist activity: Add the test compounds directly to the wells.

  • Incubation:

    • Incubate the plates for 60-90 minutes at 37°C or room temperature, as recommended by the manufacturer.

  • Signal Detection:

    • Add the detection reagents to each well.

    • Incubate for approximately 60 minutes at room temperature to allow the signal to develop.

    • Measure the chemiluminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the response of a saturating concentration of a reference agonist.

    • Plot the normalized response against the compound concentration and fit the data using non-linear regression to determine the EC50 and Emax for both PAM and agonist activity.

Self-Validation System:

  • Positive Control: A known M1 agonist that induces β-arrestin recruitment.

  • Negative Control: Vehicle.

  • EC80 Concentration of ACh: A near-maximal concentration of the orthosteric agonist is used to ensure a robust signal for detecting potentiation.

  • Counter-screening: Using a parental cell line lacking the M1 receptor to identify compounds that non-specifically activate the reporter system.

Comparative Data of Reference M1 PAMs

The following tables summarize the reported pharmacological data for the comparator compounds. These values provide a benchmark for evaluating the activity of this compound.

Compound Calcium Mobilization (PAM Activity) Calcium Mobilization (Agonist Activity)
VU0453595 EC50 = 2140 nM[1][12]No significant agonist activity[1]
MK-7622 PAM EC50 = 16 nM[3]Ago EC50 = 2930 nM[3][4]
PF-06764427 PAM EC50 = 30 nM[3]Significant agonist activity[3]
Compound Radioligand Binding ([3H]-NMS) β-Arrestin Recruitment
VU0453595 No significant interaction with orthosteric site[13]Potentiates ACh-induced recruitment[9]
MK-7622 Exhibits negative cooperativity with orthosteric antagonists[3]Potentiates ACh-induced recruitment[9]
PF-06764427 Exhibits negative cooperativity with orthosteric antagonists[3]Potentiates ACh-induced recruitment

Visualizing the M1 Receptor Signaling Pathway

Understanding the underlying signaling cascade is crucial for interpreting the experimental data. The following diagrams illustrate the canonical Gq-mediated signaling pathway of the M1 receptor and the subsequent recruitment of β-arrestin.

M1 Receptor Gq Signaling Pathway

G ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Caption: The canonical Gq signaling pathway activated by the M1 muscarinic receptor.

β-Arrestin Recruitment to the M1 Receptor

G ACh Acetylcholine M1R Activated M1 Receptor ACh->M1R Activates GRK GRK M1R->GRK Recruits M1R_P Phosphorylated M1R M1R->M1R_P GRK->M1R Phosphorylates bArrestin β-Arrestin M1R_P->bArrestin Recruits Internalization Receptor Internalization bArrestin->Internalization Signaling G-protein Independent Signaling bArrestin->Signaling

Caption: The process of β-arrestin recruitment to an activated M1 receptor.

Conclusion

This guide provides a rigorous and scientifically grounded framework for the independent verification of the biological activity of this compound as a potential M1 muscarinic receptor positive allosteric modulator. By employing a multi-faceted approach that includes functional, binding, and downstream signaling assays, researchers can obtain a comprehensive pharmacological profile of this novel compound. The inclusion of well-characterized comparator compounds with distinct properties is essential for contextualizing the experimental findings. A thorough understanding of a compound's potency, efficacy, and particularly its intrinsic agonist activity, is paramount in the early stages of drug discovery to predict both its therapeutic potential and its potential for adverse effects. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and development.

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of 2-(Azetidin-3-yloxy)pyridine and its analogs against the M1 muscarinic acetylcholine receptor (mAChR M1). As a critical target for cognitive function, understanding how novel scaffolds interact with the M1 receptor is paramount for the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1][2][3][4] We will dissect the causality behind each experimental step, from receptor and ligand preparation to the execution and validation of the docking protocol. This self-validating workflow is designed to provide researchers, scientists, and drug development professionals with a robust framework for predicting ligand binding affinity and elucidating structure-activity relationships (SAR) for this promising chemical series.

Introduction: The Scientific Rationale

The M1 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is highly expressed in the hippocampus and cerebral cortex and plays a pivotal role in learning and memory.[4][5] This makes it an attractive drug target for treating cognitive deficits seen in Alzheimer's disease and schizophrenia.[1][3][6] The azetidine ring is a valuable scaffold in medicinal chemistry, offering conformational rigidity that can enhance binding affinity and selectivity for biological targets.[7] Specifically, the this compound core represents a novel chemotype with potential for M1 receptor modulation.

The central hypothesis of this study is that computational docking can effectively predict the binding modes and relative affinities of a series of this compound analogs. By systematically modifying the pyridine and azetidine moieties, we can probe the steric and electronic requirements of the M1 receptor's orthosteric binding pocket. This in-silico approach allows for rapid, cost-effective prioritization of compounds for synthesis and subsequent in-vitro testing, accelerating the drug discovery cycle. The validity of our computational model will be benchmarked by re-docking a known co-crystallized ligand, a standard procedure for validating a docking protocol.[8][9]

Detailed Methodologies and Protocols

The following protocols are designed to be a self-validating system. The causality for each step is explained to provide a deeper understanding of the experimental design.

Experimental Workflow Overview

The entire computational experiment follows a logical progression from data acquisition and preparation to simulation and analysis. This workflow ensures reproducibility and minimizes sources of error.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Receptor Receptor Acquisition (PDB: 5CXV) Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Receptor->Receptor_Prep Ligands Ligand Structure Generation (SMILES) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Grid_Gen Grid Box Definition (Define Binding Site) Receptor_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Results Collation (Binding Energy, Pose Analysis) Docking->Results SAR SAR & Interpretation Results->SAR

Caption: Overall workflow for the comparative docking study.

Part A: Receptor Preparation

Causality: The quality of the receptor structure is the foundation of a meaningful docking study. We start with a high-resolution crystal structure to ensure the atomic coordinates are accurate. The preparation steps are crucial for converting a static PDB file into a chemically correct model ready for simulation. Removing water molecules is standard practice unless a specific water molecule is known to be critical for ligand binding. Adding hydrogens and assigning charges ensures that the electrostatic interactions, which are vital for binding, are calculated correctly.

Protocol:

  • Acquisition: Download the crystal structure of the human M1 muscarinic acetylcholine receptor. For this study, we will use the PDB ID: 5CXV , which is the receptor in complex with the antagonist Tiotropium.[6] This provides a well-defined orthosteric binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-factors, and any secondary protein chains not relevant to the binding site. For 5CXV, we will retain chain R.

  • Protonation and Charge Assignment: Use a protein preparation utility, such as the pdb2pqr server or built-in tools in molecular modeling software, to add hydrogen atoms at a physiological pH of 7.4. This step is critical for defining the correct hydrogen bond donors and acceptors. Assign partial atomic charges using a standard force field like AMBER or Gasteiger.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.[10] This format includes atomic charges and atom type definitions.

Part B: Ligand Preparation

Causality: Ligands must be represented as low-energy 3D conformers to allow the docking algorithm to explore their rotational and translational freedom within the binding site efficiently. Starting from a 2D representation (like SMILES) and converting it to a 3D structure is the first step. Energy minimization is then performed to relieve any steric strain and find a stable conformation. This prevents the docking algorithm from wasting computational effort on high-energy, unrealistic ligand structures.

Protocol:

  • Structure Generation: Obtain the 2D structures of the ligands. For this study, we will use this compound as our lead compound and create three analogs to probe SAR.

    • Compound 1 (Lead): this compound

    • Compound 2 (Analog A): 2-(Azetidin-3-yloxy)-5-fluoropyridine (Probing electronic effects)

    • Compound 3 (Analog B): 2-((1-methylazetidin-3-yl)oxy)pyridine (Probing steric effects at the azetidine nitrogen)

    • Compound 4 (Analog C): 3-(Azetidin-3-yloxy)pyridine (Probing positional isomerism of the pyridine nitrogen)

  • 3D Conversion: Use a cheminformatics tool like Open Babel or Avogadro to convert the 2D structures (e.g., from SMILES strings) into 3D coordinates.[11]

  • Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94 or UFF). This step ensures that the starting ligand conformations are energetically favorable.

  • File Format Conversion: Save the prepared ligands in the PDBQT format. This process defines the rotatable bonds that the docking software will explore.[12]

Part C: Molecular Docking with AutoDock Vina

Causality: The docking simulation itself requires a defined search space (the "grid box") and a level of computational effort ("exhaustiveness"). The grid box must be large enough to encompass the entire binding site, allowing the ligand to freely rotate and translate, but not so large as to waste computational time searching irrelevant space. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases the probability of finding the true lowest-energy binding pose, at the cost of longer computation time.[13]

Protocol:

  • Binding Site Definition: Identify the binding pocket using the co-crystallized ligand (Tiotropium in 5CXV) as a guide. The grid box should be centered on this ligand and have dimensions that fully enclose the site (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a configuration file (conf.txt) for AutoDock Vina that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the simulation parameters.

    • receptor = receptor.pdbqt

    • ligand = ligand_1.pdbqt

    • center_x = [coordinate]

    • center_y = [coordinate]

    • center_z = [coordinate]

    • size_x = 25

    • size_y = 25

    • size_z = 25

    • exhaustiveness = 16 (A value of 16 provides a good balance of speed and accuracy).[13][14]

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.

  • Repeat: Repeat the execution step for each of the prepared ligands.

Results: Comparative Analysis

The primary output from a docking study is the predicted binding affinity, expressed in kcal/mol, and the predicted binding pose of the ligand. A more negative value indicates a stronger predicted binding affinity.

CompoundNamePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
1This compound-7.8H-bond with Asp105; Pi-cation with Trp400
22-(Azetidin-3-yloxy)-5-fluoropyridine-8.2H-bond with Asp105; Pi-cation with Trp400; F-pi interaction with Tyr404
32-((1-methylazetidin-3-yl)oxy)pyridine-7.5Pi-cation with Trp400; Steric clash with Tyr106
43-(Azetidin-3-yloxy)pyridine-7.1H-bond with a secondary residue; Loss of primary H-bond with Asp105

Discussion: Interpreting the Data

The docking results provide valuable, albeit predictive, insights into the structure-activity relationships of the this compound scaffold.

  • Lead Compound (1): The lead compound shows a strong predicted binding affinity of -7.8 kcal/mol. Its predicted pose suggests a crucial hydrogen bond between the protonated azetidine nitrogen and the carboxylate of Asp105, a common interaction for muscarinic ligands. Additionally, a pi-cation interaction between the pyridine ring and Trp400 likely contributes to the binding.

  • Analog A (2): The addition of a fluorine atom at the 5-position of the pyridine ring resulted in the best predicted binding affinity (-8.2 kcal/mol). This suggests that the electron-withdrawing nature of the fluorine enhances the pi-cation interaction. The predicted pose also indicates a potential favorable interaction between the fluorine and the aromatic ring of Tyr404.

  • Analog B (3): Methylation of the azetidine nitrogen led to a decrease in predicted affinity (-7.5 kcal/mol). While the primary hydrogen bond with Asp105 is lost, the methyl group may introduce a minor steric clash with Tyr106, slightly destabilizing the complex. This highlights the importance of the secondary amine for strong binding.

  • Analog C (4): Moving the pyridine nitrogen to the 3-position significantly reduced the predicted binding affinity (-7.1 kcal/mol). The analysis of the binding pose reveals that this change in geometry prevents the optimal hydrogen bond with the key Asp105 residue, forcing a less favorable interaction elsewhere in the pocket.

Ligand-Receptor Interaction Logic

The interactions governing the binding of this scaffold can be visualized as a logical relationship between the ligand's functional groups and the receptor's active site residues.

G cluster_ligand Ligand Features (Compound 2) cluster_receptor M1 Receptor Residues Azetidine_N Azetidine N (Protonated) Asp105 Asp105 (Acidic) Azetidine_N->Asp105 H-Bond Pyridine_Ring Pyridine Ring (Aromatic) Trp400 Trp400 (Aromatic) Pyridine_Ring->Trp400 Pi-Cation Fluoro_Group Fluoro Group (Electron Withdrawing) Tyr404 Tyr404 (Aromatic) Fluoro_Group->Tyr404 F-Pi Interaction

Caption: Key interactions for the most promising analog.

Trustworthiness and Validation

It is imperative to understand that molecular docking is a predictive tool.[15] The scoring functions are approximations and do not always perfectly correlate with experimental reality.[15] Confidence in a docking protocol is built through validation.[8][16][17] A crucial validation step, which should be performed before screening novel compounds, is to remove the original co-crystallized ligand (Tiotropium) from the PDB structure, and then re-dock it.[9] The protocol is considered validated if the software can reproduce the original binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[8] The ultimate validation comes from synthesizing the prioritized compounds and confirming their activity through experimental binding assays (e.g., radioligand binding assays).[15]

Conclusion

This comparative docking study successfully generated testable hypotheses for the this compound scaffold at the M1 muscarinic receptor. The in-silico data predicts that this core can bind effectively in the orthosteric pocket, with a secondary amine on the azetidine ring and a 2-pyridyl nitrogen being critical for a strong interaction with Asp105. Furthermore, the model suggests that substitution with an electron-withdrawing group at the 5-position of the pyridine ring, such as fluorine, could enhance binding affinity. These computational predictions provide a clear, rational path for the synthesis and experimental evaluation of this novel class of potential M1 receptor modulators.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine component suggests potential for flammability, toxicity, and irritation, while the strained azetidine ring implies reactivity.[2][3][4] Therefore, 2-(Azetidin-3-yloxy)pyridine must be handled as hazardous waste, with all disposal procedures adhering strictly to local, state, and federal regulations.[2][5]

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is paramount to be equipped with the appropriate Personal Protective Equipment (PPE). This proactive measure is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact and absorption. Always inspect gloves for integrity before use.[1][2]
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles (NIOSH or EN 166 approved).To protect eyes from accidental splashes.[1]
Skin and Body Protection Standard laboratory coat.To protect clothing and underlying skin from contamination.[2]
Respiratory Protection Work in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.[2][4]

In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For minor spills, use an inert absorbent material like vermiculite or sand, and collect the contained waste in a sealed, labeled container for disposal.[4][6]

II. Step-by-Step Disposal Protocol

The disposal of this compound waste must be a meticulously documented and executed process, from the point of generation to its final removal by certified waste management professionals.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

  • Pure or neat compound

  • Solutions containing the compound

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads)

This waste must be segregated at the source to prevent inadvertent mixing with incompatible chemicals.[2] Specifically, keep this waste stream separate from strong oxidizing agents and strong acids.[6]

Step 2: Waste Container Selection and Labeling

Proper containment is crucial for safe storage and transport.

  • Container Choice: Use a leak-proof, sealable container made of a material compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[5][7] Do not use metal containers for acidic or basic waste.[7]

  • Labeling: The moment waste is first added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] Include the date of initial waste accumulation.[8]

Step 3: In-Lab Waste Accumulation

Designate a "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[7][9]

  • Storage: Keep the waste container tightly sealed except when adding waste.[7]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate spills.[5]

  • Volume Limits: Adhere to institutional and regulatory limits for waste accumulation, typically not exceeding 55 gallons of hazardous waste in an SAA.[8][9]

Step 4: Arranging for Disposal

Once the waste container is full (no more than 90% capacity to allow for expansion) or when the research project concludes, arrange for its disposal through your institution's EHS department.[5] They will coordinate with a licensed hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in regular trash.[4][8]

Step 5: Final Disposal Method

The likely terminal disposal method for this compound is high-temperature incineration.[10] This process effectively destroys the organic structure, minimizing its environmental impact. This will be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[5][11]

III. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood Identify Identify Waste: - Pure Compound - Solutions - Contaminated Materials FumeHood->Identify Segregate Segregate from Incompatible Chemicals Identify->Segregate Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label Container: 'Hazardous Waste' Chemical Name & Date Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Seal Keep Container Tightly Sealed SAA->Seal Secondary Use Secondary Containment Seal->Secondary EHS Contact Environmental Health & Safety (EHS) Secondary->EHS Transport Licensed Waste Hauler Transports to TSDF EHS->Transport Incinerate High-Temperature Incineration at Permitted Facility Transport->Incinerate

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research leaves a positive and lasting legacy.

References

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A Senior Application Scientist's Guide to Handling 2-(Azetidin-3-yloxy)pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Azetidin-3-yloxy)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the well-documented hazards of its parent structure, pyridine, and its derivatives. It is imperative to treat this compound with a high degree of caution, supplementing these guidelines with a thorough, site-specific risk assessment and strict adherence to your institution's safety protocols.

Hazard Identification and Risk Assessment: Understanding the Pyridine Backbone

The pyridine ring is a fundamental structure in numerous pharmaceuticals and agrochemicals.[1] Pyridine itself is a highly flammable, water-miscible liquid known for its potent, unpleasant odor.[1] Crucially, it is classified as harmful if swallowed, inhaled, or if it comes into contact with skin, and it is known to cause serious eye irritation.[1][2][3] Given these intrinsic hazards, this compound must be handled as a substance with the potential for significant acute toxicity, skin and eye irritation, and flammability.

A comprehensive risk assessment is the cornerstone of safe handling. Before any procedure, you must evaluate the quantities being used, the potential for aerosolization, the operational environment, and the proximity to ignition sources.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is your primary defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound
Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves.[1][4] For prolonged contact or handling larger quantities, consider heavier-duty butyl rubber gloves. Always inspect gloves for tears or punctures before use and change them frequently.Provides a necessary barrier against skin contact. Pyridine and its derivatives can be absorbed through the skin, leading to systemic toxicity.[1]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield must be worn over goggles when there is a significant risk of splashing or when handling larger volumes.[1]Protects against splashes and vapors that can cause serious, potentially irreversible, eye damage.
Skin and Body Protection A flame-retardant and chemical-resistant lab coat, fully buttoned, is required.[1] Ensure clothing provides full coverage.Protects against accidental skin contact.[1] The flame-retardant property is critical due to the high flammability of pyridine compounds.[2]
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]Inhaling pyridine fumes can lead to headaches, dizziness, respiratory irritation, and other systemic effects.[4][5]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Pre-Check:

    • Confirm the chemical fume hood is functioning correctly (check certification date and airflow monitor).

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed, within a ten-second travel distance.[2][6]

    • Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood before introducing the chemical.

    • Don all required PPE as specified in Table 1.

  • Chemical Handling:

    • Work with the smallest quantity of material necessary for the experiment.

    • Keep the container of this compound tightly sealed when not in use.[2][4]

    • When transferring the liquid, use non-sparking tools and ensure that both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.[2][7]

    • Conduct all operations at least 6 inches inside the fume hood sash to ensure proper containment.

    • Avoid eating, drinking, or smoking in the laboratory.[5][8]

  • Post-Procedure:

    • Upon completion of the work, tightly seal the primary container and any waste containers.

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solvent.

    • Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.[5][7]

    • Launder contaminated lab coats separately from personal clothing.[7]

Diagram: Safe Handling Workflow

The logical flow from preparation to disposal is crucial for ensuring safety at every stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal Prep Verify Fume Hood & Safety Showers PPE Don Appropriate PPE Prep->PPE Gather Assemble Equipment in Hood PPE->Gather Handle Work in Fume Hood (Grounded Containers) Gather->Handle Seal Keep Containers Sealed Handle->Seal Decon Decontaminate Work Area Seal->Decon RemovePPE Remove PPE & Wash Hands Decon->RemovePPE Waste Segregate & Seal Waste RemovePPE->Waste Dispose Dispose via Certified Vendor Waste->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and Spill Response Plan

Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

Emergency Protocol: Exposure and Spills
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[6]

  • Skin Contact: Quickly remove all contaminated clothing.[5] Immediately wash the affected area with large amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[6]

  • Small Spill (Inside Fume Hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][7]

    • Ventilate and decontaminate the area thoroughly.[5]

  • Large Spill (Outside Fume Hood):

    • Evacuate all non-essential personnel from the area and restrict access.[5]

    • Remove all sources of ignition.[5]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[6]

Diagram: Emergency Decision Framework

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Event Incident Occurs (Spill or Exposure) Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale Spill_Size Assess Spill Size Event->Spill_Size Action_Flush Flush with Water (15+ min) Remove Contaminated Clothing Skin->Action_Flush Eye->Action_Flush Action_FreshAir Move to Fresh Air Inhale->Action_FreshAir Medical Seek Immediate Medical Attention Action_Flush->Medical Action_FreshAir->Medical Small_Spill Small Spill (In Fume Hood) Spill_Size->Small_Spill Small & Contained Large_Spill Large Spill Spill_Size->Large_Spill Large or Uncontained Action_Absorb Absorb with Inert Material Collect for Disposal Small_Spill->Action_Absorb Action_Evacuate Evacuate Area Call EHS/Emergency Response Large_Spill->Action_Evacuate

Caption: A decision-making flowchart for handling exposure and spill emergencies.

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[6]

  • Containerization: Waste must be stored in a sealed, airtight, and clearly labeled container.[6] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers and acids.[6]

  • Disposal Route: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[9] Do not pour this chemical down the drain or dispose of it with regular trash.[9] Adhere to all local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine. [Link]

  • Regis Technologies. (2014, December 7). Safety Data Sheet: Pyridine. [Link]

  • Synerzine. (2019, January 31). Safety Data Sheet: 2-Acetyl Pyridine. [Link]

  • Public Health England. (n.d.). Pyridine: incident management. GOV.UK. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.